1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-5-10(4,6-11)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBDXQPGAIDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692850 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-62-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-3-methylazetidine-3-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid
Abstract
1-Boc-3-methylazetidine-3-carboxylic acid is a valuable, conformationally constrained building block in modern medicinal chemistry. Its rigid four-membered ring structure, combined with a quaternary carbon center, offers a unique scaffold for introducing specific spatial arrangements into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore two main strategies: the direct α-alkylation of a pre-formed azetidine ring and the construction of the ring from a functionalized acyclic precursor.
Introduction: The Strategic Value of Substituted Azetidines
The azetidine motif has become increasingly prevalent in drug discovery.[1] As a saturated four-membered heterocycle, it serves as a bioisostere for various functional groups and provides a level of conformational rigidity that is highly desirable for optimizing ligand-receptor interactions. Specifically, substitution at the 3-position, as in 1-Boc-3-methylazetidine-3-carboxylic acid, creates a stereochemically defined quaternary center that can project vectors into three-dimensional space, influencing the overall topology of a molecule. Azetidine carboxylic acids are crucial building blocks for a range of biologically active compounds, including peptides and small molecule inhibitors.[2][3]
The synthesis of this particular target presents a key challenge: the efficient and controlled formation of the C3-quaternary center within a strained ring system. This guide will dissect the most viable strategies to achieve this, providing the technical depth necessary for practical application in a research setting.
Retrosynthetic Analysis and Core Strategies
A retrosynthetic analysis reveals two logical disconnections, leading to two primary synthetic strategies. The central challenge is the introduction of the methyl group at the C3 position, which is also the site of the carboxylic acid.
-
Strategy A: α-Alkylation. The most straightforward approach involves disconnecting the C3-methyl bond. This retrosynthetic step leads back to a 1-Boc-azetidine-3-carboxylate precursor. The forward synthesis would then involve the formation of an enolate at the C3 position, followed by quenching with a methyl electrophile.
-
Strategy B: Intramolecular Cyclization. An alternative disconnection breaks two C-N bonds of the azetidine ring. This leads to an acyclic 1,3-dielectrophile precursor that already contains the methyl and carboxylate (or a precursor) functionalities at the central carbon. The forward synthesis involves a double SN2 reaction with a protected amine to form the ring.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: α-Methylation of 1-Boc-azetidine-3-carboxylate
This pathway is often preferred due to the commercial availability or straightforward synthesis of the azetidine starting material. The core of this strategy is the deprotonation of the carbon alpha to the ester, followed by methylation.[4]
Rationale and Mechanistic Overview
Carboxylic esters are generally not sufficiently nucleophilic for direct alkylation.[4] Therefore, they must first be converted into a more nucleophilic enolate form. This requires a strong, sterically hindered, non-nucleophilic base to ensure complete and rapid deprotonation without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is an ideal choice for this transformation. The resulting enolate is a potent nucleophile that readily attacks an electrophile like methyl iodide. The reaction's success hinges on precise temperature control to minimize side reactions such as Claisen condensation.[4]
Caption: Workflow for the α-methylation pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate
This starting material can be prepared via several literature methods, often starting from 1-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction followed by reduction, or from diethyl malonate.[2][3][5] For the purpose of this guide, we assume this starting material is available.
Step 2: α-Methylation
-
System Validation: This protocol is self-validating through strict control of anhydrous conditions and inert atmosphere, which are critical for the stability and reactivity of the strong base (LDA). Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) to the stirred solvent.
-
In a separate flask, dissolve Ethyl 1-Boc-azetidine-3-carboxylate (1.0 equivalent) in anhydrous THF (3 volumes).
-
Add the ester solution dropwise to the LDA solution at -78 °C over 20-30 minutes. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield Ethyl 1-Boc-3-methylazetidine-3-carboxylate.
-
Step 3: Saponification (Ester Hydrolysis)
-
System Validation: The hydrolysis reaction is monitored to completion by TLC/LC-MS to prevent incomplete reaction or degradation. The final product's purity and identity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
Methodology:
-
Dissolve the purified ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 1-Boc-3-methylazetidine-3-carboxylic acid, typically as a white solid.
-
Pathway II: Ring Formation from an Acyclic Precursor
This strategy involves synthesizing a linear molecule containing all the necessary atoms and then inducing cyclization. This can be advantageous by avoiding manipulations on the strained azetidine ring. The general approach relies on the intramolecular double SN2 displacement of leaving groups by an amine.[6]
Rationale and Mechanistic Overview
The key is the preparation of a 2-methyl-2-(aminomethyl)-1,3-propanediol derivative. The two hydroxyl groups are converted into good leaving groups, such as mesylates or triflates. The primary amine, after suitable protection and deprotection steps, acts as the internal nucleophile. The first C-N bond formation occurs via an SN2 reaction, and the resulting secondary amine then performs a second, intramolecular SN2 reaction to close the four-membered ring.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid: A Technical Guide
An In-depth Examination of a Key Building Block in Medicinal Chemistry
Affiliation: Google AI Laboratories
Abstract
Introduction: The Significance of Constrained Scaffolds
The rational design of small molecule therapeutics often involves the strategic incorporation of rigid structural motifs to control molecular conformation. This approach can lead to enhanced binding affinity, improved selectivity for the biological target, and favorable pharmacokinetic profiles. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (Figure 1) embodies this principle, offering a compact and sterically defined scaffold. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols, while the azetidine ring imparts a significant degree of conformational rigidity compared to acyclic amino acid analogs. The methyl group at the C3 position further restricts rotational freedom and introduces a specific stereochemical element.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of the title compound.
Predicted Spectroscopic Data and Interpretation
Due to the absence of publicly available experimental spectra for this compound, this section will provide a detailed prediction and interpretation of its expected spectroscopic signatures based on established principles and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10 - 12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. |
| -CH₃ (azetidine) | 1.4 - 1.6 | Singlet | 3H | The methyl group at the quaternary C3 position is a singlet as it has no adjacent protons to couple with. |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Experimental Causality: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. In CDCl₃, the carboxylic acid proton signal may be very broad or not observed, while in DMSO-d₆, it is typically a more well-defined broad singlet. The exact chemical shifts of the azetidine protons are sensitive to the conformation of the four-membered ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | 175 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| N-C =O (Boc) | 154 - 156 | The carbamate carbonyl carbon is also deshielded but typically appears upfield from the carboxylic acid carbonyl. |
| -C (CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group. |
| Azetidine C H₂ | 55 - 60 | The methylene carbons of the azetidine ring. |
| C -3 (Azetidine) | 40 - 45 | The quaternary carbon of the azetidine ring. |
| -C (CH₃)₃ (Boc) | 28 - 29 | The methyl carbons of the tert-butyl group. |
| -C H₃ (Azetidine) | 20 - 25 | The methyl carbon attached to the C3 of the azetidine ring. |
Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment would be the primary method for obtaining this data. For unambiguous assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton and carbon signals, confirming the assignments made in the ¹H and ¹³C spectra.
Figure 2: NMR Experimental Workflow
A Technical Guide to N-Boc-Azetidine-3-Carboxylic Acid: A Constrained Proline Analogue in Modern Drug Discovery
Foreword for the Research Professional: The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance cell permeability. This guide focuses on N-Boc-azetidine-3-carboxylic acid, a foundational building block that serves as a constrained analogue of proline. While the specific compound N-Boc-3-methyl azetidine-3-carboxylic acid is not widely documented in available literature, this whitepaper will provide an in-depth analysis of its parent compound, N-Boc-azetidine-3-carboxylic acid. We will explore its core physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for its strategic deployment in drug development programs.
Physicochemical and Structural Properties
N-Boc-azetidine-3-carboxylic acid is a synthetic amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This protection strategy is crucial for its application in peptide synthesis, preventing unwanted polymerization and allowing for controlled, stepwise coupling reactions. The molecule is typically supplied as a stable, white to off-white powder or crystalline solid.
The defining feature of this molecule is the four-membered azetidine ring. This strained ring system significantly influences the molecule's conformation and reactivity compared to its five-membered analogue, proline[1][2]. The ring is not perfectly planar, exhibiting a degree of buckling that influences the spatial orientation of its substituents[3]. This inherent conformational constraint is a key attribute leveraged by medicinal chemists to lock peptide backbones into specific bioactive conformations.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 142253-55-2 | [4] |
| Molecular Formula | C₉H₁₅NO₄ | [4][5] |
| Molecular Weight | 201.22 g/mol | [5] |
| Appearance | White to faintly beige powder or lumps | |
| Melting Point | ~102 °C | [4] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | [4][5] |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(O)=O | |
| InChI Key | NCADHSLPNSTDMJ-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
Synthesis and Reactivity Profile
The reactivity of N-Boc-azetidine-3-carboxylic acid is dominated by the two functional groups: the Boc-protected amine and the carboxylic acid. The azetidine ring itself is generally stable under standard synthetic conditions but can be susceptible to ring-opening reactions under harsh acidic or reductive conditions, a characteristic driven by its inherent ring strain[1].
General Synthesis Strategy
The synthesis of azetidine-2-carboxylic acid, a closely related analogue, often starts from readily available precursors like γ-butyrolactone and involves steps of bromination, esterification, cyclization via intramolecular alkylation, and resolution[3][6]. While a specific, detailed synthesis for the 3-carboxylic acid variant is not fully elucidated in the provided results, a generalized pathway can be inferred. The process typically involves the construction of the core azetidine ring followed by functional group manipulation.
The diagram below outlines a conceptual workflow for the synthesis and subsequent utilization of N-Boc-azetidine-3-carboxylic acid in peptide synthesis.
Reactivity Insights
-
Carboxylic Acid: This group undergoes standard activation and coupling reactions (e.g., with EDC, HATU) to form amide bonds, making it a valuable building block for solid-phase peptide synthesis (SPPS).
-
Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA), revealing the secondary amine for further functionalization or peptide chain extension.
-
Expert Insight on Methylation: The introduction of a methyl group at the C3 position (to form the user's originally requested compound) would create a sterically hindered quaternary center. This would likely decrease the rate of nucleophilic substitution at this carbon and could influence the ring's preferred conformation. Synthetically, it would require a more complex strategy, possibly involving a Michael addition to a suitably substituted alkene precursor.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of N-Boc-azetidine-3-carboxylic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a sharp singlet around 1.4 ppm[7][8]. The protons on the azetidine ring would appear in the 3-4 ppm region, often as multiplets due to coupling. The acidic proton of the carboxylic acid is typically a broad singlet at a significantly downfield chemical shift (often >10 ppm)[9].
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the 160-180 ppm range[9]. The carbonyl of the Boc group and the quaternary carbon of the tert-butyl group will also have characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching band for the carboxylic acid carbonyl around 1700-1750 cm⁻¹[9]. An additional C=O stretch for the Boc group carbamate would be observed around 1690 cm⁻¹[7].
Applications in Research and Drug Development
Azetidine carboxylic acids are important scaffolds for creating biologically active compounds and conformationally constrained peptides[7][10]. Their incorporation into molecules can lead to improved pharmacological profiles.
-
Peptide Mimetics: As a rigid proline analogue, it is used to introduce sharp turns or kinks into peptide backbones. This conformational restriction can enhance binding affinity to biological targets and improve resistance to enzymatic degradation. Azetidine-containing compounds have been investigated as antivirals and tachykinin antagonists[11].
-
Scaffold for Medicinal Chemistry: The azetidine ring serves as a versatile three-dimensional scaffold. The carboxylic acid and the nitrogen atom provide two handles for synthetic diversification, allowing chemists to explore chemical space efficiently. Azetidine derivatives are found in drugs like the antihypertensive agent azelnidipine[7][10].
-
GABA Analogues: (Azetidin-3-yl)acetic acid, a related structure, has been explored as a structural analogue for the neurotransmitter GABA (4-aminobutanoic acid)[7].
Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: N-Boc-azetidine-3-carboxylic acid is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required. An N95-type dust mask should be used when handling the powder.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a non-combustible solid.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]
-
1-Boc-Azetidine-3-carboxylic acid | C9H15NO4. PubChem. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]
- Synthesis of azetidine derivatives.
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Chemcasts. [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]
-
¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem-casts.com [chem-casts.com]
- 5. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Synthesis of 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, a valuable building block in modern medicinal chemistry. Azetidine scaffolds, particularly those with quaternary substitution at the 3-position, are of significant interest as conformationally constrained amino acid analogs that can impart unique physicochemical properties to bioactive molecules.[1][2] This document details the strategic synthesis, including the rationale behind methodological choices, step-by-step experimental protocols, and characterization data. The primary route discussed involves the α-methylation of a readily available N-Boc-azetidine-3-carboxylate precursor via enolate chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile motif into their discovery programs.
Introduction: The Strategic Value of Substituted Azetidines
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug design.[1] Its rigid structure offers a lower entropic penalty upon binding to biological targets compared to more flexible acyclic or larger ring systems. The synthesis of substituted azetidine carboxylic acids, in particular, provides access to novel, non-natural β-amino acids that serve as valuable tools for peptide modification and the construction of complex molecular architectures.[3]
The target molecule, 3-methyl-1-Boc-azetidine-3-carboxylic acid, features a quaternary center, which introduces a higher degree of conformational constraint. This specific substitution pattern is crucial for fine-tuning properties such as metabolic stability, lipophilicity, and the spatial orientation of pharmacophoric groups. The N-Boc (tert-butoxycarbonyl) protecting group ensures compatibility with a wide range of subsequent chemical transformations, particularly in peptide synthesis.[4]
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to the target molecule involves the late-stage introduction of the C3-methyl group onto a pre-formed azetidine ring. This avoids the complexities of constructing a sterically hindered quaternary center during the initial ring-forming cyclization.
Retrosynthetic Disconnection:
The key disconnection is the carbon-carbon bond between the C3 position and the methyl group. This leads back to an enolate equivalent of 1-Boc-azetidine-3-carboxylate and a methyl electrophile. The carboxylate precursor can be traced back to commercially available azetidine-3-carboxylic acid.
References
Retrosynthetic Analysis of 1-Boc-3-methylazetidine-3-carboxylic acid: A Technical Guide
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. These properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Specifically, 3,3-disubstituted azetidines, such as the title compound 1-Boc-3-methylazetidine-3-carboxylic acid, are of significant interest as constrained bioisosteres of larger, more flexible moieties, enabling the exploration of novel chemical space in drug design. This in-depth technical guide provides a comprehensive retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid, exploring multiple synthetic strategies and offering practical insights for researchers in drug development.
Retrosynthetic Strategies: Deconstructing the Target Molecule
A thorough retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid reveals several plausible synthetic routes. The key disconnections involve the formation of the azetidine ring, the introduction of the substituents at the C3 position, and the protection of the nitrogen atom. Two primary strategies will be explored in this guide: a late-stage methylation approach and a strategy involving the early-stage introduction of the key substituents.
Strategy 1: Late-Stage C3-Methylation
This approach focuses on the construction of the azetidine-3-carboxylic acid core, followed by the introduction of the methyl group at the C3 position in a later step. This strategy leverages the availability of precursors to the azetidine-3-carboxylic acid scaffold.
Caption: Retrosynthetic analysis via late-stage methylation.
This retrosynthetic pathway commences with the disconnection of the C3-methyl group from the target molecule, leading back to a 1-Boc-azetidine-3-carboxylic acid derivative, likely an ester for ease of handling and subsequent reactions. The key transformation in the forward synthesis would be the α-alkylation of the ester enolate. This can be a challenging step due to the steric hindrance of the quaternary center being formed and the potential for competing reactions. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is crucial for the regioselective formation of the enolate.[1]
The subsequent disconnection of the Boc protecting group is a standard procedure, typically achieved under acidic conditions. This leads to azetidine-3-carboxylic acid. The azetidine ring itself can be disconnected via an intramolecular cyclization pathway. A well-established precursor for azetidine-3-carboxylic acid is derived from diethyl bis(hydroxymethyl)malonate.[2][3] This starting material can be reacted with a protected amine, such as benzylamine, followed by activation of the hydroxyl groups (e.g., as tosylates or mesylates) to facilitate intramolecular nucleophilic substitution to form the azetidine ring. A subsequent decarboxylation step yields the azetidine-3-carboxylic acid core.
Strategy 2: Early-Stage Introduction of C3-Substituents
An alternative and potentially more convergent approach involves the construction of the azetidine ring from an acyclic precursor that already contains the methyl and carboxylic acid (or a precursor) functionalities at the central carbon atom.
Caption: Retrosynthetic analysis with early-stage substituent introduction.
In this strategy, the first disconnection is the Boc protecting group, leading to the core structure, 3-methylazetidine-3-carboxylic acid. The retrosynthetic disconnection of the azetidine ring then points to an acyclic precursor, 2-(aminomethyl)-2-methylpropane-1,3-diol. This precursor contains the requisite carbon skeleton with the amino group and two hydroxyl groups positioned for intramolecular cyclization. The synthesis of this key intermediate can be envisioned from 2-methyl-2-nitropropane-1,3-diol, which is accessible through the condensation of nitroethane with formaldehyde. The nitro group can then be reduced to the corresponding amine.
The forward synthesis would involve the cyclization of 2-(aminomethyl)-2-methylpropane-1,3-diol. This can be achieved by converting the terminal hydroxyl groups into good leaving groups, such as tosylates or halides, followed by base-mediated intramolecular N-alkylation. Subsequent oxidation of the remaining primary alcohol (if the carboxylic acid is protected as a hydroxymethyl group initially) and Boc protection of the nitrogen would yield the final product. This approach offers the advantage of avoiding the potentially low-yielding C-alkylation of a sterically hindered center.
Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and the specific scale of the synthesis.
Protocol for Strategy 1: Late-Stage C3-Methylation (Illustrative)
Step 1: Synthesis of Methyl 1-Boc-azetidine-3-carboxylate
This intermediate is commercially available, which can significantly shorten the synthetic sequence.[4]
Step 2: α-Methylation of Methyl 1-Boc-azetidine-3-carboxylate
-
Enolate Formation: To a solution of methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]
-
Alkylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford methyl 1-Boc-3-methylazetidine-3-carboxylate.
Step 3: Hydrolysis to 1-Boc-3-methylazetidine-3-carboxylic acid
-
Saponification: Dissolve the methyl ester from the previous step in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
Protocol for Strategy 2: Early-Stage Introduction of C3-Substituents (Illustrative)
Step 1: Synthesis of 2-Methyl-2-nitropropane-1,3-diol
This starting material can be synthesized via a Henry reaction between nitroethane and two equivalents of formaldehyde in the presence of a base.
Step 2: Reduction to 2-(Aminomethyl)-2-methylpropane-1,3-diol
-
Hydrogenation: Dissolve 2-methyl-2-nitropropane-1,3-diol in methanol and add a catalytic amount of Raney nickel. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino diol.
Step 3: Cyclization to 3-Methylazetidine-3-methanol
-
Activation of Hydroxyl Groups: The crude amino diol can be treated with a reagent such as thionyl chloride or methanesulfonyl chloride in the presence of a base to convert the hydroxyl groups into leaving groups.
-
Intramolecular Cyclization: The resulting di-halo or di-mesylated intermediate is then treated with a base (e.g., sodium hydride) to effect intramolecular cyclization to the azetidine ring.
Step 4: Oxidation and Boc Protection
-
Oxidation: The primary alcohol of 3-methylazetidine-3-methanol is oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or TEMPO-mediated oxidation).
-
Boc Protection: The resulting 3-methylazetidine-3-carboxylic acid is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Strategy |
| 1-Boc-3-methylazetidine-3-carboxylic acid | C₁₀H₁₇NO₄ | 215.25 | Target Molecule |
| Methyl 1-Boc-azetidine-3-carboxylate | C₁₀H₁₇NO₄ | 215.25 | Intermediate (Strategy 1)[4] |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | Intermediate (Strategy 1)[2] |
| 2-(Aminomethyl)-2-methylpropane-1,3-diol | C₅H₁₃NO₂ | 119.16 | Intermediate (Strategy 2)[5] |
Conclusion and Future Perspectives
The retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid highlights the versatility of modern synthetic organic chemistry in accessing valuable building blocks for drug discovery. Both the late-stage methylation and the early-stage substituent introduction strategies offer viable pathways to the target molecule, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability, and the desired control over stereochemistry. As the demand for novel and structurally diverse small molecules continues to grow, the development of efficient and robust methods for the synthesis of substituted azetidines will remain a critical area of research.
References
- BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines.
- BenchChem. (2025). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide.
- Organic Chemistry Portal. Azetidine synthesis.
- ResearchGate. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- ACS Publications. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters.
- Taylor & Francis Online. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- Thieme. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Organic Letters.
- ACS Publications. Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.
- MDPI. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.
- Google Patents. (2004). Process for making azetidine-3-carboxylic acid.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
- NIST. 2-Amino-2-methyl-1,3-propanediol.
- Sigma-Aldrich. Methyl 1-Boc-azetidine-3-carboxylate.
- BenchChem. Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid.
- PubChem. 2-Amino-2-methyl-1,3-propanediol.
- Chemistry LibreTexts. (2020). 9.7: Enolate alkylation.
- BenchChem. An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid and its Analogs.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. US4721793A - Azetidine-3-carboxylic acid derivatives - Google Patents [patents.google.com]
Mechanism of N-Boc protection of 3-methylazetidine-3-carboxylic acid
An In-Depth Technical Guide to the N-Boc Protection of 3-Methylazetidine-3-carboxylic Acid: Mechanism and Field-Proven Protocol
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable structural motifs.[1] Their inherent ring strain and well-defined conformational rigidity allow them to serve as unique bioisosteres for larger, more flexible moieties, often leading to improved metabolic stability, aqueous solubility, and binding affinity.[2] Among these, 3-methylazetidine-3-carboxylic acid represents a particularly intriguing building block, offering a quaternary stereocenter that can project a methyl group into a specific vector in three-dimensional space, a feature highly sought after in rational drug design.
However, the very structural feature that makes this compound so valuable—the sterically congested quaternary carbon at the 3-position—presents a significant challenge for synthetic chemists. The protection of the secondary amine is a critical step for its incorporation into larger molecules, with the tert-butoxycarbonyl (Boc) group being one of the most common and versatile protecting groups in peptide and medicinal chemistry.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep mechanistic exploration of the N-Boc protection of 3-methylazetidine-3-carboxylic acid, explains the causality behind the necessary experimental choices, and presents a robust, field-proven protocol to overcome the inherent steric challenges.
The Challenge: Steric Hindrance at a Quaternary Center
The N-acylation of an amine is fundamentally a nucleophilic substitution reaction. The success of this reaction hinges on the ability of the amine's lone pair of electrons to attack an electrophilic carbonyl carbon. In the case of 3-methylazetidine-3-carboxylic acid, the nitrogen atom is directly adjacent to a quaternary carbon atom bearing both a methyl and a carboxylic acid group. This arrangement creates a sterically crowded environment around the nitrogen, significantly impeding the approach of the bulky acylating agent, di-tert-butyl dicarbonate (Boc₂O).[4] This steric hindrance raises the activation energy of the reaction, making standard protection protocols sluggish and often resulting in low yields or incomplete conversion.[5] Overcoming this kinetic barrier requires a careful and rational selection of reaction conditions.
Core Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding each step is crucial for troubleshooting and optimization.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the azetidine nitrogen attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is typically the rate-limiting step, especially for a hindered amine.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.
-
Collapse of the Intermediate and Byproduct Formation: The tetrahedral intermediate rapidly collapses. The more stable tert-butyl carbonate anion is expelled as a leaving group. This anion is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and the tert-butoxide anion. The tert-butoxide anion then abstracts a proton, typically from the protonated amine intermediate or the solvent, to form the neutral byproduct, tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]
Caption: General mechanism of N-Boc protection.
Strategic Considerations for a Hindered Substrate
To drive the reaction to completion for a sterically demanding substrate like 3-methylazetidine-3-carboxylic acid, the standard conditions must be modified. The key is to enhance the nucleophilicity of the amine and provide sufficient energy to overcome the steric barrier.
The Critical Role of the Base
While some simple amines can be Boc-protected without a base, its inclusion is non-negotiable for hindered substrates. The base serves two primary functions:
-
Deprotonation of the Carboxylic Acid: The substrate contains a carboxylic acid, which will exist in equilibrium with its carboxylate form. A base ensures the carboxylic acid is deprotonated to the carboxylate, preventing it from protonating the azetidine nitrogen and rendering it non-nucleophilic.
-
Enhancing Nucleophilicity: In aqueous or protic solvents, a base like sodium hydroxide (NaOH) creates a more reactive environment. In anhydrous conditions, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the proton generated during the reaction, preventing the formation of the unreactive ammonium salt and maintaining a supply of the free, nucleophilic amine.[7] For particularly stubborn cases, a stronger base may be required to fully deprotonate the amine or facilitate the reaction.
Solvent and Temperature Effects
The choice of solvent is critical. A polar solvent is necessary to dissolve the amino acid salt.
-
Aqueous Systems (e.g., Dioxane/Water, THF/Water): Often used with an inorganic base like NaOH or NaHCO₃. The high polarity of water helps to solvate the ionic starting material.
-
Anhydrous Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DCM): These are typically paired with organic bases. They are advantageous when the substrate is sensitive to water.[7]
Due to the high activation energy from steric hindrance, the reaction often requires elevated temperatures (e.g., 40-60 °C) or extended reaction times at room temperature to achieve a satisfactory yield.
Field-Proven Experimental Protocol
This protocol is designed to provide a high yield of N-Boc-3-methylazetidine-3-carboxylic acid by addressing the challenges of steric hindrance and the bifunctional nature of the starting material.
Caption: Experimental workflow for N-Boc protection.
Materials and Reagents:
-
3-Methylazetidine-3-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
10% Aqueous citric acid solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-methylazetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq) while stirring. Ensure the starting material fully dissolves. The base neutralizes the hydrochloride salt and deprotonates the carboxylic acid.
-
Addition of Boc₂O: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of 1,4-dioxane dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (16-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3 by the slow addition of a 10% aqueous citric acid solution. This protonates the product's carboxylate, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-Boc-3-methylazetidine-3-carboxylic acid.
Expected Outcome: This protocol typically yields the desired product as a white solid with a yield of 75-90%.
Data Summary: Impact of Steric Hindrance on Reaction Conditions
The following table summarizes typical conditions for the N-Boc protection of various amino acids, illustrating the need for more forcing conditions as steric hindrance increases.
| Amino Acid Substrate | Steric Hindrance | Typical Base | Typical Solvent System | Temperature | Typical Yield |
| Glycine | Minimal | NaHCO₃ | Dioxane/H₂O | Room Temp | >95% |
| Alanine | Low (Primary C) | NaHCO₃ / TEA | Dioxane/H₂O or DCM | Room Temp | >95% |
| Valine | Moderate (Secondary C) | NaOH / DIPEA | THF/H₂O or DMF | Room Temp - 40°C | 85-95% |
| α-Aminoisobutyric Acid | High (Quaternary C) | NaOH | Dioxane/H₂O | 40-50°C | 70-85% |
| 3-Methylazetidine-3-carboxylic Acid | High (Quaternary C) | NaOH | Dioxane/H₂O | Room Temp (extended) | 75-90% |
Troubleshooting and Optimization
-
Low Yield / Incomplete Reaction: If the reaction stalls, consider increasing the temperature to 40-50 °C for several hours. Alternatively, increasing the equivalents of Boc₂O and base (to 1.5 eq and 2.5 eq, respectively) can help drive the reaction to completion.
-
Side Reactions: The formation of urea-type byproducts can sometimes occur, especially if the reaction is heated excessively or if certain catalysts like DMAP are used with primary amines.[8] The described protocol minimizes this risk. If purification is difficult, a different solvent system for chromatography should be explored.
Conclusion
The N-Boc protection of 3-methylazetidine-3-carboxylic acid is a synthetically challenging yet critical transformation for the utilization of this valuable building block in drug discovery. The steric hindrance imposed by the quaternary carbon center necessitates a departure from standard protocols. By employing a strong base in a mixed aqueous-organic solvent system and allowing for sufficient reaction time, the nucleophilicity of the azetidine nitrogen can be enhanced to overcome the kinetic barrier. The protocol detailed herein is a robust and reliable method, grounded in a firm understanding of the reaction mechanism and the principles of physical organic chemistry, enabling researchers to confidently access this important synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
ACS Publications. (2018). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
-
AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. [Link]
-
ACS Publications. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
-
Journal of the Chemical Society, Transactions (RSC Publishing). (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
PubMed. (n.d.). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. echemi.com [echemi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
1H NMR and 13C NMR data for N-Boc-3-methylazetidine-3-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Boc-3-methylazetidine-3-carboxylic acid
Introduction
N-Boc-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0) is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure, conferred by the strained four-membered azetidine ring, provides a desirable scaffold for introducing novel vectors and exploring chemical space beyond traditional flat aromatic rings. The presence of a quaternary center adds a specific conformational constraint, making it a unique derivative of β-proline. For researchers engaged in the synthesis and application of such compounds, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Boc-3-methylazetidine-3-carboxylic acid. We will delve into the causality behind the observed and predicted chemical shifts and coupling patterns, grounded in fundamental principles and data from closely related structures.
Molecular Structure and NMR-Relevant Features
The structure of N-Boc-3-methylazetidine-3-carboxylic acid contains several key features that dictate its NMR spectral appearance. The tert-butyloxycarbonyl (Boc) group provides a robust diagnostic signal, while the strained azetidine ring system gives rise to characteristic chemical shifts and coupling patterns that require careful interpretation.
Caption: Molecular structure of N-Boc-3-methylazetidine-3-carboxylic acid.
Key structural points influencing the NMR spectra include:
-
The Boc Protecting Group: This group is characterized by nine chemically equivalent methyl protons, which produce a sharp, intense singlet in the ¹H NMR spectrum, serving as an excellent diagnostic marker.[2]
-
Azetidine Ring Protons: The four methylene protons on the azetidine ring (at C² and C⁴) are diastereotopic. The carbon at C³ is a quaternary stereocenter, rendering the two protons on C² magnetically non-equivalent to each other, and likewise for the two protons on C⁴. This non-equivalence results in complex splitting patterns, typically observed as pairs of doublets or multiplets, rather than simple triplets.[3]
-
Ring Strain: The four-membered ring's inherent strain influences the bond angles and electron density, which in turn affects the chemical shifts of the ring's protons and carbons.[4]
-
Carboxylic Acid: The acidic proton is labile, and its signal is often broad and highly dependent on the solvent, concentration, and temperature.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, with its integration, chemical shift, and multiplicity offering rich structural information.[5]
Table 1: Predicted ¹H NMR Data for N-Boc-3-methylazetidine-3-carboxylic acid (400 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~12.0 | Broad Singlet | 1H | H -OOC | The acidic proton signal is highly variable and often broad due to chemical exchange. Its downfield shift is characteristic of carboxylic acids. |
| ~4.1 - 3.9 | Multiplet | 4H | -CH ₂- (Ring, C² & C⁴) | These four protons are diastereotopic due to the C³ quaternary center. They are coupled to each other geminally and are expected to appear as a complex, overlapping multiplet. Their downfield shift is due to the adjacent electron-withdrawing nitrogen atom.[2][3] |
| ~1.6 | Singlet | 3H | -CH ₃ | This singlet corresponds to the methyl group at the C³ position. Being attached to a quaternary carbon, it shows no coupling to other protons. |
| 1.45 | Singlet | 9H | -C(CH ₃)₃ | This intense singlet is the hallmark of the Boc-protecting group, corresponding to the nine equivalent protons of the tert-butyl group.[2][6] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment.[7]
Table 2: Predicted ¹³C NMR Data for N-Boc-3-methylazetidine-3-carboxylic acid (100 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Assignment | Causality and Insights |
| ~178 | C OOH | The carboxylic acid carbonyl carbon appears significantly downfield, a typical region for this functional group.[8][9] |
| ~156 | C =O (Boc) | The carbamate carbonyl of the Boc group is also deshielded, appearing in the 155-157 ppm range.[8] |
| ~80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. Its direct attachment to oxygen causes a significant downfield shift.[2] |
| ~58 | C H₂ (Ring, C² & C⁴) | The two equivalent methylene carbons of the azetidine ring. They are shifted downfield by the adjacent nitrogen. The exact shift can be influenced by ring strain.[3][4] |
| ~40 | -C (CH₃)(COOH)- (Ring, C³) | The quaternary carbon of the azetidine ring. Its position is influenced by substitution and ring strain. |
| 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give rise to a single, typically intense signal.[2] |
| ~22 | -C H₃ (on C³) | The methyl group carbon at the C³ position. This signal is expected in the aliphatic region. |
Experimental Protocols
To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of N-Boc-3-methylazetidine-3-carboxylic acid directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred for better solubility and consistent observation of the carboxylic acid proton.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), often added by the solvent manufacturer.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): Use a delay of 2 seconds to ensure proper relaxation of all carbons, including quaternary ones.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of N-Boc-3-methylazetidine-3-carboxylic acid provide a definitive fingerprint for its structural confirmation. The characteristic singlet of the Boc group, combined with the unique signals for the methyl group and the diastereotopic methylene protons of the strained azetidine ring, allows for unambiguous verification. This guide provides researchers with the foundational data and interpretive logic required to confidently analyze this important synthetic building block, ensuring the integrity and success of their research endeavors.
References
- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem Technical Support Center.
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PMC (NIH). (2024). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]
-
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]
-
Amazon S3. (n.d.). Electrochemical Fluorination of Organic Compounds using a Hexafluorosilicate Salt. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CA2947425A1 - Inhibitors of creatine transport and uses thereof.
Sources
- 1. CA2947425A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Mass Spectrometry Analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
An In-Depth Technical Guide:
Executive Summary
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid is a synthetic, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid azetidine core serves as a valuable constrained scaffold for designing novel therapeutics. The presence of the tert-Butoxycarbonyl (Boc) protecting group, while essential for synthesis, introduces specific challenges and analytical signatures during characterization. This technical guide provides a comprehensive framework for the robust analysis of this molecule using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We delve into the foundational principles of ionization and fragmentation, present detailed experimental protocols, and offer expert insights into the interpretation of mass spectra, empowering researchers to achieve accurate and reliable structural confirmation.
Analyte Profile: Structure and Significance
This compound is characterized by a four-membered azetidine ring, substituted at the C3 position with both a methyl and a carboxylic acid group, and protected at the nitrogen atom with a Boc group. This structure imparts unique conformational rigidity, making it a desirable building block for peptides and small molecule drugs where precise spatial orientation is key to biological activity.
Accurate mass spectrometric analysis is paramount for verifying its identity, assessing purity, and understanding its stability and degradation pathways, which are critical quality attributes in any drug development program.
| Property | Value | Reference |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylazetidine-3-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Monoisotopic Mass | 215.1158 Da | [1] |
| Average Molecular Weight | 215.25 g/mol | [1][2] |
| Key Structural Features | Azetidine ring, Tertiary carboxylic acid, Boc-protected amine | |
| Chemical Nature | Polar, thermally labile, acidic | [3][4][5] |
Foundational Principles for Mass Spectrometric Analysis
The chemical properties of our target analyte dictate the optimal analytical strategy. Its polarity and thermal lability make Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) the definitive technique for its analysis.[3][4]
-
Electrospray Ionization (ESI): A Gentle Approach ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy, preserving the intact molecule for detection.[6] This is crucial for preventing the premature degradation of the labile Boc group. The analyte's polar nature and the presence of ionizable groups (carboxylic acid and the carbamate) make it an ideal candidate for ESI.[3][7]
-
Positive Ion Mode ([M+H]⁺): In an acidified mobile phase, protonation is highly favored. The nitrogen of the azetidine ring or one of the carbonyl oxygens can accept a proton, yielding a strong signal for the protonated molecule, [M+H]⁺.
-
Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻.
-
-
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Formula Employing HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential. These instruments provide mass accuracy in the low parts-per-million (ppm) range, which allows for the confident determination of the elemental formula from the measured mass-to-charge ratio (m/z), a critical step in structural confirmation.[8][9]
-
Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint To confirm the molecule's structure, we must break it apart in a controlled manner and analyze the pieces. Tandem mass spectrometry (MS/MS) achieves this through Collision-Induced Dissociation (CID), where the selected precursor ion is fragmented by collision with an inert gas.[10] The resulting fragment ions provide a unique fingerprint that is directly related to the molecule's covalent structure.
Experimental Workflow: From Sample to Spectrum
A successful analysis hinges on a meticulously executed workflow. Each step, from sample preparation to data acquisition, is designed to ensure data integrity and reproducibility.
Protocol 1: Sample and Mobile Phase Preparation
Causality: The goal is to prepare a clean sample in a solvent system that is compatible with both reversed-phase chromatography and ESI, while promoting efficient ionization and preventing analyte degradation.
-
Analyte Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Mobile Phase A (Aqueous): Use HPLC-grade water containing 0.1% (v/v) formic acid. Expert Insight: Formic acid is a superior choice to trifluoroacetic acid (TFA). While both aid protonation, TFA is a strong ion-pairing agent that can suppress the ESI signal and is acidic enough to potentially cause in-source cleavage of the Boc group.[11]
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol containing 0.1% (v/v) formic acid.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[12]
Protocol 2: LC-MS System Configuration and Data Acquisition
Causality: The parameters are chosen to achieve good chromatographic separation of the analyte from potential impurities and to ensure sensitive detection and fragmentation for structural confirmation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for polar small molecules.[13] |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Vol. | 1 - 5 µL | |
| LC Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute the analyte and clean the column. |
| Ionization Mode | ESI Positive and Negative | Acquire data in both polarities for comprehensive analysis. |
| Capillary Voltage | +3.5 to +4.5 kV (Positive); -3.0 to -4.0 kV (Negative) | Optimizes the electrospray process. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates droplet desolvation. |
| Drying Gas Flow | 8 - 12 L/min | |
| Acquisition Mode | Full Scan (MS1) followed by Data-Dependent MS/MS | Identifies precursor ions and automatically triggers their fragmentation.[8] |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ions and potential low-mass fragments. |
| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) | Provides a range of fragmentation energies to capture both soft and extensive fragmentation. |
Interpretation of Mass Spectra
MS1 Spectrum: Identifying the Intact Molecule
The initial full scan spectrum is used to confirm the molecular weight of the analyte. Given the monoisotopic mass of 215.1158 Da, we can predict the major ions to be observed.
| Ion Species | Formula | Calculated m/z | Ionization Mode |
| Protonated Molecule | [C₁₀H₁₇NO₄ + H]⁺ | 216.1230 | Positive |
| Sodiated Adduct | [C₁₀H₁₇NO₄ + Na]⁺ | 238.1049 | Positive |
| Deprotonated Molecule | [C₁₀H₁₇NO₄ - H]⁻ | 214.1085 | Negative |
Self-Validation: The high-resolution mass measurement provides the first layer of validation. The measured m/z should match the calculated value within a narrow mass tolerance window (typically < 5 ppm). The characteristic isotope pattern for a molecule containing 10 carbons should also be clearly visible.
MS/MS Spectra: Decoding the Structural Fragments
The MS/MS spectrum provides the definitive structural fingerprint. The fragmentation is dominated by the predictable cleavages of the Boc group, followed by fragmentation of the azetidine core.
Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 216.12)
The primary fragmentation pathways involve the highly labile Boc protecting group.
-
Dominant Loss of Isobutylene (-56 Da): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (C₄H₈) via a six-membered ring rearrangement, resulting in a prominent fragment ion at m/z 160.08 .[14][15] This is often the base peak in the MS/MS spectrum.
-
Formation of tert-Butyl Cation (m/z 57): Cleavage of the C-O bond of the carbamate can produce the highly stable tert-butyl cation at m/z 57.07 .[15][16] The presence of this ion is a definitive marker for the Boc group.
-
Subsequent Loss of Carbon Dioxide (-44 Da): Following the initial loss of isobutylene, the resulting fragment at m/z 160.08 can readily lose CO₂ from the carboxylic acid group, yielding an ion at m/z 116.09 .
-
Loss of the Entire Boc Group (-101 Da): A less common but possible pathway is the cleavage of the N-C bond, leading to the loss of the entire Boc group (C₅H₉O₂) and resulting in the deprotected azetidine core at m/z 115.06 .[15]
Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 214.11)
Fragmentation in negative mode is typically simpler and initiated by the loss of CO₂ from the carboxylate anion.
Sources
- 1. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0 [amp.chemicalbook.com]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 16. acdlabs.com [acdlabs.com]
Navigating the Strained Ring: A Guide to Key Intermediates in the Synthesis of Azetidine-3-Carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a fascinating and increasingly vital structural motif in modern medicinal chemistry.[1] Its inherent ring strain, once viewed as a liability, is now leveraged by drug designers to impart unique conformational constraints on bioactive molecules. Azetidine-3-carboxylic acid, in particular, serves as a constrained β-amino acid analogue, offering a rigid scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[2][3] Derivatives of this core are found in a wide array of pharmacologically active agents, from anticancer compounds to central nervous system drugs.[4][5]
However, the synthesis of these valuable building blocks is non-trivial. The same ring strain that provides conformational benefits also presents significant synthetic challenges, making ring-closure reactions difficult and the resulting ring susceptible to cleavage.[6] A successful synthesis hinges on the strategic selection and preparation of key intermediates that can be reliably formed and subsequently elaborated.
This guide provides an in-depth exploration of the core intermediates that form the foundation of modern synthetic routes to azetidine-3-carboxylic acid and its derivatives. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in their synthetic endeavors.
The Versatile Electrophiles: N-Protected 3-Haloazetidines
N-protected 3-haloazetidines are arguably one of the most versatile classes of intermediates for accessing a diverse range of 3-substituted azetidines. The halogen atom at the C3 position acts as an excellent leaving group, paving the way for nucleophilic substitution reactions. This allows for the introduction of a cyano group (a direct precursor to the carboxylic acid), amino groups, or other functional handles.
Causality in Synthesis: Why This Intermediate?
The choice of a 3-haloazetidine intermediate is strategic. It provides a robust and reliable entry point for C3 functionalization. The nitrogen is typically protected, most often with a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions without affecting the strained azetidine ring.[7]
Synthetic Pathways
Two primary strategies dominate the synthesis of 3-haloazetidines:
-
Thermal Isomerization of Aziridines: A classic and effective method involves the base-promoted cyclization of dibromo amino esters. This reaction often yields kinetically favored aziridine intermediates, which can then be thermally isomerized to the thermodynamically more stable 3-bromoazetidine derivatives.[2][8]
-
Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB): A more modern approach utilizes the highly strained bicyclic precursor, 1-azabicyclo[1.1.0]butane. The release of ring strain drives the reaction, allowing for ring-opening with electrophilic reagents to generate protected 3-haloazetidines.[9]
Experimental Protocol: Gram-Scale Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate
This protocol is adapted from a procedure for the rapid and diversified synthesis of azetidine-3-carboxylic acids.[10]
-
Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)azetidin-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.0 eq).
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the solution. Allow the reaction to stir at 0 °C for 1 hour.
-
Workup 1: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Finkelstein Reaction: Dissolve the crude mesylate in acetone (0.2 M). Add sodium iodide (5.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux and stir for 16 hours.
-
Workup 2: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield tert-butyl 3-iodoazetidine-1-carboxylate.
Caption: Workflow for 3-Haloazetidine Synthesis.
The Carboxylic Acid Precursor: N-Protected 3-Cyanoazetidines
The 3-cyanoazetidine scaffold is a highly valuable intermediate because the cyano group serves as a direct precursor to the C3-carboxylic acid functionality through hydrolysis. This transformation is typically high-yielding and represents a crucial final step in many synthetic sequences.
Causality in Synthesis: Why This Intermediate?
The nitrile functionality is robust and stable to many reaction conditions used to build or modify the azetidine core. Its conversion to a carboxylic acid is a well-established and reliable transformation, making 1-Boc-3-cyanoazetidine a pivotal intermediate for the target molecule.[11] Furthermore, this intermediate is a versatile building block for preparing other derivatives, such as TRPV3 antagonists.[11]
Synthetic Pathways
The most common route to N-protected 3-cyanoazetidines involves the nucleophilic displacement of a halide from a 3-haloazetidine intermediate using a cyanide salt, such as potassium or sodium cyanide.[8] Alternatively, one can start with commercially available 3-cyanoazetidine hydrochloride and apply a protecting group.[11]
Experimental Protocol: Synthesis of 1-Boc-3-cyanoazetidine
This protocol is based on a standard procedure for protecting 3-cyanoazetidine.[11]
-
Reaction Setup: Suspend 3-cyanoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.4 M).
-
Base Addition: Add triethylamine (1.0 eq) to the suspension to neutralize the hydrochloride salt.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the mixture.
-
Stirring: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Dilute the reaction mixture with aqueous hydrochloric acid (1 M) and DCM. Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Purification: Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to give pure tert-butyl 3-cyanoazetidine-1-carboxylate.[11]
Caption: Pathway from Halo- to Cyano- to Carboxy-azetidine.
The Functional Handle: Azetidin-3-ones
While not a direct precursor to the parent azetidine-3-carboxylic acid, azetidin-3-one is a critical intermediate for a vast family of derivatives, particularly those substituted at the C3 position with nitrogen or carbon nucleophiles. The ketone provides a versatile functional handle for transformations like reductive amination, Wittig reactions, and Grignard additions.
Causality in Synthesis: Why This Intermediate?
The carbonyl group at C3 makes the α-protons acidic and the carbonyl carbon electrophilic, opening a wide range of synthetic possibilities that are not accessible from the halo- or cyano- intermediates. This makes azetidin-3-one the intermediate of choice when the final target is a 3-amino, 3-alkyl, or 3-hydroxyazetidine derivative.
Synthetic Pathways
-
Gold-Catalyzed Oxidative Cyclization: A modern and efficient method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This approach is advantageous as it bypasses the use of toxic and potentially explosive diazo intermediates common in older methods.[12]
-
Decomposition of α-Amino-α′-diazo Ketones: This is a more traditional route but often suffers from competitive side reactions and low yields.[12]
Experimental Protocol: Gold-Catalyzed Synthesis of N-Protected Azetidin-3-one
This protocol is conceptualized from the gold-catalyzed methodology.[12]
-
Substrate Preparation: Synthesize the N-propargylsulfonamide precursor from the corresponding propargylamine and sulfonyl chloride.
-
Reaction Setup: In a suitable solvent such as acetonitrile, dissolve the N-propargylsulfonamide (1.0 eq).
-
Catalyst and Oxidant: Add the gold catalyst (e.g., a gold(I) complex, 1-5 mol%) and an oxidant (e.g., a pyridine-N-oxide derivative, 1.5 eq).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or LC-MS). The reaction involves the generation of a reactive α-oxo gold carbene intermediate which undergoes intramolecular N-H insertion.[12]
-
Workup and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the residue by silica gel chromatography to isolate the N-protected azetidin-3-one.
The de Novo Construction: Diol Cyclization Intermediates
An alternative to functionalizing a pre-formed ring is to construct the azetidine ring from an acyclic precursor. A powerful strategy involves the cyclization of a 1,3-diol derivative. This route leads to a 3,3-dicarboxylate intermediate, which can be selectively decarboxylated.
Causality in Synthesis: Why This Intermediate?
This de novo approach offers excellent control over the substitution pattern. Starting with diethyl bis(hydroxymethyl)malonate provides a direct pathway to an intermediate with two ester groups at the C3 position. This symmetry is key, as the subsequent removal of one ester group under carefully controlled pH conditions yields the desired mono-acid cleanly.[13]
Synthetic Pathway
The synthesis is a multi-step process:[13]
-
Activation: The two hydroxyl groups of diethyl bis(hydroxymethyl)malonate are converted into better leaving groups, typically triflates, using triflic anhydride.
-
Cyclization: The resulting bistriflate is reacted with a primary amine (e.g., benzylamine, which also serves as a protecting group) in a high-yield cyclization to form the azetidine ring.
-
Decarboxylation: One of the two ester groups of the diethyl 1-benzylazetidine-3,3-dicarboxylate intermediate is saponified and then removed via decarboxylation.
-
Deprotection: The N-benzyl group is removed by hydrogenation to yield the final azetidine-3-carboxylic acid.
Caption: Synthesis via Diol Cyclization and Decarboxylation.
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Key Intermediate | Starting Materials | Advantages | Disadvantages |
| Halogen Nucleophilic Substitution | N-Boc-3-haloazetidine | N-Boc-azetidin-3-ol | High versatility for many C3 derivatives; reliable. | Requires handling of halogenating agents and cyanide salts. |
| De Novo Ring Construction | Diethyl 1-benzylazetidine-3,3-dicarboxylate | Diethyl bis(hydroxymethyl)malonate | Builds ring from simple acyclic precursors; good overall yield.[13] | Multi-step process; requires careful control of decarboxylation. |
| Functional Group Transformation | N-Protected Azetidin-3-one | N-propargylsulfonamide | Excellent for C3-amino and C3-alkyl derivatives; modern methods avoid toxic reagents.[12] | Not a direct route to the unsubstituted carboxylic acid. |
Conclusion
The synthesis of azetidine-3-carboxylic acid derivatives is a field rich with strategic chemical considerations. The choice of the optimal synthetic route is dictated by the desired substitution pattern on the final molecule. For the parent acid and its simple derivatives, pathways proceeding through N-protected 3-haloazetidines and subsequent cyanation/hydrolysis, or the de novo construction via diol cyclization , are powerful and proven strategies. For more complex derivatives, particularly at the C3-position, the azetidin-3-one intermediate provides an indispensable platform for a wide array of chemical transformations. A thorough understanding of these key intermediates, their preparation, and their reactivity is essential for any researcher aiming to harness the unique chemical space offered by this strained but powerful heterocyclic scaffold.
References
-
Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8894-8897. Available from: [Link]
-
Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Available from: [Link]
-
Dubois, M. A. J., Smith, M. A., White, A. J. P., Jie, A. L. W., Mousseau, J. J., Choi, C., & Bull, J. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(13), 5279–5283. Available from: [Link]
-
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available from: [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of azetidine-3-carboxylic acid. Available from: [Link]
-
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 223-236. Available from: [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]
-
ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available from: [Link]
-
Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-60. Available from: [Link]
-
The Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]
-
Chinese Journal of Organic Chemistry. (2016). Synthesis of Azetidines. Available from: [Link]
-
Arkivoc. (n.d.). A straightforward synthesis of 3-substituted azetidinic amino acids. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1046. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]
- Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]
- 12. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Solubility of 1-Boc-3-methylazetidine-3-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-methylazetidine-3-carboxylic acid, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles to predict the compound's solubility behavior across a range of organic solvents. More critically, it offers researchers and drug development professionals a robust, field-proven experimental framework for the precise determination of thermodynamic solubility. The methodologies outlined herein are designed to establish self-validating systems for generating reliable and reproducible solubility data, a cornerstone for successful drug discovery and process development.
Introduction: The Strategic Importance of Solubility
1-Boc-3-methylazetidine-3-carboxylic acid is a constrained, non-natural amino acid derivative increasingly utilized in the synthesis of novel pharmaceutical agents. Its rigid azetidine core can impart favorable conformational properties to drug candidates, potentially enhancing binding affinity and metabolic stability. However, the successful application of this building block in synthesis, purification, and formulation is fundamentally governed by its solubility.
Solubility is a critical physicochemical parameter that influences every stage of drug development, from high-throughput screening to final dosage form manufacturing.[1] Poor solubility can lead to unreliable bioassay results, challenges in purification, and ultimately, poor oral bioavailability, dooming an otherwise promising drug candidate.[2] This guide provides the theoretical grounding and practical methodologies required to expertly navigate the solubility challenges associated with this valuable compound.
Physicochemical Landscape of 1-Boc-3-methylazetidine-3-carboxylic Acid
To predict solubility, we must first dissect the molecule's structure and understand the interplay of its functional groups. The principle of "like dissolves like" is our primary guide, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3]
Molecular Structure:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group consists of nonpolar C-C and C-H bonds. It significantly increases the molecule's nonpolar character and steric hindrance, generally promoting solubility in less polar organic solvents.[4]
-
Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. The C-N bonds introduce polarity. The ring's strained nature also influences crystal packing and interactions with solvents.
-
Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen).[5] This feature is key to its interaction with polar protic solvents. In the presence of a base, it can deprotonate to form a highly polar carboxylate anion.
-
Tertiary Methyl Group (-CH₃): Attached to the same carbon as the carboxylic acid, this group adds a small degree of nonpolar character and steric bulk, which can subtly influence crystal lattice energy and interactions with solvent cavities.[6]
The molecule possesses both significant nonpolar (Boc, methyl) and polar (carboxylic acid, azetidine nitrogen) regions, making it amphiphilic. Its overall solubility will be a delicate balance of these competing characteristics. The carboxylic acid and the Boc-protected amine give the molecule properties analogous to N-protected amino acids, which are often crystalline solids.[4]
Theoretical Solubility Profile in Organic Solvents
Based on the structural analysis, we can predict the qualitative solubility of 1-Boc-3-methylazetidine-3-carboxylic acid in various classes of organic solvents. These predictions serve as a starting point for solvent selection in experimental work.
Table 1: Predicted Qualitative Solubility of 1-Boc-3-methylazetidine-3-carboxylic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The polarity of the azetidine ring also contributes favorably. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents are effective hydrogen bond acceptors, readily interacting with the carboxylic acid's proton. The overall polarity of the molecule is compatible with these solvents. Boc-protected amino acids are generally soluble in solvents like DMF and THF.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. The nonpolar Boc group enhances solubility, but the highly polar carboxylic acid may limit it. Solubility is expected to be better than in purely nonpolar solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The dominant intermolecular forces in these solvents are weak London dispersion forces. These are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the solute molecules in their solid (likely crystalline) state.[7] |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement is the gold standard. Thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent, is the most relevant value for formulation and process development.[8] The Shake-Flask method followed by HPLC quantification is a robust and widely accepted technique for this determination.[9]
Core Principle: Achieving Equilibrium
The thermodynamic solubility is measured when a saturated solution is in equilibrium with an excess of the solid compound.[8] This requires sufficient incubation time and agitation to ensure the dissolution rate equals the precipitation rate. Unlike kinetic solubility, which is often measured rapidly from a DMSO stock solution and can yield supersaturated, metastable values, this method provides the true, stable solubility limit.[1][10]
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system by including multiple time points to ensure equilibrium has been reached.
Materials:
-
1-Boc-3-methylazetidine-3-carboxylic acid (solid powder)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and orbital shaker/rotator
-
Temperature-controlled incubator (e.g., 25 °C)
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with a UV detector and an appropriate C18 column
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology:
-
Compound Preparation: Add an excess of solid 1-Boc-3-methylazetidine-3-carboxylic acid to a pre-weighed 2 mL glass vial. An excess is critical; aim for an amount that will clearly not fully dissolve (e.g., ~5-10 mg). Record the exact weight.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Slurry Formation: Cap the vial securely and vortex vigorously for 1-2 minutes to create a uniform suspension of the solid in the solvent.
-
Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the slurry continuously. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24 hours and 48 hours).[11] If the concentration measured at 48 hours is not significantly different from the 24-hour measurement, equilibrium can be considered achieved.
-
Sample Separation (Critical Step): After the incubation period, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes all undissolved particles, ensuring only the dissolved compound is analyzed.[9]
-
Sample Dilution: If high solubility is expected, perform a precise dilution of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Standard Curve Preparation: Prepare a series of standard solutions of the compound in the same solvent, covering a range of concentrations (e.g., from 1 µg/mL to 1000 µg/mL).
-
HPLC-UV Analysis: Analyze the standard solutions and the filtered sample(s) by HPLC-UV. Use a wavelength where the compound has strong absorbance.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the exact concentration of the compound in the filtered (and diluted, if applicable) sample. This concentration is the thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Reporting and Interpretation
Quantitative results should be recorded systematically to allow for easy comparison and interpretation. Data should be reported in both mass/volume (mg/mL) and molar (mM) units.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Solvent Class | Dielectric Constant¹ | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM)² |
| Methanol | Polar Protic | 32.7 | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 37.5 | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Halogenated | 9.1 | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 2.4 | 25 | Experimental Value | Calculated Value |
| Add other solvents |
¹Dielectric constant is a measure of solvent polarity. ²Calculated using the molecular weight of 1-Boc-3-methylazetidine-3-carboxylic acid.
Conclusion
1-Boc-3-methylazetidine-3-carboxylic acid presents a nuanced solubility profile due to its amphiphilic nature, possessing both large nonpolar moieties and a highly polar carboxylic acid group. It is predicted to be most soluble in polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol, ethanol) organic solvents, with limited solubility in nonpolar media like hexane. This guide provides the theoretical framework for making such informed predictions.
Crucially, for the rigorous demands of pharmaceutical development, theoretical analysis must be substantiated by empirical data. The detailed shake-flask protocol provided herein offers a reliable, self-validating method for determining the thermodynamic solubility of this compound. By systematically applying this methodology, researchers can generate the high-quality, essential data needed to accelerate their discovery and development programs.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 68-87. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- Laurence, C., & Gal, J.-F. (2010).
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]
-
University of California, Irvine. (n.d.). Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Khan Academy [khanacademy.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. escholarship.org [escholarship.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
Methodological & Application
Application Notes and Protocols for 1-Boc-3-methylazetidine-3-carboxylic Acid: A Constrained Amino Acid for Peptide Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for biological targets.[1] The introduction of conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[1][2] By reducing the number of accessible conformations, we can pre-organize the peptide into a bioactive structure, enhancing its potency, selectivity, and resistance to proteolytic degradation.[3][4]
Among the various strategies to induce conformational rigidity, the incorporation of small, cyclic non-natural amino acids has proven particularly effective.[2] Azetidine-based amino acids, as proline analogues, introduce a significant kink in the peptide backbone, influencing secondary structure and improving metabolic stability.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-Boc-3-methylazetidine-3-carboxylic acid , a unique Cα-tetrasubstituted, constrained amino acid, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its application, provide detailed protocols for its incorporation, and discuss the expected impact on peptide structure and function.
Physicochemical Properties and Advantages
1-Boc-3-methylazetidine-3-carboxylic acid is a valuable building block for creating peptides with novel properties. The key features of this constrained amino acid are summarized below.
| Property | Value/Description | Source |
| CAS Number | 887591-62-0 | N/A |
| Molecular Formula | C10H17NO4 | N/A |
| Molecular Weight | 215.25 g/mol | N/A |
| Structure | Azetidine ring with a methyl and a carboxylic acid group at the 3-position, and a Boc-protected nitrogen. | N/A |
| Key Advantages | Induces sharp turns in peptide backbone, enhances proteolytic stability, provides a scaffold for further modification. | [3][4] |
The presence of the methyl group at the 3-position introduces significant steric hindrance, which can present challenges during peptide synthesis but also offers unique conformational control.
Experimental Protocols
The incorporation of sterically hindered amino acids such as 1-Boc-3-methylazetidine-3-carboxylic acid requires optimization of standard solid-phase peptide synthesis (SPPS) protocols. The following sections provide detailed, step-by-step methodologies for the successful integration of this constrained amino acid into a peptide sequence using a Boc/Bzl protection strategy.
Diagram of the SPPS Cycle for Incorporating 1-Boc-3-methylazetidine-3-carboxylic acid
Sources
Application Note & Protocol: Efficient Peptide Coupling of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Abstract
The incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design and drug development. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid, a Cα-tetrasubstituted azetidine derivative, offers a unique structural scaffold to impart rigidity and enhance proteolytic stability in novel peptides.[1][2] However, its significant steric hindrance presents a considerable challenge for standard peptide coupling protocols. This application note provides a comprehensive guide for researchers, detailing the underlying chemical principles and offering robust, validated protocols for the efficient incorporation of this sterically demanding building block into peptide chains. We present a primary high-efficiency protocol using HATU, renowned for its efficacy in difficult couplings, and an alternative standard protocol using EDC/HOBt, alongside mechanistic insights and troubleshooting advice.
Structural Considerations & Physicochemical Properties
This compound is a synthetic amino acid characterized by a four-membered azetidine ring and a quaternary α-carbon. This structure imposes significant conformational constraints and presents a sterically hindered environment around the carboxyl group.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylazetidine-3-carboxylic acid | [3] |
| CAS Number | 887591-62-0 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
The primary challenge in coupling this amino acid arises from the quaternary α-carbon, which sterically shields the carboxyl group from the incoming nucleophilic amine. This necessitates the use of highly reactive coupling reagents to achieve efficient amide bond formation and minimize side reactions.[5][6]
Principles of Reagent Selection for Hindered Coupling
The formation of a peptide bond is a condensation reaction requiring the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7] For sterically hindered amino acids, the choice of coupling reagent is critical to overcome the high activation energy of the reaction.
-
Uronium/Aminium Salt Reagents (e.g., HATU): These are among the most powerful activating agents.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the subsequent aminolysis step.[9][10] This makes HATU the reagent of choice for demanding couplings involving sterically hindered or N-methylated amino acids.[11]
-
Carbodiimide Reagents (e.g., EDC, DIC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used but are generally less potent than uronium salts.[12] Their mechanism involves the formation of a reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and other side reactions.[12] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization by converting the O-acylisourea into a more stable and selective active ester.[12][13][14]
Below is a generalized workflow for a peptide coupling reaction.
EDC/HOBt-Mediated Coupling Mechanism
This classic method relies on the synergistic action of a carbodiimide (EDC) and an additive (HOBt) to ensure efficient and low-racemization coupling. [12][13]
-
Initial Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.
-
HOBt Trapping: Before the O-acylisourea can rearrange or racemize, it is intercepted by the nucleophilic HOBt to form a more stable HOBt-active ester. [14]3. Aminolysis: The target amine attacks the HOBt-ester, which is more reactive than the starting acid but less prone to side reactions than the O-acylisourea, to form the peptide bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0 [amp.chemicalbook.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
Application Notes & Protocols: Incorporation of N-Boc-3-methylazetidine-3-carboxylic acid into Peptide Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the incorporation of N-Boc-3-methylazetidine-3-carboxylic acid, a non-canonical, sterically hindered α,α-disubstituted amino acid, into peptide scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and peptidomimetic design. This guide details the unique structural and conformational properties imparted by this building block, addresses the synthetic challenges associated with its sterically demanding nature, and provides validated, step-by-step protocols for its efficient incorporation using both solid-phase and solution-phase methodologies. Emphasis is placed on the rationale behind procedural choices, troubleshooting common issues, and optimizing reaction conditions to achieve high-yield, high-purity peptide products.
Introduction: The Significance of Azetidine-Containing Peptides
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics.[1][2] N-Boc-3-methylazetidine-3-carboxylic acid is a particularly valuable building block in this regard. As an α,α-disubstituted amino acid, its rigid four-membered azetidine ring introduces significant conformational constraints into the peptide backbone.[3][4] This structural rigidity can lead to peptides with unique folding patterns, enhanced resistance to proteolytic degradation, and improved biological activity, making it a key component in the design of novel therapeutics for a range of diseases, including neurological disorders and cancer.[1][2][5]
The methyl group at the Cα position further increases the steric hindrance, presenting both a challenge and an opportunity. While this steric bulk can complicate the peptide coupling reaction, it also serves to further rigidify the local peptide structure, potentially inducing specific secondary structures like β-turns.[6] Understanding and overcoming the synthetic hurdles associated with this unique amino acid is therefore critical to unlocking its full potential in medicinal chemistry.
Challenges in Incorporating Sterically Hindered Amino Acids
The primary challenge in incorporating N-Boc-3-methylazetidine-3-carboxylic acid lies in its sterically hindered nature.[3][4] This α,α-disubstitution can lead to several complications during peptide synthesis:
-
Low Coupling Yields: The bulky methyl and azetidine groups can physically obstruct the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down or preventing the reaction.[7]
-
Aggregation: Peptides containing hydrophobic and sterically hindered residues are prone to aggregation on the solid support, which can lead to incomplete reactions and difficult purification.[8]
-
Racemization: While less of a concern for this achiral amino acid, the harsh conditions sometimes required to drive the coupling of hindered amino acids can increase the risk of racemization for adjacent chiral residues.[7]
-
Side Reactions: The use of highly reactive coupling reagents can sometimes lead to unwanted side reactions if not carefully controlled.
Overcoming these challenges requires careful selection of coupling reagents, optimization of reaction conditions, and potentially the use of specialized synthetic strategies.[7]
Recommended Coupling Reagents for Hindered Systems
Standard carbodiimide reagents like DCC and EDC often prove inefficient for coupling sterically hindered amino acids.[7] More potent, onium salt-based coupling reagents are generally required to achieve satisfactory yields.[7]
| Coupling Reagent | Full Name | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for hindered couplings, rapid reaction kinetics, low racemization tendency.[7][9] | Can lead to guanidinylation of the N-terminal amine if used in excess. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent. | Generally less reactive than HATU for highly hindered systems. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the electron-withdrawing chloro group. | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A strong phosphonium-based coupling reagent with high reactivity and lower risk of racemization compared to some uronium salts.[7][9] | Byproducts are not carcinogenic, unlike its predecessor, BOP.[9] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium salt based on Oxyma Pure, reported to be highly efficient. |
Rationale for Reagent Selection: Uronium/aminium salts like HATU, HBTU, and HCTU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), form highly reactive OAt or OBt active esters.[7] HATU is often considered the reagent of choice for particularly difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. Phosphonium salts like PyBOP are also excellent choices and are less likely to cause guanidinylation side reactions.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of N-Boc-3-methylazetidine-3-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the incorporation of N-Boc-3-methylazetidine-3-carboxylic acid into a peptide sequence on a solid support using an automated or manual synthesizer. The Fmoc/tBu strategy is employed here.[10][11]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N-Boc-3-methylazetidine-3-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Coupling of N-Boc-3-methylazetidine-3-carboxylic acid:
-
In a separate vial, pre-activate the amino acid by dissolving N-Boc-3-methylazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, extended reaction times (overnight) or gentle heating (e.g., 40-50°C) may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis Protocol
This protocol is suitable for the synthesis of di- or tripeptides, or for fragment condensation strategies.
Caption: General workflow for Solution-Phase Peptide Synthesis.
Materials:
-
N-Boc-3-methylazetidine-3-carboxylic acid
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling Reagent: PyBOP
-
Base: DIPEA
-
Solvents: Anhydrous DMF or DCM
-
Aqueous Solutions: 1 M HCl, saturated NaHCO₃, brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-Boc-3-methylazetidine-3-carboxylic acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.1 equivalents) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5-3.0 equivalents) dropwise to neutralize the hydrochloride salt and provide the basic environment for the coupling.
-
Coupling Reagent Addition: Add PyBOP (1.1-1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure protected dipeptide.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: Incomplete reaction due to the bulky nature of the amino acid.[7] | - Double Couple: Repeat the coupling step with fresh reagents. - Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 eq). - Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). - Switch Reagent: Try a more potent coupling reagent like HATU or COMU.[7] |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.[8] | - Change Solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. - Incorporate "Difficult Sequence" protocols: Use microwave-assisted synthesis or incorporate pseudoprolines in the sequence if applicable. | |
| Racemization of Adjacent Residue | Over-activation/Strong Base: Prolonged activation time or the use of a strong base can promote epimerization.[7] | - Reduce Pre-activation Time: Add the amine component shortly after the activating agent. - Use a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[7] - Use Racemization Suppressants: Ensure the use of additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[7] |
| Difficulty in Purification | Incomplete Reactions/Side Products: Generation of closely eluting impurities. | - Optimize Coupling: Ensure coupling reactions go to completion using the strategies above. - Capping: After the coupling step, "cap" any unreacted amines by treating the resin with acetic anhydride and a base to prevent the formation of deletion sequences. |
Conclusion
The successful incorporation of N-Boc-3-methylazetidine-3-carboxylic acid into peptide scaffolds, while challenging, is readily achievable with the appropriate selection of reagents and optimization of reaction conditions. The use of potent onium salt-based coupling reagents such as HATU or PyBOP is critical for overcoming the steric hindrance presented by this α,α-disubstituted amino acid. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to leverage the unique conformational properties of this building block, enabling the design and synthesis of novel peptidomimetics with enhanced stability and tailored biological activity.[1]
References
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Published February 17, 2024.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Published September 2, 2025.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Published February 1, 2024.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Published August 6, 2025.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth. Published August 19, 2024.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth. Published November 12, 2024.
- Boc-azetidine-3-carboxylic acid. Chem-Impex.
- The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Published October 19, 2025.
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. file.globalso.com [file.globalso.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Gram-Scale Synthesis of 1-Boc-3-methylazetidine-3-carboxylic Acid: A Detailed Guide for Drug Discovery
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the gram-scale synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid, a valuable building block for novel therapeutics. Azetidine scaffolds are of increasing importance in medicinal chemistry, offering a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy, critical process parameters, and troubleshooting, thereby ensuring a reproducible and scalable process for researchers in drug discovery and development.
Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery.[1] Their inherent ring strain imparts a degree of conformational rigidity that is highly sought after in the design of potent and selective ligands for a variety of biological targets. The incorporation of a 3,3-disubstituted azetidine moiety, such as the title compound, can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and cell permeability, often leading to improved pharmacokinetic profiles.[2][3][4] Specifically, 1-Boc-3-methylazetidine-3-carboxylic acid serves as a versatile intermediate, enabling the introduction of a constrained, non-planar fragment into larger molecules, a strategy frequently employed to optimize ligand-receptor interactions.
The synthetic protocol detailed herein is designed for scalability, addressing the need for multi-gram quantities of key building blocks often required in preclinical drug development campaigns.
Retrosynthetic Analysis and Strategy
The synthetic approach is designed for efficiency and scalability, starting from commercially available precursors. The key steps involve the formation of a protected 3-cyanoazetidine, followed by methylation at the 3-position and subsequent hydrolysis to the desired carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from the validated procedure described by Ji, Y. et al. in Arkivoc (2018).[5]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| tert-Butyl 3-iodoazetidine-1-carboxylate | Various | Can be synthesized from commercially available precursors.[5] | |
| Sodium Cyanide (NaCN) | 143-33-9 | Sigma-Aldrich | Highly Toxic! Handle with extreme caution. |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | Acros Organics | |
| Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF | 4039-32-1 | Sigma-Aldrich | Moisture-sensitive. |
| Methyl Iodide (MeI) | 74-88-4 | Sigma-Aldrich | Toxic and Carcinogenic. Handle in a fume hood. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Acros Organics | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Fisher Chemical | |
| Methanol (MeOH) | 67-56-1 | Fisher Chemical | |
| Dichloromethane (DCM) | 75-09-2 | Fisher Chemical | |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Chemical | |
| Hexanes | 110-54-3 | Fisher Chemical | |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Fisher Chemical | |
| 10% Aqueous Citric Acid | 77-92-9 | Prepared in-house | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house |
Step-by-Step Procedure
The overall workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis.
Step 1: Gram-Scale Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate (22) [5]
-
To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (assuming a 10 g scale, adjust as needed) in anhydrous DMSO (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add sodium cyanide (1.1 equivalents).
-
Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the displacement of the iodide with the cyanide nucleophile.
-
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed as monitored by TLC (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-cyanoazetidine-1-carboxylate as a white solid. A typical yield for this step is in the range of 80-90%.
Step 2 & 3: Combined Procedure for the Synthesis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (27) [5]
This combined procedure is recommended to maximize yield due to the volatility of the intermediate, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (26).[5]
-
To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (22) (e.g., 5.0 g, 1 equivalent) in dry THF (60 mL) in a flame-dried, three-necked round-bottom flask under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1M in THF, 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Causality: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon to the nitrile, forming a stabilized carbanion. The low temperature is crucial to prevent side reactions.
-
-
Add methyl iodide (1.5 equivalents) via syringe and continue stirring at -78 °C for 45 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, prepare a solution of sodium hydroxide (5 equivalents) in a 1:1 mixture of water and methanol (e.g., for 5g of starting material, use ~10 g NaOH in 50 mL water and 50 mL methanol).
-
Add the freshly prepared NaOH solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Causality: The basic hydrolysis under reflux conditions converts the nitrile group to a carboxylate salt.
-
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and THF.
-
Neutralize the remaining aqueous solution with 10% aqueous citric acid to a pH of ~4-5.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product is often obtained as a white to off-white solid and can be used in the next step without further purification if desired. Typical yields for the combined two steps are in the range of 70-80%.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure of 1-Boc-3-methylazetidine-3-carboxylic acid. Expect signals for the Boc group (~1.4 ppm), the methyl group (~1.6 ppm), the azetidine ring protons (diastereotopic, ~3.8-4.2 ppm), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Expect signals for the quaternary carbon of the Boc group, the Boc carbonyl, the methyl group, the azetidine ring carbons, and the carboxylic acid carbonyl. |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₀H₁₇NO₄, MW: 215.25). |
| Purity (LCMS/HPLC) | >95% |
Troubleshooting and Optimization
-
Low yield in the methylation step: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The LiHMDS solution should be fresh and properly titrated.
-
Incomplete hydrolysis: The reflux time may need to be extended. Monitor the reaction progress closely by TLC or LC-MS.
-
Product purification: If the final product requires further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Conclusion
This application note provides a robust and scalable protocol for the gram-scale synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and utilize this valuable building block to advance their drug discovery programs. The presented methodology is efficient and utilizes readily available starting materials, making it a practical choice for medicinal chemistry laboratories.
References
-
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Singh, R., & Carlier, P. R. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 85(7), 5126–5136. [Link]
-
Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. [Link]
-
Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46955-46985. [Link]
-
American Chemical Society. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. [Link]
-
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]
Sources
- 1. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Boc-3-methylazetidine-3-carboxylic acid as a building block for novel heterocycles
Application Notes & Protocols
N-Boc-3-methylazetidine-3-carboxylic acid: A Constrained Quaternary Building Block for Novel Heterocyclic Scaffolds
Abstract
Constrained scaffolds are of paramount importance in modern drug discovery, offering a strategy to improve potency, selectivity, and pharmacokinetic properties by locking in bioactive conformations. The azetidine ring, a four-membered saturated heterocycle, serves as a valuable bioisostere for larger rings and acyclic fragments.[1][2] This application note details the utility of N-Boc-3-methylazetidine-3-carboxylic acid , a unique building block featuring a C3-quaternary center, in the synthesis of diverse and novel heterocyclic systems. We provide detailed protocols and mechanistic insights for three core applications: sterically hindered amide bond formation, diastereoselective synthesis of spiro-heterocycles, and strain-release driven ring expansion.
Introduction: The Value of Conformational Constraint
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) places them in a reactive sweet spot—more stable and easier to handle than aziridines, yet primed for selective ring-opening and functionalization reactions not accessible with unstrained pyrrolidines.[3] The incorporation of an azetidine moiety can enhance metabolic stability, improve ligand efficiency, and provide novel intellectual property.[1]
N-Boc-3-methylazetidine-3-carboxylic acid further refines these attributes by introducing a fully substituted carbon atom at the 3-position. This quaternary center imparts a rigid, three-dimensional exit vector for substituents, making it an exceptional scaffold for exploring chemical space. This guide explores its synthetic potential beyond simple peptide incorporation, focusing on its use in constructing complex molecular architectures.
Physicochemical Properties & Handling
| Property | Value |
| IUPAC Name | 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DCM, DMF, DMSO |
| Storage | Store at 2-8°C under inert atmosphere |
Handling Considerations: While generally stable, the N-Boc group is acid-labile. Care should be taken to avoid strongly acidic conditions unless deprotection is intended. The strained azetidine ring can be susceptible to intramolecular ring-opening under certain acidic conditions, a reactivity that can be either a potential pitfall or a synthetic advantage.[1]
Core Application I: Overcoming Steric Hindrance in Amide Bond Formation
The primary challenge in utilizing this building block is the steric congestion around the carboxylic acid, which is attached to a quaternary carbon. Standard peptide coupling reagents like HATU or HBTU often result in slow reactions and low yields.[4]
Expert Insight: The Acyl Fluoride Strategy To overcome this steric barrier, the optimal strategy involves converting the carboxylic acid into a highly reactive, yet sterically minimal, acyl fluoride in situ. Acyl fluorides are less hindered than common activated esters and exhibit high reactivity towards amines, driving the reaction to completion even with challenging substrates.[4][5][6][7]
Protocol 1: Acyl Fluoride-Mediated Amide Coupling
This protocol describes the coupling of N-Boc-3-methylazetidine-3-carboxylic acid with a representative amine, benzylamine, using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).
Workflow Diagram: Acyl Fluoride-Mediated Coupling
Caption: Workflow for sterically hindered amide coupling via an acyl fluoride intermediate.
Materials:
-
N-Boc-3-methylazetidine-3-carboxylic acid (1.0 equiv)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Benzylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-methylazetidine-3-carboxylic acid (e.g., 215 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DCM (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (e.g., 523 µL, 3.0 mmol) followed by TFFH (e.g., 317 mg, 1.2 mmol).
-
Stir the mixture at 0°C for 30 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch at ~1840 cm⁻¹) if desired.
-
Slowly add benzylamine (e.g., 120 µL, 1.1 mmol) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:EtOAc gradient) to yield the desired amide.
| Amine Type | Typical Conditions | Expected Yield | Notes |
| Primary (aliphatic) | TFFH, DIPEA, DCM, 0°C to RT, 12h | 75-90% | Generally high yielding. |
| Secondary (aliphatic) | TFFH, DIPEA, DCM, RT, 24h | 60-80% | Slower reaction due to increased steric bulk. |
| Aniline (electron-rich) | TFFH, DIPEA, DCM, RT, 24h | 50-75% | Moderate yields due to lower nucleophilicity. |
| Aniline (electron-poor) | BTFFH, DIPEA, DMF, 60°C, 24h | 30-60% | Requires more forcing conditions and stronger activating agents.[4] |
Core Application II: Synthesis of Spiro-Heterocycles
The quaternary center is an ideal anchor point for constructing spirocyclic systems, where two rings share a single atom. Such scaffolds are highly sought after in drug discovery for their structural novelty and rigidity.[8][9]
Protocol 2: Multi-Step Synthesis of a Spiro[azetidine-3,1'-isoquinoline] Scaffold
This protocol utilizes the azetidine building block to construct a novel spiro-tetrahydroisoquinoline via a sequential amide coupling and Pictet-Spengler cyclization.
Reaction Pathway: Spiro-isoquinoline Synthesis
Caption: Multi-step workflow for the construction of a spiro-isoquinoline scaffold.
Procedure:
Step A: Amide Coupling
-
Couple N-Boc-3-methylazetidine-3-carboxylic acid with 2-phenylethanamine using the acyl fluoride methodology described in Protocol 1 . Purify the resulting amide intermediate.
Step B: Boc Deprotection
-
Dissolve the purified amide from Step A (1.0 equiv) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is typically used directly in the next step.
Step C: Pictet-Spengler Cyclization
-
Combine the crude TFA salt from Step B (1.0 equiv) and paraformaldehyde (1.5 equiv) in a pressure vessel.
-
Add dichloroethane (DCE) or toluene as the solvent (0.1 M).
-
Seal the vessel and heat to 80-100°C for 12-18 hours.
-
Cool the reaction to room temperature, concentrate, and re-dissolve in EtOAc.
-
Wash with saturated NaHCO₃ (aq) to neutralize the acid and remove unreacted starting material. Wash with brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by flash chromatography to yield the spiro-tetrahydroisoquinoline product.
Core Application III: Strain-Release Driven Ring Expansion
The inherent strain of the azetidine ring can be harnessed as a driving force for synthetic transformations, such as ring expansion to form larger, more stable heterocyclic systems.[10] Acid-mediated ring expansion of N-Boc azetidines has been shown to produce six-membered 1,3-oxazinan-2-ones.[11] We can adapt this principle to our building block.
Protocol 3: Synthesis of a 6,6-Dimethyl-1,3-oxazinan-4-one Scaffold
This protocol first reduces the carboxylic acid to a primary alcohol, which then participates in an intramolecular cyclization following acid-mediated ring opening of the azetidine.
Proposed Mechanism: Ring Expansion
Caption: Proposed mechanism for acid-mediated ring expansion.[11]
Procedure:
Step A: Reduction of the Carboxylic Acid
-
Dissolve N-Boc-3-methylazetidine-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to 0°C.
-
Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction at 0°C by the slow addition of methanol until gas evolution ceases.
-
Concentrate the mixture in vacuo. Purify by flash chromatography to yield N-Boc-3-(hydroxymethyl)-3-methylazetidine.
Step B: Acid-Mediated Ring Expansion
-
Dissolve the alcohol from Step A (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add a catalytic amount of a strong Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equiv).
-
Stir at room temperature for 4-8 hours, monitoring by LC-MS for the formation of the product.
-
Upon completion, quench the reaction with saturated NaHCO₃ (aq).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the target 6,6-dimethyl-1,3-oxazinan-4-one.
Summary and Outlook
N-Boc-3-methylazetidine-3-carboxylic acid is a versatile and powerful building block for modern synthetic and medicinal chemistry. Its defining quaternary center, while posing a steric challenge, provides a unique structural anchor for creating complex molecules with high three-dimensionality. We have demonstrated its application in overcoming hindered amide couplings, constructing novel spiro-heterocycles, and participating in strain-release driven ring expansions. These protocols provide a robust starting point for researchers and drug development professionals to access novel chemical matter and accelerate discovery programs.
References
- Armstrong, R. W., & Sutherlin, D. P. (1996). Amino acid-derived heterocycles as combinatorial library targets: spirocyclic ketal lactones. Journal of the American Chemical Society.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Dherange, B. D., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.
- Ukrainets, I. V., et al. (2015). The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. National Institutes of Health (PMC).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11654-11658. DOI:10.1039/C5OB02129D.
- Siau, W.-Y., & Bode, J. W. (2010). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).
- Unknown Author. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate.
- Rivas, F., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
- Turkson, J., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Rivas, F., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (PMC).
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
- Zukauskaite, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.
- Nemec, S., & Cernochova, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Unknown Author. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Csenki, D., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
- Zukauskaite, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Semantic Scholar.
- D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
- Unknown Author. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 8. Amino acid-derived heterocycles as combinatorial library targets: spirocyclic ketal lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note and Experimental Protocol: Facile Deprotection of 1-Boc-3-methylazetidine-3-carboxylic acid
Introduction: The Strategic Role of Azetidines in Medicinal Chemistry
Small, strained heterocyclic scaffolds are of increasing importance in modern drug discovery. Among these, the azetidine ring system has emerged as a valuable pharmacophore due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. 1-Boc-3-methylazetidine-3-carboxylic acid is a key building block for introducing this motif into complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide and medicinal chemistry, offering robust protection of amine functionalities under a wide range of synthetic conditions while being readily cleavable under acidic conditions.[] This application note provides a detailed experimental procedure for the efficient deprotection of 1-Boc-3-methylazetidine-3-carboxylic acid, yielding the corresponding 3-methylazetidine-3-carboxylic acid, a critical intermediate for further synthetic elaboration.
Mechanistic Rationale: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved through treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2] The mechanism is an acid-catalyzed elimination process that proceeds through three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[3][4] This initial step activates the protecting group for cleavage.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4] The newly liberated azetidine nitrogen is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[3][4]
It is crucial to note that the tert-butyl cation generated during this process is a reactive electrophile that can potentially lead to side reactions, particularly alkylation of nucleophilic residues.[5] While less of a concern for this specific substrate, in more complex molecules, scavengers such as triisopropylsilane (TIS) or water are often added to quench this reactive intermediate.[6]
Experimental Protocol: Deprotection of 1-Boc-3-methylazetidine-3-carboxylic acid
This protocol outlines a standard procedure for the solution-phase deprotection of 1-Boc-3-methylazetidine-3-carboxylic acid using trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-Boc-3-methylazetidine-3-carboxylic acid | ≥95% | Various |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Various |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Various |
| Diethyl ether, anhydrous | Anhydrous, ≥99% | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | Various |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Various |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ninhydrin stain
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
For sensitive substrates, it is advisable to cool the solution to 0 °C in an ice bath before proceeding.[4]
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[]
-
Causality: The use of a high concentration of TFA ensures a rapid and complete reaction. Anhydrous DCM is used as a solvent to prevent unwanted side reactions with water.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored periodically until the starting material is fully consumed, which typically takes 1-2 hours.[7]
-
TLC Analysis: Monitor the reaction by TLC using a suitable eluent system (e.g., 10% methanol in DCM). The deprotected product, being a salt, will be significantly more polar and will have a lower Rf value than the Boc-protected starting material. Visualize the spots with a UV lamp and then stain with ninhydrin, which will develop a characteristic color (usually purple or yellow) with the newly formed secondary amine.[8]
Caption: TLC monitoring of the deprotection reaction.
-
-
Work-up and Isolation (TFA Salt):
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[7]
-
The resulting product is the trifluoroacetate salt of 3-methylazetidine-3-carboxylic acid, which can often be used directly in subsequent steps without further purification.
-
For isolation of a solid, the crude residue can be triturated with cold diethyl ether, followed by filtration to afford the TFA salt as a solid.[4]
-
-
Work-up and Isolation (Free Amine - Optional):
-
To obtain the free amine, dissolve the crude residue in a minimal amount of water or a suitable organic solvent.
-
Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[9]
-
If the product is soluble in an organic solvent, extract the aqueous layer multiple times with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[9] Note: The free amino acid may be zwitterionic and have low solubility in common organic solvents. Lyophilization from water may be a more effective isolation method.
-
Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid concentration or reaction time.[6][8] | Increase the proportion of TFA in the reaction mixture. Extend the reaction time and continue to monitor by TLC. Gentle warming can be considered if the substrate is stable.[8] |
| Low Product Yield | Product loss during work-up, especially if the free amine is water-soluble. | For the TFA salt, ensure complete precipitation with a non-polar solvent like cold diethyl ether. For the free amine, consider lyophilization instead of solvent extraction. |
| Unexpected Side Products | Alkylation by the tert-butyl cation (less common for this substrate).[5] | If side products are observed, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[6] |
Characterization
The final product, either as the TFA salt or the free amine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected product. The disappearance of the characteristic singlet for the tert-butyl group at ~1.4 ppm in the ¹H NMR spectrum is a clear indicator of successful deprotection.[8]
-
Mass Spectrometry (LC-MS or ESI-MS): To confirm the molecular weight of the product.
-
HPLC: To assess the purity of the final compound.[9]
Conclusion
The acid-catalyzed deprotection of 1-Boc-3-methylazetidine-3-carboxylic acid is a robust and efficient transformation that provides access to a valuable synthetic intermediate. The protocol described herein, utilizing trifluoroacetic acid, is a reliable method that can be readily implemented in a standard laboratory setting. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired product in high yield and purity.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. [Link]
-
A mild Boc deprotection and the importance of a free carboxylate. ResearchGate. [Link]
-
L-Proline. Organic Syntheses. [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Carbamate-Protected Anilines in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architectural Importance of Substituted Anilines in Targeted Therapy
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of starting materials and key intermediates is paramount. Among these, highly functionalized aniline derivatives serve as critical cornerstones for the synthesis of a multitude of kinase inhibitors. This guide focuses on the application of a specific class of these building blocks: carbamate-protected bromo-fluoro-nitrophenyl compounds. While the user has specified CAS 887591-62-0, our investigation reveals that for the synthesis of prominent kinase inhibitors like Osimertinib (AZD9291), a more directly relevant precursor is often a structurally related aniline derivative. This document will, therefore, provide a comprehensive overview and detailed protocols centered on the use of such precursors, exemplified by compounds like tert-butyl (4-bromo-2-fluoro-5-nitrophenyl)carbamate, in the synthesis of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib.
Osimertinib has revolutionized the treatment of non-small cell lung cancer (NSCLC) by effectively targeting both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] The intricate molecular architecture of Osimertinib necessitates a meticulously planned synthetic route, wherein the strategic use of functionalized anilines is a key determinant of efficiency and yield.
The Chemical Logic: Deconstructing the Utility of a Key Intermediate
The choice of a starting material like tert-butyl (4-bromo-2-fluoro-5-nitrophenyl)carbamate is a calculated decision, with each functional group playing a distinct and crucial role in the synthetic pathway.
-
The Aniline Core: This forms the fundamental scaffold of a significant portion of the final kinase inhibitor molecule.
-
The Bromine Atom: This serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination, enabling the introduction of complex amine-containing side chains. This is a pivotal step in constructing the pharmacophore responsible for potent and selective kinase inhibition.
-
The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of the molecule. It can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity to the target kinase.
-
The Nitro Group: This electron-withdrawing group serves two primary purposes. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution, facilitating the displacement of the fluorine atom by a nucleophile. Secondly, it can be readily reduced to an amino group at a later stage in the synthesis, providing a point for further molecular elaboration.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The aniline nitrogen is protected as a carbamate to prevent its unwanted participation in reactions targeted at other sites of the molecule.[4][5][6][7] The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions, which are often orthogonal to other transformations in the synthetic sequence.[5]
Application in the Synthesis of Osimertinib (AZD9291): A Strategic Overview
The synthesis of Osimertinib provides an exemplary case study for the application of these functionalized anilines. A common synthetic strategy involves the sequential modification of the aniline core, leveraging the unique reactivity imparted by each substituent.
A simplified retrosynthetic analysis reveals the central role of a diamine-substituted aniline intermediate, which itself is derived from a protected bromo-fluoro-nitroaniline precursor.
Caption: Retrosynthetic analysis of Osimertinib highlighting key intermediates.
Detailed Protocol: Synthesis of a Key Osimertinib Intermediate
The following protocol details the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a crucial intermediate in many reported syntheses of Osimertinib.[8] This multi-step process begins with a commercially available fluoro-nitroaniline.
Step 1: Protection of the Aniline
Reaction: 4-fluoro-2-methoxy-5-nitroaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.
Rationale: This step prevents the aniline from undergoing side reactions in the subsequent nucleophilic substitution step. The use of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the reaction.
Protocol:
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1 equivalent) in dichloromethane (DCM) is added triethylamine (1.5 equivalents) and DMAP (0.2 equivalents).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of Boc₂O (2 equivalents) in DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected product.
Step 2: Nucleophilic Aromatic Substitution
Reaction: The fluoro group of the Boc-protected aniline is displaced by N¹,N¹,N²-trimethylethane-1,2-diamine.
Rationale: The electron-withdrawing nitro group activates the ortho-fluoro position for nucleophilic aromatic substitution. A high boiling point solvent and an organic base like N,N-diisopropylethylamine (DIPEA) are used to drive the reaction to completion.
Protocol:
-
A mixture of the product from Step 1 (1 equivalent), N¹,N¹,N²-trimethylethane-1,2-diamine (1.5 equivalents), and DIPEA (2 equivalents) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone) is heated to 140 °C.
-
The reaction is stirred at this temperature for several hours until completion (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which may be purified by column chromatography.
Step 3: Reduction of the Nitro Group
Reaction: The nitro group is reduced to an amine using a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride and activated carbon.
Rationale: This reduction provides the second amino group required for the subsequent pyrimidine ring formation step in the total synthesis of Osimertinib. This method is often preferred over catalytic hydrogenation for its scalability and cost-effectiveness.
Protocol:
-
The product from Step 2 (1 equivalent) is dissolved in ethanol.
-
Ferric chloride (catalytic amount) and activated carbon are added, and the mixture is heated to 60 °C.
-
Hydrazine hydrate (5 equivalents) is added dropwise, and the reaction mixture is heated to 80 °C for 1 hour.
-
After cooling, the mixture is filtered, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water, dried, and concentrated to yield the final intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.[8]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Osimertinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] In many forms of non-small cell lung cancer, activating mutations in the EGFR gene lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
First and second-generation EGFR inhibitors, while initially effective, often lead to the development of resistance, most commonly through the T790M mutation in the EGFR kinase domain. Osimertinib was specifically designed to overcome this resistance mechanism. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase, leading to irreversible inhibition of its activity.[9] This covalent binding is facilitated by the acrylamide moiety of the Osimertinib molecule, which is introduced in the final steps of its synthesis.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Boc Protection | 4-fluoro-2-methoxy-5-nitroaniline, Boc₂O, TEA, DMAP | ~90%[8] | >95% |
| 2 | Nucleophilic Substitution | Boc-protected aniline, N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | ~92%[8] | >95% |
| 3 | Nitro Reduction | Nitro-intermediate, Hydrazine hydrate, FeCl₃, Activated Carbon | ~98%[8] | >97% |
Conclusion
The strategic use of functionalized aniline derivatives, such as carbamate-protected bromo-fluoro-nitrophenyl compounds, is a cornerstone of modern synthetic strategies for targeted kinase inhibitors. The synthesis of Osimertinib serves as a powerful illustration of how the carefully orchestrated manipulation of these functional groups enables the efficient construction of complex and life-saving therapeutics. The protocols and rationale outlined in this guide are intended to provide researchers and drug development professionals with a deeper understanding of the chemical principles and practical considerations involved in this critical area of medicinal chemistry.
References
- Eureka | Patsnap. (n.d.). Synthesis method of osimertinib intermediate.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor.
- (2016, May 24). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor.
- ChemicalBook. (n.d.). AZD-9291 synthesis.
- ResearchGate. (2025, October 30). Synthetic Strategies in the Preparation of Osimertinib.
- At Tianming Pharmaceutical. (n.d.). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process.
- PubMed. (n.d.). Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors.
- MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
Sources
- 1. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. tianmingpharm.com [tianmingpharm.com]
Application Note: Solid-Phase Synthesis of Peptides Incorporating N-Boc-3-methylazetidine-3-carboxylic Acid
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of conformational properties, metabolic stability, and biological activity.[1] N-Boc-3-methylazetidine-3-carboxylic acid is a valuable building block that introduces a strained, sterically demanding α,α-disubstituted azetidine motif. This application note provides a comprehensive technical guide and detailed protocols for the successful incorporation of this residue into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We address the unique challenges posed by its steric hindrance, offering optimized coupling strategies and best practices for deprotection and cleavage to ensure high-fidelity peptide synthesis.
Introduction: The Strategic Value of Azetidine-Containing Peptides
Azetidine-based amino acids are conformationally constrained building blocks that can induce specific turns and secondary structures in peptides.[2] The rigid four-membered ring structure can enhance resistance to proteolytic degradation, a critical attribute for therapeutic peptides. The 3-methyl-3-carboxy substitution pattern creates a quaternary α-carbon, which presents significant steric challenges during peptide bond formation.[3][4]
Standard Boc-SPPS relies on the acid-lability of the Nα-Boc protecting group, which is removed by trifluoroacetic acid (TFA), and the final cleavage from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5] While the azetidine ring itself is stable to the strong acid conditions used for final cleavage, the primary obstacle to efficient synthesis is the coupling step. This guide provides the necessary protocols to overcome this hurdle.
The Challenge: Steric Hindrance in Peptide Coupling
The major challenge in utilizing N-Boc-3-methylazetidine-3-carboxylic acid is the steric hindrance around the carboxylic acid moiety. The combination of the bulky Boc group and the α,α-disubstitution significantly slows down the kinetics of amide bond formation.[6][7] Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient to achieve complete and efficient coupling, leading to deletion sequences in the final product.[3]
To address this, more potent activating reagents and optimized reaction conditions are required to form a highly reactive intermediate that can overcome the steric barrier.[8]
Optimized Coupling Strategy for High-Fidelity Incorporation
Based on established methods for other sterically hindered amino acids, a strategy employing a potent uronium/aminium or phosphonium salt-based coupling reagent is strongly recommended.[3][6][9] Reagents like HATU, HCTU, or PyBOP form highly reactive esters that facilitate efficient acylation of the resin-bound N-terminal amine.[8][10]
Key Experimental Choices & Rationale
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended as the gold standard for difficult couplings due to its high reactivity and ability to maintain stereochemical integrity.[3][9]
-
Stoichiometry: A higher excess of the protected amino acid and coupling reagents (3-5 equivalents) is necessary to drive the reaction to completion.
-
Reaction Time & Temperature: Extended coupling times are crucial. While standard couplings are often complete within 1-2 hours, hindered residues may require 4 hours or even overnight reaction.[9] Gentle heating (40-50°C) can also increase the reaction rate, though caution must be exercised to prevent potential side reactions.[9]
-
Double Coupling: A second, fresh application of the activated amino acid is a robust method to ensure maximum incorporation and minimize deletion byproducts.
-
Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for particularly difficult sequences, N-methylpyrrolidone (NMP) may offer superior solvating properties and reduce peptide aggregation.[6]
Workflow for Coupling N-Boc-3-methylazetidine-3-carboxylic acid
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme.de [thieme.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Topic: Synthesis of Bioactive Spirocycles from 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
An Application Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds are of immense interest in medicinal chemistry, offering a rigid three-dimensional architecture that can improve pharmacological properties by locking in bioactive conformations.[1][2] The azetidine ring, a four-membered saturated heterocycle, is a privileged structure in modern drug design, valued for its ability to impart favorable physicochemical properties.[3][4] This guide details the strategic use of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid as a versatile starting material for the synthesis of novel, bioactive spirocycles. We present a framework of synthetic strategies, mechanistic insights, and detailed experimental protocols designed to empower medicinal chemists to explore this unique chemical space. The methodologies discussed leverage the pre-installed quaternary spiro-center of the starting material to enable efficient access to complex molecular architectures, such as spiro-hydantoins and spiro-tetrahydroisoquinolines, which are relevant for a range of therapeutic targets.
Strategic Rationale: The Utility of the Azetidine Building Block
The selection of a starting material is a critical decision in any synthetic campaign. This compound offers several distinct advantages for the construction of spirocyclic systems, making it an ideal scaffold for diversity-oriented synthesis in drug discovery programs.[2][5]
-
Inherent Spiro-center: The molecule possesses a quaternary carbon at the 3-position of the azetidine ring. This atom is primed to serve as the spiro-center, simplifying the synthetic challenge of creating such a sterically congested center.
-
Orthogonal Functionality: The building block features two key functional groups: a Boc-protected amine and a carboxylic acid. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for late-stage functionalization.[6] The carboxylic acid is a versatile handle for a multitude of chemical transformations, serving as the primary anchor point for constructing the second ring of the spirocycle.
-
Physicochemical Properties: The incorporation of the rigid, polar azetidine core can lead to improved solubility, reduced metabolic degradation, and an escape from flat, aromatic-heavy chemical space, which is often associated with poor drug-like properties.[7]
Caption: Key functional components of the starting material.
Synthetic Strategies and Mechanistic Considerations
The carboxylic acid moiety is the primary point of diversification. Several robust synthetic strategies can be employed to construct the second ring, leading to a variety of medicinally relevant spiro-heterocycles.
Caption: Overview of synthetic pathways from the core building block.
Strategy A: Amide Coupling and Intramolecular Electrophilic Cyclization
This is a powerful and modular approach. The carboxylic acid is first coupled with a suitable amine (e.g., a phenethylamine or tryptamine derivative) using standard peptide coupling reagents (HATU, HOBt/EDC). The resulting amide intermediate is then subjected to acid-catalyzed intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski reaction, to forge the second ring.
-
Causality: The choice of coupling reagent is critical for efficiently forming the amide bond without racemization or side reactions. The subsequent cyclization relies on activating the aromatic ring towards electrophilic attack by an in-situ generated iminium ion or equivalent electrophile. Formic acid or phosphorus oxychloride are common reagents for this step. This strategy provides direct access to spiro-tetrahydroisoquinolines and related frameworks, which are prevalent in natural products and pharmaceuticals.
Strategy B: Curtius Rearrangement for Spiro-Urea and Hydantoin Scaffolds
The Curtius rearrangement transforms the carboxylic acid into an isocyanate intermediate via an acyl azide. This highly reactive isocyanate can be trapped by an internal nucleophile or reacted with an external amine.
-
Causality: By first coupling the starting material to an amino acid ester, the resulting peptide can undergo a Curtius rearrangement. The generated isocyanate can then be trapped by the adjacent amide nitrogen to form a spiro-hydantoin derivative upon cyclization. This approach is highly efficient for creating these important pharmacophores, which are known bioisosteres for carboxylic acids.[8]
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for researchers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of a Spiro[azetidine-3,1'-isoquinoline] Scaffold
This protocol details the synthesis of a novel spirocyclic core via the amide coupling and Pictet-Spengler cyclization strategy.
Caption: Experimental workflow for the spiro-isoquinoline synthesis.
Materials and Equipment:
-
This compound (1.0 eq)
-
3,4-Dimethoxyphenethylamine (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
-
Formic Acid (reagent grade)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator, and column chromatography setup (silica gel).
Procedure:
Step 1: Amide Coupling
-
To a solution of this compound (2.15 g, 10 mmol, 1.0 eq) in anhydrous DCM (50 mL), add 3,4-dimethoxyphenethylamine (1.90 g, 10.5 mmol, 1.05 eq) and DIPEA (5.2 mL, 30 mmol, 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (4.18 g, 11 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM (100 mL) and wash sequentially with 1M HCl (2x50 mL), saturated NaHCO₃ solution (2x50 mL), and brine (1x50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the pure amide intermediate.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the purified amide from Step 1 (e.g., 3.78 g, 10 mmol) in formic acid (20 mL).
-
Heat the solution to 100 °C and stir for 4-6 hours. Monitor the reaction by LC-MS for the formation of the cyclized product.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water (100 mL).
-
Basify the aqueous solution to pH > 10 by the slow addition of 6M NaOH.
-
Extract the product with Ethyl Acetate (3x75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the crude spiro-tetrahydroisoquinoline.
-
Purify by column chromatography if necessary.
Step 3: Optional Boc-Deprotection
-
Dissolve the Boc-protected spirocycle (e.g., 3.62 g, 10 mmol) in DCM (20 mL).
-
Add Trifluoroacetic acid (TFA) (10 mL) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene (2x20 mL) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized to obtain the free amine for further diversification.
Representative Data and Characterization
The successful synthesis of the target compounds should be confirmed using standard analytical techniques. The following table provides expected outcomes for the described protocol.
| Compound | Step | Expected Yield | Purity (LC-MS) | ¹H NMR Confirmation |
| N-Phenethyl Amide | 1 | 85-95% | >95% | Appearance of aromatic and ethyl chain protons, disappearance of carboxylic acid proton. |
| Spiro-Tetrahydroisoquinoline | 2 | 70-85% | >95% | Shift in aromatic signals, appearance of new diastereotopic CH₂ protons in the newly formed ring. |
| Deprotected Scaffold (TFA Salt) | 3 | >95% (Quantitative) | >98% | Disappearance of the Boc group signal (~1.4 ppm). |
Applications and Significance in Drug Discovery
The spirocyclic azetidine scaffolds synthesized via these methods represent novel building blocks for drug discovery.[5][9]
-
Exploring 3D Chemical Space: These rigid structures serve as excellent platforms for arranging pharmacophoric elements in precise three-dimensional orientations, potentially leading to enhanced binding affinity and selectivity for protein targets.[1][7]
-
Bioisosteric Replacement: The spiro-azetidine core can act as a bioisostere for other commonly used groups, such as gem-dimethyl or other cyclic systems, offering a new vector for property modulation and patent protection.
-
Access to Diverse Libraries: The protocols described are amenable to parallel synthesis. By varying the amine coupling partner in Strategy A or the reagents in other strategies, large libraries of novel spirocycles can be rapidly generated for high-throughput screening.
Conclusion
This compound is a high-value starting material for constructing medicinally relevant spirocycles. The inherent quaternary center and versatile carboxylic acid handle enable straightforward access to complex scaffolds like spiro-tetrahydroisoquinolines and spiro-hydantoins. The strategies and protocols outlined in this guide provide a robust foundation for researchers to synthesize and explore these unique molecular architectures, facilitating the discovery of next-generation therapeutics.
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Application Notes and Protocols for the Functionalization of 1-Boc-3-methylazetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of methodologies for the chemical functionalization of the carboxylic acid group of 1-Boc-3-methylazetidine-3-carboxylic acid. This valuable building block is increasingly utilized in medicinal chemistry to introduce a constrained, methylated azetidine scaffold into drug candidates, potentially enhancing potency, selectivity, and pharmacokinetic properties. The tertiary nature of the carboxylic acid group presents significant steric hindrance, necessitating carefully optimized reaction conditions. This document details robust protocols for the formation of amides and esters, discusses the selection of appropriate coupling reagents and catalysts, and provides insights into overcoming common synthetic challenges.
Introduction: The Significance of a Sterically Hindered Building Block
1-Boc-3-methylazetidine-3-carboxylic acid is a non-canonical amino acid analog that offers a unique three-dimensional structural motif. The azetidine ring imparts conformational rigidity, while the methyl group at the C3 position can provide beneficial steric interactions with biological targets and influence the molecule's metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of synthetic transformations, particularly in peptide synthesis and related drug discovery efforts.[1]
The primary challenge in the derivatization of this compound lies in the steric congestion around the tertiary carboxylic acid. This steric hindrance can significantly slow down the rate of reaction and, in some cases, prevent it altogether with standard coupling methods.[2] Therefore, the selection of highly efficient activating agents and optimized protocols is paramount for successful functionalization.
Amide Bond Formation: Strategies and Protocols
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in pharmaceutical chemistry. However, the direct reaction is thermodynamically unfavorable and requires the activation of the carboxylic acid.[3][4] For sterically hindered substrates like 1-Boc-3-methylazetidine-3-carboxylic acid, the choice of coupling reagent is critical.
Causality Behind Experimental Choices: Selecting the Right Coupling Reagent
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective, but often require additives to enhance their efficacy and suppress side reactions, especially with hindered substrates.[5] Uronium/aminium-based reagents, such as HATU, HBTU, and PyBOP, are generally more reactive and are often the reagents of choice for difficult couplings.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly well-suited for coupling sterically hindered amino acids due to its high reactivity and ability to form a highly reactive O-acylisourea intermediate.[6][7]
The following diagram illustrates the general workflow for amide bond formation, highlighting the key components.
Caption: General workflow for amide coupling.
Comparative Data for Common Coupling Reagents
The choice of coupling reagent can significantly impact reaction outcomes. The following table provides a comparative overview of commonly used reagents for amide bond formation.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Very High | Excellent for sterically hindered substrates; fast reaction times.[5][6] | Higher cost; can cause guanidinylation of the N-terminus if used in excess. |
| HBTU/TBTU | Uronium/Aminium | High | Highly efficient with minimal racemization when HOBt is added.[5] | Less reactive than HATU for the most challenging couplings. |
| PyBOP | Phosphonium | High | Effective for hindered couplings and cyclizations. | Can be less atom-economical. |
| EDC/HOBt | Carbodiimide | Moderate to High | Water-soluble byproducts are easily removed during workup.[5] | May be less effective for highly hindered substrates; requires an additive like HOBt to suppress racemization and improve efficiency.[5][8] |
| DCC | Carbodiimide | Moderate | Inexpensive and effective for many applications.[5][9] | Dicyclohexylurea (DCU) byproduct is often difficult to remove.[5] |
Experimental Protocols for Amide Synthesis
The following protocols are representative methods for the synthesis of amides from 1-Boc-3-methylazetidine-3-carboxylic acid. Researchers should optimize these conditions for their specific amine substrate.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for coupling 1-Boc-3-methylazetidine-3-carboxylic acid, especially with less reactive or sterically hindered amines.
-
Materials:
-
1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) solution (optional, for DMF removal)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[10]
-
Add a solution of the amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with 5% LiCl solution (if using DMF), saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: EDC/HOBt Mediated Coupling
This protocol offers a cost-effective alternative, particularly for primary and less hindered amines.
-
Materials:
-
1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Ester Formation: Methodologies and Protocols
The synthesis of esters from 1-Boc-3-methylazetidine-3-carboxylic acid can be achieved through several methods. The choice of method depends on the nature of the alcohol and the desired scale of the reaction.
Fischer Esterification: An Equilibrium-Driven Process
Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. This is a reversible reaction, and using the alcohol as the solvent helps to drive the equilibrium towards the product.[2]
Protocol 3: Fischer Esterification with a Primary Alcohol (e.g., Methanol)
-
Materials:
-
1-Boc-3-methylazetidine-3-carboxylic acid
-
Methanol (or other primary alcohol, used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the methyl ester.[7]
-
Carbodiimide-Mediated Esterification
For more sensitive or valuable alcohols where using a large excess is not feasible, carbodiimide-mediated esterification is a suitable alternative. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for this transformation.
The following diagram outlines the key steps in this process.
Caption: Carbodiimide-mediated esterification workflow.
Protocol 4: EDC/DMAP-Catalyzed Esterification
-
Materials:
-
1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
EDC·HCl (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting and Optimization
-
Low Conversion: For particularly challenging couplings, increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be beneficial. Using a higher excess of the coupling reagent and amine/alcohol can also drive the reaction to completion.
-
Side Reactions: In amide couplings, ensure that the amine is added after the pre-activation step to minimize side reactions with the coupling reagent. With carbodiimide reagents, the formation of N-acylurea byproducts can occur; using HOBt can help to mitigate this.[5]
-
Purification: The byproducts of uronium/aminium reagents (like HATU) and water-soluble carbodiimides (like EDC) are generally easy to remove through aqueous workup. If purification by column chromatography proves difficult, consider alternative purification techniques such as preparative HPLC.
Conclusion
The functionalization of the sterically hindered carboxylic acid of 1-Boc-3-methylazetidine-3-carboxylic acid requires careful consideration of reaction conditions and reagent selection. For amide bond formation, high-reactivity uronium reagents like HATU are often the most reliable choice, while EDC/HOBt provides a viable alternative. For esterification, the classical Fischer method is suitable for simple alcohols, whereas EDC/DMAP catalysis offers a milder and more general approach. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a diverse range of amide and ester derivatives of this valuable building block, paving the way for new discoveries in drug development.
References
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Subashini, R., & Pandurangan, A. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SN Applied Sciences, 2(5), 898.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2015).
- Master Organic Chemistry. (n.d.).
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4512–4523.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142.
- Tlili, A., & Blond, G. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 60(16), 6865–6894.
- ResearchGate. (2006).
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Aapptec. (n.d.). Coupling Reagents.
- Chemguide. (n.d.).
- Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 21(37), 7572-7579.
- ResearchGate. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
- YouTube. (2011).
- Žukauskaitė, A., Mangelinckx, S., Van Biesen, T., & De Kimpe, N. (2011).
- ResearchGate. (2011).
- Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
Sources
- 1. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 6. 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4 - iChemical [ichemical.com]
- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Azetidine Carboxylic Acids in Developing Biologically Active Compounds
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart unique structural and functional properties to bioactive compounds is perpetual. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity offer a powerful tool to modulate the pharmacological profiles of small molecules and peptides.[1] This guide provides an in-depth exploration of the synthesis and application of azetidine carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource of detailed protocols and field-proven insights.
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like lily of the valley, serves as a proline analogue.[3][4] Its incorporation into peptides can significantly alter their conformation and stability.[5] The unique stereochemistry and constrained nature of the azetidine ring can induce specific secondary structures, such as β-turns, and enhance resistance to proteolytic degradation—highly desirable traits in peptide-based therapeutics.[6][7] Furthermore, the azetidine moiety is present in several approved drugs and clinical candidates, demonstrating its broad therapeutic potential across various disease areas, including oncology, infectious diseases, and neurological disorders.[1][2]
This document will provide a detailed guide on the synthesis of key azetidine carboxylic acid building blocks, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of these novel molecules. We will also delve into the biological implications of these modifications, supported by mechanistic pathway diagrams.
Part 1: Synthesis of Azetidine Carboxylic Acid Building Blocks
The synthesis of azetidine carboxylic acids can be challenging due to the strained nature of the four-membered ring.[1] However, several robust methods have been developed to access these valuable building blocks in an enantiomerically pure form.
Protocol 1: Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid
This protocol outlines an efficient route to (S)-azetidine-2-carboxylic acid, a key building block for mimicking proline in peptidomimetics. The synthesis relies on the formation of the azetidine ring through an intramolecular cyclization of a malonic ester derivative.[3][8]
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of (S)-Azetidine-2-carboxylic Acid.
Step-by-Step Methodology:
-
Ring Formation:
-
To a solution of dimethyl (S)-(1-methyl)benzylaminomalonate in DMF, add 1.5 equivalents of 1,2-dibromoethane and 2.0 equivalents of cesium carbonate.
-
Stir the reaction mixture at room temperature for 24 hours. The cesium carbonate acts as a base to facilitate the intramolecular cyclization.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.[3]
-
-
Selective Dealkoxycarbonylation:
-
Enzymatic Resolution and Deprotection:
-
Subject the mixture of monoesters to lipase-catalyzed hydrolysis. Candida antarctica lipase B is effective for the preferential hydrolysis of the (2S,1'S)-monoester.[3]
-
Following enzymatic resolution, remove the (S)-1-methylbenzyl protecting group by catalytic hydrogenolysis (e.g., using Pd/C and H2 gas).
-
This final step yields the enantiomerically pure (S)-azetidine-2-carboxylic acid.[3][4]
-
Protocol 2: Synthesis of 3-Aryl-Azetidine-3-Carboxylic Acids
This protocol describes a two-step catalytic synthesis of 3-aryl-azetidine-3-carboxylic acids, which are valuable as conformationally constrained analogues of β-proline.[9][10]
Experimental Workflow:
Caption: Workflow for the synthesis of 3-Aryl-Azetidine-3-Carboxylic Acids.
Step-by-Step Methodology:
-
Calcium-Catalyzed Furan Addition:
-
In a reaction vessel, combine the desired aryl aldehyde, N-Cbz-azetidine (1.2 equivalents), 2-methylfuran (3 equivalents), Ca(NTf2)2 (5 mol%), and n-Bu4NPF6 (5 mol%) in dichloromethane or toluene.
-
Heat the mixture at 40 °C for 2-24 hours. The calcium catalyst facilitates the addition of the furan to the iminium ion generated in situ.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture in vacuo.[9]
-
-
Ruthenium-Catalyzed Oxidative Cleavage:
-
Dissolve the crude furan adduct in a mixture of heptane-EtOAc-H2O (1:1:2).
-
Add RuCl3 (2.5 mol%) and NaIO4 (7 equivalents).
-
Stir the biphasic mixture vigorously at 25 °C for 16-32 hours. The ruthenium catalyst in the presence of the oxidant cleaves the furan ring to form the dicarboxylic acid, which upon workup yields the desired 3-aryl-azetidine-3-carboxylic acid.
-
Extract the aqueous layer with ethyl acetate, and purify the combined organic layers by column chromatography.[9]
-
Part 2: Incorporation of Azetidine Carboxylic Acids into Peptides
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for incorporating azetidine carboxylic acids into peptide chains. The following protocol is based on the widely used Fmoc/tBu strategy.
Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis of an Azetidine-Containing Peptide
This protocol details the manual synthesis of a linear peptide incorporating an N-Fmoc protected azetidine carboxylic acid.
Experimental Workflow:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including the desired Fmoc-azetidine carboxylic acid)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether (cold)
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Incorporation of Fmoc-Azetidine Carboxylic Acid):
-
In a separate vessel, dissolve the Fmoc-azetidine carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Causality: Due to the constrained nature of the azetidine ring, coupling may be slower than for standard amino acids. A double coupling (repeating the coupling step) is recommended to ensure high efficiency.[11] Monitor the reaction using a Kaiser test; a negative result (yellow beads) indicates complete coupling.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Resin Loading | 0.1 - 0.5 mmol/g | General SPPS |
| Amino Acid Excess | 3-5 equivalents | General SPPS |
| Coupling Time (Azetidine) | 2-4 hours (or double coupling) | [11] |
| Deprotection Time | 5 min + 15 min | General SPPS |
| Cleavage Time | 2-3 hours | General SPPS |
Part 3: Characterization of Azetidine-Containing Peptides
Thorough characterization is crucial to confirm the identity, purity, and conformational properties of the synthesized peptides.
Protocol 4: HPLC and Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is employed to elute the peptide. A typical gradient might be 5-95% B over 30 minutes. The exact gradient should be optimized for each peptide.[12][13]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Assessment: The purity of the peptide is determined by integrating the area of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analysis: The observed molecular weight of the peptide should match the calculated theoretical mass.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the amino acid sequence, including the position of the azetidine carboxylic acid residue. The fragmentation patterns of peptides containing azetidine may show characteristic losses related to the strained ring.[14][15]
Protocol 5: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of each atom. The chemical shifts of protons on the azetidine ring will be distinct from those of proline.[16]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the spatial proximity of protons that are not directly bonded. The presence of specific NOE or ROE cross-peaks between protons of different residues provides distance restraints that are used to calculate the 3D structure of the peptide. For medium-sized molecules where the NOE may be close to zero, ROESY is often preferred.[17][18][19] The pattern of NOEs can reveal the presence of secondary structures like β-turns, which are often induced by the incorporation of azetidine carboxylic acids.
-
Part 4: Biological Applications and Signaling Pathways
The unique structural features of azetidine carboxylic acids have been exploited to develop compounds targeting a variety of biological systems.
Azetidine-Containing Peptides as GPCR Ligands
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The conformational constraints imposed by azetidine carboxylic acids can be used to design peptide ligands with high affinity and selectivity for specific GPCRs.[20]
Signaling Pathway Example: A Hypothetical Azetidine-Containing Peptide Agonist for a Gs-Coupled GPCR
Caption: Activation of a Gs-coupled GPCR signaling pathway by an azetidine-containing peptide agonist.
In this example, the azetidine-containing peptide acts as an agonist, binding to the extracellular domain of the GPCR. This induces a conformational change that activates the intracellular Gs protein. The Gαs subunit then activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets such as the transcription factor CREB, ultimately leading to changes in gene expression and a cellular response.
Azetidine-Containing Compounds as Enzyme Inhibitors
The strained azetidine ring can also be functionalized to create potent enzyme inhibitors. For example, azetidine-2,4-diones have been designed as inhibitors of serine proteases like human neutrophil elastase.[21]
Mechanism of Action: Irreversible Inhibition of a Cysteine Protease
Caption: Mechanism of irreversible inhibition of a cysteine protease by an azetidine-containing compound.
In this mechanism, the nucleophilic cysteine residue in the active site of the protease attacks one of the electrophilic carbons of the azetidine ring. This leads to the opening of the strained ring and the formation of a stable covalent bond between the enzyme and the inhibitor, resulting in irreversible inhibition of the enzyme's activity.
Conclusion
Azetidine carboxylic acids represent a versatile and powerful class of building blocks for the development of novel, biologically active compounds. Their unique structural properties allow for the fine-tuning of peptide conformation, leading to enhanced stability and biological activity. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the potential of azetidine-containing molecules in their own drug discovery and development programs. As our understanding of the synthesis and biological effects of these compounds continues to grow, so too will their impact on the field of medicinal chemistry.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable building block. The unique conformational rigidity imparted by the strained four-membered azetidine ring makes it a sought-after motif in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis and improve your yields.
Synthesis Overview
The synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the formation of the core azetidine ring, followed by functionalization at the 3-position. A common and effective route begins with a commercially available precursor, such as 1-Boc-azetidine-3-carboxylic acid or its corresponding methyl ester. The key transformation is the selective methylation at the C-3 position.
A generalized workflow for this synthesis is outlined below:
Sources
Technical Support Center: Purification of Crude 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0). Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity for this critical building block.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues encountered during the purification process in a problem-cause-solution format.
Problem 1: My final product is a sticky gum or oil instead of a white solid.
This is one of the most common issues when purifying Boc-protected amino acids, which can sometimes be challenging to crystallize.[1]
-
Probable Cause 1: Residual Solvent. Even trace amounts of organic solvents can prevent the crystallization of the final product, resulting in an oil.
-
Solution: Dry the product rigorously under high vacuum, potentially with gentle heating (e.g., 30-40°C) for several hours. Be cautious with temperature, as excessive heat can cause decomposition.[2]
-
-
Probable Cause 2: Presence of Impurities. Certain impurities can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice.
-
Solution: Perform a trituration. Dissolve or suspend the crude oily product in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, n-hexane, or a mixture). Stir or sonicate the mixture, which should cause the product to precipitate as a solid while the impurities remain in the solvent.[1] Filter the resulting solid and dry it under vacuum.
-
-
Probable Cause 3: Hygroscopic Nature. The product may be absorbing moisture from the atmosphere.
-
Solution: Ensure all handling of the final product is done in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide.[2]
-
Problem 2: Significant loss of yield after acid-base extraction.
-
Probable Cause 1: Incomplete Extraction. The carboxylate salt may not have been fully extracted into the aqueous basic layer, or the free carboxylic acid was not fully extracted back into the organic layer after re-acidification.
-
Solution: Repeat the extraction steps. Perform at least two to three extractions with the basic solution (e.g., saturated NaHCO₃) and combine the aqueous layers.[3] Similarly, after acidification, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover all of the product.
-
-
Probable Cause 2: Incorrect pH for Re-acidification. If the aqueous layer is not made sufficiently acidic, the carboxylic acid will not fully precipitate or be available for extraction. Conversely, using an excessively strong acid concentration can risk cleaving the acid-labile Boc protecting group.[4][5]
-
Solution: Cool the combined basic aqueous extracts in an ice bath to manage any heat from neutralization. Slowly add a moderately concentrated acid (e.g., 1M or 2M HCl) dropwise while stirring, monitoring the pH with litmus paper or a pH meter.[3] Adjust the pH to approximately 2-3 to ensure complete protonation of the carboxylate.
-
-
Probable Cause 3: Emulsion Formation. A stable emulsion between the organic and aqueous layers can form, trapping the product and making separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.
-
Problem 3: My NMR spectrum shows persistent impurities.
-
Probable Cause 1: Unreacted Starting Materials or Byproducts. Depending on the synthetic route, impurities such as unreacted 3-methylazetidine-3-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), or byproducts like tert-butanol may be present.
-
Solution: The purification strategy must target the specific impurity.
-
Basic/Neutral Impurities: An acid-base extraction is highly effective. The desired carboxylic acid will move into the aqueous basic layer, leaving neutral (e.g., Boc₂O byproducts) or basic impurities in the organic layer.[6][7]
-
Acidic Impurities: If the impurities are also acidic and have similar pKa values, acid-base extraction will be ineffective. In this case, flash column chromatography or recrystallization is necessary.
-
-
-
Probable Cause 2: Residual Solvents. Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, THF) are common contaminants.
-
Solution: Identify the solvent by its characteristic NMR chemical shifts (see Table 2). Remove the solvent by co-evaporation with a solvent in which the product is insoluble but the residual solvent is soluble (e.g., hexane), followed by drying under high vacuum.[8]
-
Problem 4: The compound streaks badly on a silica gel TLC plate.
-
Probable Cause: Carboxylic acids are known to interact strongly with the slightly acidic surface of silica gel, leading to a mixture of protonated and deprotonated forms that causes tailing or streaking.[3]
-
Solution: Add a small amount (0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica and resulting in a more compact spot.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification strategy for this compound? A1: For most crude reaction mixtures, a well-executed acid-base extraction is the most effective initial purification step.[3][9] This method efficiently removes neutral and basic impurities. This should be followed by either recrystallization from a suitable solvent system or trituration to obtain the final solid product.
Q2: Is the Boc protecting group stable during the purification process? A2: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions, making it compatible with extractions using weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[][11] However, it is sensitive to acid.[5][12] Avoid prolonged exposure to strong acidic conditions (pH < 2) during the re-acidification step of an extraction to prevent premature deprotection.
Q3: How do I choose a suitable solvent for recrystallization? A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amino acids, common solvent systems include ethyl acetate/hexanes, acetone/water, or isopropanol/water.[13] You may need to screen several solvent systems to find the optimal one. If the compound fails to crystallize, adding a seed crystal of pure material can help induce crystallization.[14][15]
Q4: What are the recommended storage conditions for the purified product? A4: The purified this compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[16][17]
Data Presentation & Visualizations
Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 887591-62-0 | [16],[18] |
| Molecular Formula | C₁₀H₁₇NO₄ | [16],[18] |
| Molecular Weight | 215.25 g/mol | [16],[18] |
| Appearance | White to off-white solid | [16] |
| Predicted pKa | 4.28 ± 0.20 | [16] |
| Storage Temp. | 2-8°C |[16],[17] |
Table 2: Common NMR Solvent Impurity Shifts (¹H NMR, CDCl₃)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 / 1.21 | Quartet / Triplet |
| Ethyl Acetate | 4.12 / 2.05 / 1.26 | Quartet / Singlet / Triplet |
| Hexane | 1.25 / 0.88 | Multiplet / Multiplet |
| Tetrahydrofuran (THF) | 3.76 / 1.85 | Multiplet / Multiplet |
Data adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8]
Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for acid-base extraction.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[3] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (step 2-3) two more times with fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts. The remaining organic layer contains neutral and basic impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until the solution becomes acidic (pH 2-3, check with pH paper).[19] The product may precipitate as a white solid or remain as an oil.
-
Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., EtOAc). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid product obtained after an initial purification step like extraction.
-
Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold. Common systems are EtOAc/hexanes or acetone/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
-
Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/supplementary_information_science_2016_351_241.pdf]([Link] Macmillan/files/publications/supplementary_information_science_2016_351_241.pdf)
-
iChemical. (n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. vernier.com [vernier.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 14. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0 [amp.chemicalbook.com]
- 17. 887591-62-0|this compound|BLD Pharm [bldpharm.com]
- 18. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting side reactions in N-Boc-3-methylazetidine-3-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of N-Boc-3-methylazetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into a common synthetic route, focusing on troubleshooting potential side reactions and addressing frequently encountered challenges. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating protocol.
Core Synthetic Strategy: α-Methylation of an Azetidine Precursor
The most direct and controllable route to N-Boc-3-methylazetidine-3-carboxylic acid involves the α-methylation of the corresponding N-Boc-azetidine-3-carboxylic acid ester. This multi-step approach provides clear checkpoints for quality control and troubleshooting.
The overall workflow is summarized below.
Caption: Overall synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Issue 1: Low yield or incomplete conversion during the methylation step (Step 3).
Question: I am seeing a significant amount of my starting ester in the reaction mixture after quenching the methylation reaction. What are the likely causes and how can I fix it?
Answer: This is a classic problem in enolate chemistry and almost always points to incomplete deprotonation of the α-carbon. Several factors could be at play:
-
Causality - The Role of the Base: Lithium diisopropylamide (LDA) is an excellent choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the ester. However, its efficacy is highly dependent on its preparation and handling.
-
Causality - Temperature Control: The enolate of the azetidine ester is not indefinitely stable, even at low temperatures. If the temperature rises significantly above -78 °C before the addition of methyl iodide, side reactions such as Claisen condensation or decomposition can occur, consuming the enolate and leading to lower yields.
Troubleshooting Protocol:
-
Verify LDA Quality:
-
Use freshly prepared LDA or a recently purchased, high-quality commercial solution. The molarity of LDA solutions can decrease over time.
-
If preparing in-house, ensure the titration of n-BuLi is accurate and that the diisopropylamine is anhydrous.
-
-
Optimize Deprotonation Conditions:
-
Stoichiometry: Increase the equivalents of LDA from 1.05 eq. to 1.2 eq. to ensure any trace amounts of protic impurities (like water) are quenched.
-
Addition Mode: Add the ester solution slowly to the LDA solution at -78 °C. This "inverse addition" maintains an excess of base throughout, ensuring each molecule of ester is immediately deprotonated and preventing side reactions like self-condensation.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.
-
Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure all reagents (diisopropylamine, methyl iodide) are dry.
-
The mechanism for the desired C-alkylation is shown below. Success depends entirely on the efficient formation of the lithium enolate intermediate.
Caption: Key methylation mechanism.
Issue 2: My final product is contaminated with a lower molecular weight impurity that is UV active.
Question: After saponification and workup, my LC-MS shows the desired product mass but also a significant peak corresponding to the mass of 3-methylazetidine-3-carboxylic acid (without the Boc group). Why did this happen?
Answer: This indicates the loss of the tert-butyloxycarbonyl (Boc) protecting group.
-
Causality - Acid Lability of the Boc Group: The Boc group is notoriously sensitive to acid.[1] During the final step of the synthesis, the saponification reaction is quenched and the product is protonated using an acid (e.g., HCl, KHSO₄). If the pH is too low (typically < 2), the temperature is elevated, or the exposure to acidic conditions is prolonged, the Boc group will be cleaved.
Troubleshooting Protocol:
-
Modify the Acidic Workup:
-
Temperature: Perform the entire acidification and extraction process in an ice bath (0-5 °C).
-
pH Control: Add the acid (e.g., 1M HCl) slowly while vigorously stirring and monitoring the pH with a calibrated meter or pH paper. Adjust the pH only to the point necessary to fully protonate the carboxylate, typically pH 3-4. Avoid dropping the pH to 1.
-
Extraction Speed: Do not let the aqueous acidic solution sit for an extended period. Proceed immediately to extraction with an organic solvent (e.g., ethyl acetate) once the target pH is reached.
-
-
Alternative Workup:
-
Consider using a milder acid for the workup, such as a saturated solution of sodium bisulfate (NaHSO₄) or citric acid.
-
Issue 3: I am observing a complex impurity profile, possibly indicating ring-opening.
Question: My NMR spectrum is messy, and mass spectrometry shows several unexpected masses, some of which could correspond to a ring-opened product. Is this possible?
Answer: Yes, this is a known risk with small, strained rings like azetidines.[2]
-
Causality - Azetidine Ring Strain: The four-membered azetidine ring possesses significant Baeyer strain. Under certain conditions, this strain can be released through ring-opening reactions. This can be promoted by:
-
Strongly acidic conditions: Protonation of the ring nitrogen makes the ring susceptible to nucleophilic attack.[2] This is another reason to control the final workup pH carefully.
-
Certain nucleophiles: While LDA is sterically hindered, other nucleophiles present as impurities could potentially attack the ring carbons.
-
Elevated temperatures: Heating reaction mixtures containing azetidines, especially under non-neutral pH, increases the rate of decomposition pathways.
-
Troubleshooting Protocol & Characterization:
-
Review All Steps for Harsh Conditions: Analyze your entire process for steps involving high heat or extreme pH. The saponification step (if heated) and the final acidic workup are the most likely culprits.
-
Characterize the Impurity:
-
Attempt to isolate the impurity via chromatography (HPLC is ideal).
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula. A common ring-opened product from nucleophilic attack by water would have the formula C₁₀H₁₉NO₅ (addition of H₂O to the starting material C₁₀H₁₇NO₄).
-
Acquire ¹H and ¹³C NMR spectra of the isolated impurity. A ring-opened product will lack the characteristic symmetric signals of the azetidine ring and will show new signals corresponding to a linear amino acid derivative (e.g., a new primary or secondary alcohol).
-
Below is a troubleshooting workflow to help diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate
-
To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq.) in methanol (5 mL per gram of acid) in a round-bottom flask, add concentrated sulfuric acid (0.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.
Protocol 2: α-Methylation
-
In a flame-dried, three-neck flask under argon, prepare a solution of LDA (1.2 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, dissolve the methyl ester from Protocol 1 (1.0 eq.) in anhydrous THF.
-
Add the ester solution to the LDA solution dropwise via cannula or syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Add methyl iodide (1.5 eq.), freshly passed through a plug of basic alumina, dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product should be purified by column chromatography.
Protocol 3: Saponification
-
Dissolve the purified methylated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq.) and stir at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to 3-4.
-
Promptly extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
| Parameter | Recommended Value | Rationale |
| Methylation Temp. | -78 °C | Ensures kinetic control, prevents enolate decomposition. |
| Base for Methylation | LDA (1.2 eq.) | Strong, non-nucleophilic base minimizes side reactions. |
| Workup pH (Final) | 3 - 4 | Prevents acid-catalyzed deprotection of the Boc group. |
| Saponification Base | LiOH | High reactivity for ester hydrolysis at room temperature. |
References
-
Gaertner, V. R. (1966). The Chemistry of N-Substituted Azetidines. I. The Ring Opening of 1-Alkyl-2-aroylazetidines with Dilute Mineral Acid. The Journal of Organic Chemistry, 32(10), 2972–2976. (Note: While not the exact molecule, this paper establishes the principle of acid-mediated ring-opening in azetidines). Available at: [Link]
-
Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1548. (Note: A general review on azetidine chemistry, discussing ring strain). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides foundational knowledge on enolate formation and C- vs.
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis using chiral ligands from (S)-proline: a new example of a highly efficient chiral lithium amide in the enantioselective deprotonation of a cyclic ketone. Tetrahedron, 42(8), 2209-2216.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Boc-Azetidine-3-Carboxylic Acid. (Provides context on the utility of Boc-protected azetidine amino acids in peptide synthesis). Available at: [Link]
Sources
Technical Support Center: Purification of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid
Welcome to the Technical Support Center for advanced heterocyclic building blocks. This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (N-Boc-3-Me-Aze-3-COOH). Recognizing the nuances of synthesizing and purifying this valuable compound, we have developed this comprehensive resource to address common challenges and provide robust, field-tested solutions. Our focus is on not just how to purify this compound, but why certain steps are taken, empowering you to troubleshoot effectively and ensure the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities can originate from starting materials, side-reactions during the Boc-protection step, or subsequent methylation and hydrolysis steps if applicable. Based on common synthetic routes for analogous compounds, the primary impurities fall into several classes:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3-methylazetidine-3-carboxylic acid or its ester precursor.
-
Reagents: Residual di-tert-butyl dicarbonate (Boc-anhydride), triethylamine (TEA), or other bases used during the Boc protection step.[1]
-
-
Side-Reaction Byproducts:
-
Di-Boc Species: Over-protection of the carboxylic acid to form a mixed anhydride.
-
tert-Butyl Ester: Formation of the tert-butyl ester of the carboxylic acid.
-
Oligomeric Species: Potential for small amounts of azetidine dimerization or oligomerization under certain conditions.
-
Q2: My final product is an oil or a waxy solid, not the expected crystalline material. What could be the cause?
A2: This is a frequent issue with Boc-protected amino acids and is often due to the presence of residual solvents or impurities that inhibit crystallization. Common culprits include:
-
Residual Solvents: Dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are often used in the synthesis and workup and can be difficult to remove completely, resulting in an oily product.
-
Impurities: As mentioned in Q1, the presence of unreacted starting materials or byproducts can disrupt the crystal lattice formation.
Q3: I am seeing significant tailing of my product spot on the TLC plate. What is causing this?
A3: Tailing is a common chromatographic issue when dealing with carboxylic acids on silica gel. The acidic nature of your compound leads to strong interactions with the silanol groups on the silica surface, causing the spot to streak. This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your mobile phase.[1] This protonates the silanol groups, reducing their interaction with your acidic product.
Troubleshooting and Purification Guides
Impurity Profile and Identification
A crucial first step in any purification strategy is to understand the nature of the impurities present. We recommend a multi-pronged analytical approach:
| Analytical Technique | Information Gained |
| ¹H NMR Spectroscopy | Can reveal the presence of residual solvents, unreacted starting materials (by comparing to known spectra), and byproducts. For example, the presence of a large singlet around 1.4 ppm could indicate an excess of Boc-related impurities. |
| LC-MS | Provides a more detailed picture of the number of components in your sample and their molecular weights. This is particularly useful for identifying unexpected byproducts. |
| HPLC (Purity) | Quantifies the purity of your material and can be used to track the progress of your purification. A typical starting point for method development would be a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.[2][3] |
Purification Protocols
Based on the impurity profile, you can select the most appropriate purification strategy.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities and obtaining a high-purity crystalline solid, provided your compound is thermally stable.
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. For Boc-protected amino acids, a common approach is to use a binary system consisting of a "good" solvent in which the compound is soluble at elevated temperatures, and a "poor" solvent (anti-solvent) in which it is sparingly soluble at room temperature.
-
Recommended Solvent Systems:
-
Ethyl acetate / Hexanes
-
Methanol / Water
-
Acetone / Water
-
Toluene / Hexanes
-
-
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the "good" solvent at an elevated temperature (e.g., 50-60°C).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Inducing Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Addition of Anti-Solvent: Once at room temperature, slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seeding: Add a small crystal of pure product to induce crystallization.
-
-
Crystal Growth: Allow the flask to stand undisturbed at room temperature, and then in a refrigerator (2-8°C) to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
If recrystallization is ineffective due to a high impurity load or the presence of impurities with similar solubility profiles, flash column chromatography is the recommended next step.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Crucially, to prevent tailing of the acidic product, add 0.5-1% acetic acid or formic acid to your mobile phase. [1]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column with an increasing polarity gradient, collecting fractions and monitoring them by TLC.
-
Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: Decision workflow for purifying this compound.
Advanced Troubleshooting
Scenario: "I've tried both recrystallization and column chromatography, but I still have a persistent impurity."
Possible Cause & Solution:
-
Co-eluting Impurity: The impurity may have a very similar polarity to your product.
-
Solution: Try a different chromatographic technique. If you used normal-phase silica gel chromatography, consider reversed-phase chromatography.
-
-
Thermally Labile Compound: Your compound might be degrading during purification.
-
Solution: Avoid excessive heat during recrystallization and solvent removal. If using chromatography, run the column at room temperature.
-
-
Formation of Salts: If you used an acidic or basic workup, you might have formed a salt of your product or an impurity.
-
Solution: Ensure your workup includes a neutralization step. An acid wash followed by a base wash (or vice-versa) of an organic solution of your product can help remove acidic or basic impurities.
-
By understanding the potential impurities and employing a systematic approach to purification and analysis, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
PubChem. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.[Link]
-
PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley].[Link]
-
Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.[Link]
- Google Patents.
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.[Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.[Link]
- Google Patents.Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Sources
Technical Support Center: Column Chromatography of Boc-Protected Azetidines
Welcome to the technical support center for the purification of Boc-protected azetidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these valuable synthetic intermediates. Instead of a rigid protocol, we offer a dynamic resource in a question-and-answer format to address the specific, nuanced issues that arise in the lab. Our focus is on explaining the why behind the how, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying Boc-protected azetidines, and are there alternatives?
The industry standard and most cost-effective stationary phase for the purification of Boc-protected azetidines is silica gel (SiO₂) with a mesh size of 230-400 [1]. Its prevalence is due to its excellent resolving power for a wide range of moderately polar organic compounds.
However, a critical consideration is the inherent acidity of standard silica gel. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid and can be partially or fully cleaved under acidic conditions[2][3][4]. This on-column deprotection is a common source of yield loss and unexpected side products.
Expert Insight: If you observe the appearance of a new, more polar spot on your TLC analysis of eluted fractions (which may correspond to the free amine), it is highly likely that on-column deprotection is occurring.
Alternative Stationary Phases:
-
Neutral Alumina (Al₂O₃): When acid sensitivity is a significant concern, switching to neutral alumina is an excellent strategy. It provides a non-acidic environment, preserving the integrity of the Boc group.
-
Deactivated Silica Gel: You can "deactivate" or neutralize silica gel by pre-treating it. This can be done by flushing the packed column with your initial, non-polar eluent containing 1-2% triethylamine (NEt₃) before loading your sample. This simple step neutralizes the acidic silanol groups responsible for decomposition[5].
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The selection of a mobile phase is an empirical process best guided by preliminary Thin-Layer Chromatography (TLC) analysis[5]. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for your target Boc-protected azetidine. This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.
Common Eluent Systems: A gradient of a non-polar solvent and a polar solvent is typically used. The most common systems are:
-
Ethyl Acetate (EtOAc) in Hexanes or Heptane: This is the workhorse system for compounds of low to moderate polarity. Start with a low percentage of EtOAc (e.g., 5%) and gradually increase it based on TLC results.
-
Dichloromethane (DCM) in Hexanes or Heptane: Useful for slightly more polar compounds where EtOAc/Hexanes is not strong enough.
-
Methanol (MeOH) in Dichloromethane (DCM): Reserved for more polar azetidines, particularly those with additional hydrophilic functional groups. A typical gradient might be 0-10% MeOH in DCM[5][6].
See the table below for a summary:
| Compound Polarity | Recommended Starting Eluent System | Target Rƒ | Notes |
| Low to Medium | 10-40% Ethyl Acetate / Hexanes | ~0.3 | The most common starting point.[7] |
| Medium to High | 50-80% Ethyl Acetate / Hexanes | ~0.25 | Adjust polarity as needed. |
| High | 1-5% Methanol / Dichloromethane | ~0.2 | Use sparingly; high concentrations of MeOH can lead to silica dissolution.[6] |
| Basic (Amine) | Add 0.5-1% Triethylamine (NEt₃) to any system | ~0.2-0.3 | Crucial for preventing peak tailing.[5] |
Q3: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from my column. What is happening?
This is the most common issue when purifying amines on silica gel. The phenomenon, known as "tailing" or "streaking," is caused by strong, non-ideal interactions between the basic nitrogen of the azetidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel[5]. This interaction is a form of chemisorption, where the compound "sticks" to the stationary phase and elutes slowly and unevenly.
The Solution: Add a Basic Modifier The definitive solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (NEt₃) at a concentration of 0.5-1% (v/v) is the standard choice[5]. The triethylamine will preferentially bind to the acidic sites on the silica, effectively masking them from your Boc-protected azetidine. This allows your compound to travel through the column based on polarity alone, resulting in sharp, symmetrical peaks.
Workflow: Add the triethylamine to both the solvent system used for TLC analysis and the bulk eluent for your column run to ensure the results are transferable.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: Low or No Recovery of Product from the Column
This frustrating issue can have several root causes. A systematic approach is needed to diagnose the problem.
Possible Cause 1: On-Column Decomposition
The Boc group may have been cleaved on the column, and the resulting free amine is highly polar and remains adsorbed to the silica gel.
-
Diagnosis: Spot a TLC plate with your crude starting material alongside the collected fractions. Also, flush the column with a very polar solvent system (e.g., 10-20% MeOH in DCM with 1% NEt₃) and collect this "column flush." Analyze the flush by TLC. If you see a new, baseline spot that wasn't in your starting material, this is likely the deprotected product.
-
Solution:
-
Use Deactivated Silica: Prepare the column as usual, but before loading the sample, flush it with 2-3 column volumes of the initial eluent containing 1% triethylamine.
-
Switch to Neutral Alumina: If deprotection persists, alumina is the most robust solution.
-
Work Quickly: Minimize the time the compound spends on the column.
-
Possible Cause 2: Eluent is Not Polar Enough
Your compound may be stable but is simply not mobile in the chosen solvent system.
-
Diagnosis: All your collected fractions show no product by TLC, and you suspect no decomposition has occurred.
-
Solution: Gradually increase the polarity of the mobile phase. If you are running 40% EtOAc/Hexanes, try increasing to 60%, then 80%, and then switch to a stronger system like 2-5% MeOH/DCM if necessary[5][8].
Possible Cause 3: Eluent is Too Polar
Your compound may have eluted very quickly with the solvent front, contained in the very first fractions which are often discarded.
-
Diagnosis: You do not see your product in the expected fractions.
-
Solution: Always collect the first few fractions that elute from the column and analyze them by TLC[8]. If the product is found here, you must re-run the column with a significantly less polar mobile phase.
Problem: Poor Separation of Product and a Close-Running Impurity
Achieving baseline separation is the ultimate goal. If impurities are co-eluting with your product, your eluent system is suboptimal.
-
Diagnosis: TLC analysis of collected fractions shows overlapping spots for the product and an impurity.
-
Solution:
-
Re-optimize with TLC: The key is to find a solvent system that maximizes the difference in Rƒ (ΔRƒ) between your product and the impurity. Test various solvent ratios (e.g., 10%, 15%, 20%, 25% EtOAc/Hexanes) and even different solvent combinations (e.g., substituting DCM for Hexanes).
-
Use a Shallow Gradient: Instead of running the column "isocratically" (with a single solvent mixture), a shallow gradient can improve resolution. For example, start with 10% EtOAc/Hexanes and slowly increase the concentration to 25% over several column volumes.
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica bed will ruin a separation. Ensure your column is packed uniformly.
-
Experimental Protocols
Protocol 1: Eluent Optimization via Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent like DCM or EtOAc.
-
Spot the Plate: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a silica gel TLC plate.
-
Prepare Eluent Systems: In separate TLC chambers or beakers, prepare small volumes of different eluent systems (e.g., 10%, 20%, 30% EtOAc in Hexanes, each containing 0.5% NEt₃).
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for any deprotected amine).
-
Analyze: Calculate the Rƒ value for your product in each system. The ideal system will give an Rƒ of 0.2-0.3 and show the largest possible separation from all impurities.
Protocol 2: Standard Flash Column Chromatography Procedure
-
Column Preparation: Secure a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column: Fill the column with the chosen non-polar solvent (e.g., Hexanes). Slowly pour in the silica gel as a slurry. Gently tap the column to ensure even packing and allow the silica to settle. Drain the solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add your optimized eluent. Using positive pressure, begin to push the solvent through the column. Collect fractions in an ordered array of test tubes.
-
Monitoring: Systematically check the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield your purified Boc-protected azetidine.
Workflow & Troubleshooting Diagrams
Below are diagrams created using DOT language to visualize the experimental and logical workflows.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for low product recovery.
References
- Agilent Technologies. (n.d.). A Systematic Approach to GC Troubleshooting.
- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188.
- Thomas, S., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry.
- Thomas, S., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
- Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, 96(12), 2125-2134.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Royal Society of Chemistry. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2022). troubleshooting column chromatography. r/chemistry.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
Preventing racemization during coupling of 1-Boc-3-methylazetidine-3-carboxylic acid
Welcome to the technical support guide for researchers and drug development professionals working with 1-Boc-3-methylazetidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the unique challenges presented by this sterically hindered building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
A Note on Racemization with α,α-Disubstituted Amino Acids
A primary concern in peptide synthesis is the preservation of stereochemical integrity. However, 1-Boc-3-methylazetidine-3-carboxylic acid is an α,α-disubstituted amino acid analogue. The chiral center is a quaternary carbon, meaning it lacks an α-proton .
The most common racemization mechanisms, such as oxazolone formation or direct enolization by a base, require the abstraction of this α-proton.[1][2] Since this is not possible, racemization of 1-Boc-3-methylazetidine-3-carboxylic acid itself during the coupling step is not a significant risk .[3]
The primary challenge with this substrate is not racemization, but slow and inefficient coupling due to severe steric hindrance around the carboxylic acid group. This guide will therefore focus on troubleshooting difficult couplings, which is the likely root cause of issues encountered during your experiments.
Caption: Comparison of racemization pathways.
Troubleshooting Guide: Overcoming Inefficient Coupling
This section addresses the most common issue encountered when using 1-Boc-3-methylazetidine-3-carboxylic acid: low yields or failed reactions due to steric hindrance.
Issue 1: Reaction is slow, incomplete, or fails entirely.
Probable Cause: The coupling reagent is not potent enough to overcome the significant steric hindrance of the α,α-disubstituted azetidine ring. Standard carbodiimide reagents like DCC or EDC are often insufficient for these demanding couplings.[4]
Solution Pathway:
-
Select a High-Potency Coupling Reagent: Switch to a more powerful in-situ activating reagent. These reagents form highly reactive esters capable of overcoming the steric barrier.[5]
-
Uronium/Aminium Salts: HATU, HCTU, HBTU, and COMU are excellent choices. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by its HOAt leaving group.[5][6]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective. PyAOP is particularly potent and well-suited for coupling N-methylated or sterically hindered residues.[6][7]
-
-
Optimize the Base: The choice of base is critical. While needed for the reaction, strong, non-hindered bases can cause side reactions with the coupling reagents.
-
Recommended Bases: Use a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[8][9]
-
Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 2-3 equivalents relative to the carboxylic acid.
-
-
Extend Reaction Time and Consider Temperature: Sterically hindered couplings are inherently slower.[4]
-
Time: Increase the reaction time significantly, for example, from 1-2 hours to 4-24 hours. Monitor the reaction progress if possible.
-
Temperature: Perform the coupling at room temperature initially. Gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy, but must be done cautiously as it can promote the degradation of coupling reagents.[8][10] High temperatures are generally not recommended without careful optimization.[11]
-
-
Employ a "Double Coupling" Strategy: If a single coupling does not lead to completion, a second coupling with fresh reagents can be effective.
Protocol 1: High-Potency Coupling with HATU
-
In a reaction vessel, dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate solvent (e.g., DMF or NMP).
-
In a separate vessel, dissolve HATU (1.1 eq.) and NMM (2.5 eq.) in the same solvent.
-
Add the HATU/NMM solution to the first vessel containing the acid and amine.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by a suitable method (e.g., LC-MS or TLC) to confirm the consumption of the starting material.
-
Proceed with standard aqueous workup and purification.
Issue 2: Even high-potency reagents are ineffective.
Probable Cause: The steric hindrance of both the azetidine acid and the amine coupling partner is exceptionally high, preventing even the most reactive activated esters from coupling efficiently.
Solution Pathway:
-
Convert to an Acyl Fluoride: For extremely challenging couplings, converting the carboxylic acid to the corresponding acyl fluoride is a highly effective strategy.[3][4] Acyl fluorides are small, highly reactive, and can overcome severe steric barriers.
-
Fluorinating Agents: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.
-
Protocol 2: Acyl Fluoride Generation and Coupling
This protocol should be performed under anhydrous conditions.
-
Dissolve 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq.) in anhydrous DCM or THF.
-
Add TFFH (1.05 eq.) and a suitable non-nucleophilic base like collidine or DIEA (2.0 eq.).
-
Stir the mixture at room temperature for 10-20 minutes to form the acyl fluoride.
-
Add the amine component (1.0 eq.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-8 hours.
-
Monitor for completion and proceed with workup.
Caption: Troubleshooting workflow for difficult couplings.
Frequently Asked Questions (FAQs)
Q1: You mentioned racemization of this acid is not a risk. Can the amine I am coupling to it racemize?
A1: Yes, this is a possibility. If your amine component is a chiral amino acid ester or another chiral amine with a stereocenter adjacent to the reacting amine group, that stereocenter could potentially be epimerized under basic conditions, although this is generally less common than racemization of the activated carboxylic acid component. Using sterically hindered bases (NMM, collidine) and avoiding excessive heat or prolonged reaction times can help mitigate this risk.[12]
Q2: Which solvents are best for coupling this sterically hindered acid?
A2: The solvent must adequately solvate the reactants.
-
Good choices: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their strong solvating properties.[4]
-
Greener Alternatives: While traditional solvents are effective, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can also be considered, though solubility checks are recommended.[13]
-
Avoid: Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable for the acyl fluoride method but might not be sufficient for couplings with onium salts if solubility is poor.[14][15]
Q3: How can I reliably detect the stereochemical purity of my final product?
A3: Verifying the integrity of your product is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and sensitive method for separating and quantifying enantiomers or diastereomers.[16] Developing a method on a suitable chiral stationary phase is the gold standard for confirming stereochemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or derivatizing agents (like Mosher's acid) can induce chemical shift differences between diastereomers, allowing for their detection and quantification by ¹H or ¹⁹F NMR.[16]
Q4: What are the key differences between uronium/aminium and phosphonium reagents?
A4: Both are highly effective, but they have some practical differences.
| Reagent Class | Examples | Advantages | Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU, COMU | Generally very fast reactions; solutions in DMF are often stable for use in automated synthesizers.[5] | Can react with the N-terminal amine to form a guanidinium byproduct if not pre-activated.[17] |
| Phosphonium | PyBOP, PyAOP | Byproducts are typically water-soluble, simplifying purification. No risk of guanidinylation.[6] | Solutions in DMF have moderate stability and should be prepared fresh.[5] The byproduct of BOP (an older reagent) is carcinogenic; PyBOP does not have this issue.[7] |
References
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Preventing Racemization in Peptide Coupling. BenchChem Technical Support.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Kemp, D. S. (1990). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology. Academic Press.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]
-
Kent, S. B. H., et al. (1979). Test for racemization in model peptide synthesis by direct chromatographic separation of diastereomers of the tetrapeptide leucylalanylglycylvaline. Analytical Chemistry. [Link]
-
Duengo, S., et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
- BenchChem. (2025). How to prevent racemization of serine during peptide coupling. BenchChem Technical Support.
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]
-
Fields, G. B., et al. (1996). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]
- BenchChem. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]
-
Wang, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Notz, W., & List, B. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Ismaili, L., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
- Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Organic and Biomolecular Chemistry.
- BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling. BenchChem Technical Support.
-
Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. [Link]
- BenchChem. (2025).
-
Ismaili, L., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
Technical Support Center: 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Welcome to the dedicated technical support guide for 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this unique building block. Here, we address the critical stability challenges, provide practical troubleshooting advice, and offer validated protocols to ensure the successful application of this compound in your research.
Core Stability Profile: Understanding the Chemistry
The stability of this compound is primarily dictated by two structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the inherent strain of the four-membered azetidine ring .
-
The Boc Group: The Boc group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its general stability towards bases, nucleophiles, and catalytic hydrogenation.[1][2] However, its defining characteristic is its susceptibility to cleavage under acidic conditions. This deprotection proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene and carbon dioxide.[3] This acid sensitivity is the most common source of stability issues.
-
The Azetidine Ring: Azetidines are four-membered heterocyclic amines that possess significant ring strain.[4] While this strain can be harnessed for unique chemical transformations, it can also render the ring susceptible to opening under certain harsh conditions, although the N-Boc protection generally enhances its stability compared to an unprotected azetidine.
This guide will focus on mitigating the challenges posed by the Boc group's lability while leveraging the unique conformational properties conferred by the azetidine scaffold.[5]
Frequently Asked Questions (FAQs)
Q1: What are the correct storage and handling conditions for this compound? A1: To ensure long-term stability, the compound should be stored sealed in a dry atmosphere at 2-8°C.[6][7] It is classified as an irritant, causing potential skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[8][9] Handle in a well-ventilated area or chemical fume hood.[10]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes potential for slow thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis of the Boc group by atmospheric moisture. |
| Container | Tightly Sealed Amber Vial | Protects from moisture and light.[10] |
| Handling | Use in a Fume Hood | Avoids inhalation of the powdered compound.[11] |
Q2: Why is my reaction yield low when using this building block? A2: Low yields often trace back to the premature cleavage of the Boc protecting group. This can be caused by acidic contaminants in solvents, reagents, or during aqueous workup procedures. Even trace amounts of acid can lead to partial deprotection, rendering the molecule inactive for the intended coupling reaction or causing unwanted side reactions. A systematic troubleshooting workflow is recommended to pinpoint the source of the issue.
Q3: Which solvents are compatible with this compound? A3: For dissolution and reactions, aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dioxane are generally safe. Avoid using acidic solvents or solvents that may contain acidic impurities. When using solvents like Tetrahydrofuran (THF), ensure it is fresh and free of peroxides, which can lead to degradation pathways. Always use anhydrous grade solvents where possible.
Q4: Can I use standard acid-based deprotection protocols (e.g., TFA) for this molecule in peptide synthesis? A4: Yes, the Boc group is designed to be removed by strong acids like trifluoroacetic acid (TFA).[12][13] A solution of 25-50% TFA in DCM is typically effective for complete deprotection within 30-60 minutes at room temperature. However, it is crucial to understand that this deprotection is intentional. Unintentional exposure to even weak acids during other steps (e.g., coupling) will lead to stability problems.[14]
Troubleshooting Guide: From Storage to Synthesis
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Compound shows signs of degradation in storage (e.g., discoloration, clumping).
-
Potential Cause: Improper storage, leading to hydrolysis from atmospheric moisture. The compound is hygroscopic.
-
Investigative Action: Analyze a small sample by ¹H NMR. Look for the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) and the appearance of new signals corresponding to the deprotected amine.
-
Solution:
-
Discard the degraded material.
-
When purchasing new material, immediately store it in a desiccator at 2-8°C upon receipt.[6]
-
For frequent use, aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to prevent repeated exposure of the bulk material to air and moisture.
-
Problem 2: Low or inconsistent yields in peptide coupling reactions.
-
Potential Cause 1: In-situ deprotection by acidic coupling additives.
-
Explanation: Some common peptide coupling additives, particularly HOBt or HOAt, are weakly acidic. In prolonged reactions or at elevated temperatures, they can cause slow cleavage of the Boc group.
-
Solution:
-
Opt for coupling reagents that do not require acidic additives, such as HATU or HBTU, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA).
-
Ensure at least 2-3 equivalents of DIPEA are used to maintain a basic environment throughout the reaction.
-
Perform the reaction at 0°C to room temperature and monitor closely by LC-MS to avoid extended reaction times.
-
-
-
Potential Cause 2: Acidic impurities in the reaction solvent.
-
Explanation: Solvents like DCM can accumulate acidic impurities over time.
-
Solution: Use fresh, anhydrous grade solvent for all reactions. If in doubt, pass the solvent through a plug of basic alumina immediately before use.
-
-
Potential Cause 3: Epimerization at the α-carbon.
-
Explanation: While less common for this specific compound, the activation of the carboxylic acid during coupling can lead to epimerization, especially with strong activating agents or extended reaction times, which complicates purification and reduces the yield of the desired diastereomer.[15]
-
Solution: Use coupling reagents known for low racemization rates (e.g., COMU, HATU). Keep reaction times as short as possible and temperatures low.
-
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 3: An unexpected mass corresponding to the deprotected compound is observed by LC-MS.
-
Potential Cause: The compound has lost its Boc group (mass difference of 100.12 amu).
-
Explanation: This is a clear indicator of Boc group lability. The source of acid could be the LC-MS mobile phase itself.
-
Solution:
-
For Analysis: If using a TFA-based mobile phase, be aware that on-column deprotection can occur.[14] Consider using a formic acid or ammonium acetate buffered mobile phase for analysis if this is a concern.
-
For Purification: During preparative HPLC purification using acidic modifiers (like TFA), the Boc group will be cleaved.[14] If the Boc group must be retained, purification must be performed using a neutral mobile phase (e.g., buffered with ammonium bicarbonate) or through normal-phase chromatography on silica gel.
-
Caption: The acid-catalyzed decomposition pathway of the Boc group.
Validated Experimental Protocols
Protocol 1: Standard Peptide Coupling with Stability Precautions
This protocol describes the coupling of this compound to a resin-bound amine using HATU.
-
Resin Preparation: Swell the amine-functionalized resin (e.g., Rink Amide resin, 1.0 eq) in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (1.5 eq) and HATU (1.45 eq) in a minimal amount of DMF.
-
Activation: Add DIPEA (3.0 eq) to the reagent solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated reagent solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DCM and IPA, and perform a Kaiser test or Chloranil test to check for the presence of free amines. If the test is positive, the reaction is incomplete.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).
-
Next Step: The resin is now ready for the next step (e.g., Boc deprotection with TFA to continue the peptide sequence).
Protocol 2: Boc-Group Deprotection
-
Resin Preparation: Swell the Boc-protected peptide-resin in DCM for 20 minutes. Drain the solvent.
-
Deprotection: Add a solution of 25% TFA in DCM to the resin. Agitate for 2 minutes. Drain. Add a fresh portion of the 25% TFA/DCM solution and agitate for an additional 25-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove all residual acid.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2x, 5 min each) to neutralize the resulting trifluoroacetate salt, followed by washes with DMF (3x) and DCM (3x). The resin is now ready for the subsequent coupling step.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem, National Institutes of Health. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
sciedco. this compound, 5 g. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Aapptec Peptides. Boc-Azetidine-2-carboxylic acid. [Link]
-
ResearchGate. Decarboxylation of N‐alkyl‐azetidine‐2‐carboxylic acids. [Link]
-
PubChem, National Institutes of Health. 1-Boc-Azetidine-3-carboxylic acid. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. [Link]
- Google Patents.
-
Chemcasts. 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. [Link]
-
ACS Publications. Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 887591-62-0|this compound|BLD Pharm [bldpharm.com]
- 7. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0 [amp.chemicalbook.com]
- 8. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. keyorganics.net [keyorganics.net]
- 11. aksci.com [aksci.com]
- 12. peptide.com [peptide.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
Alternative routes for the synthesis of N-Boc-3-methylazetidine-3-carboxylic acid
Technical Support Center: Synthesis of N-Boc-3-methylazetidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of N-Boc-3-methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable building block. The inherent ring strain and steric hindrance of 3,3-disubstituted azetidines present unique synthetic challenges.[1] This guide offers practical, experience-driven solutions to navigate these complexities.
Alternative Synthetic Routes: An Overview
The synthesis of N-Boc-3-methylazetidine-3-carboxylic acid can be approached through several pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory. Below are two common strategies, each with its own set of potential difficulties.
Route 1: From Diethyl Malonate via Intramolecular Cyclization
This classic approach involves the construction of a suitable acyclic precursor followed by ring formation.
Route 2: Functionalization of a Pre-formed Azetidine Ring
This strategy relies on the synthesis of a 3-halo-3-methylazetidine intermediate, followed by nucleophilic substitution and hydrolysis.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-Boc-3-methylazetidine-3-carboxylic acid in a question-and-answer format.
Part 1: Intramolecular Cyclization (Route 1)
Question 1: My intramolecular cyclization to form the azetidine ring is low-yielding. What are the likely causes and how can I improve it?
Answer: Low yields in azetidine ring formation via intramolecular cyclization are a frequent problem, primarily due to the high activation energy required to form a strained four-membered ring. Several factors can contribute to this:
-
Competing Intermolecular Reactions: Dimerization and polymerization are common side reactions that can significantly reduce the yield of the desired monomeric azetidine.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution (typically 0.01-0.05 M) favors the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: If using a strong base, slow addition of the substrate to the base solution can maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.
-
-
-
Formation of Pyrrolidine Byproducts: A competing 5-endo-tet cyclization can lead to the formation of a more thermodynamically stable five-membered pyrrolidine ring as a byproduct.[2]
-
Troubleshooting:
-
Choice of Leaving Group: The nature of the leaving group on your 1,3-propanediol derivative is crucial. Mesylates or tosylates are commonly used. Triflates can also be effective but may be more expensive.
-
Reaction Conditions: The choice of base and solvent can influence the regioselectivity. Non-coordinating bases are often preferred.
-
-
-
Low Nucleophilicity of the Boc-Protected Amine: The electron-withdrawing nature of the Boc group can reduce the nucleophilicity of the nitrogen, making the intramolecular displacement sluggish.[2]
-
Troubleshooting:
-
Alternative Protecting Groups: Consider using a protecting group that is less deactivating, such as a benzyl (Bn) or p-methoxybenzyl (PMB) group, which can be removed later in the synthesis.
-
Two-Step Cyclization and Protection: An alternative is to perform the cyclization with a more nucleophilic amine (e.g., benzylamine) and then perform a protecting group swap to introduce the Boc group.
-
-
Question 2: I am having difficulty with the mesylation of N-Boc-2-methyl-2-(aminomethyl)-1,3-propanediol. What are the common pitfalls?
Answer: The mesylation of diols can be challenging. Common issues include:
-
Incomplete Reaction: Steric hindrance around the hydroxyl groups can slow down the reaction.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time, and consider a slight increase in temperature if the reaction is sluggish (monitor for decomposition).
-
Stoichiometry: Use a slight excess of mesyl chloride and the base (e.g., triethylamine or DIPEA) to drive the reaction to completion.
-
-
-
Side Reactions: The formation of chlorinated byproducts can occur if the reaction is not properly controlled.
-
Troubleshooting:
-
Temperature Control: Perform the reaction at a low temperature (typically 0 °C) and add the mesyl chloride dropwise to control the exotherm.
-
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensure the solvent is anhydrous. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Use at least 2.2 equivalents. |
| Temperature | 0 °C to room temperature | Maintain low temperature during addition of MsCl. |
| Reaction Time | 2-16 hours | Monitor by TLC until starting material is consumed. |
Table 1: Recommended Conditions for Mesylation.
Part 2: Nitrile Hydrolysis (Route 2)
Question 3: The hydrolysis of my N-Boc-3-methylazetidine-3-carbonitrile is incomplete or very slow. How can I drive the reaction to completion?
Answer: The hydrolysis of sterically hindered nitriles, such as a tertiary nitrile on an azetidine ring, can be challenging. Both acidic and basic conditions can be employed, but often require forcing conditions.[3][4]
-
Incomplete Hydrolysis under Basic Conditions:
-
Troubleshooting:
-
Increased Temperature: Refluxing is often necessary. Consider using a higher boiling point solvent like ethylene glycol if aqueous ethanol is ineffective.
-
Stronger Base: While NaOH or KOH are standard, in some cases, a stronger base might be needed, but this increases the risk of ring-opening.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the hydrolysis of hindered nitriles.
-
-
-
Incomplete Hydrolysis under Acidic Conditions:
-
Troubleshooting:
-
Concentrated Acid: Use of concentrated acids like 6M HCl or even concentrated H₂SO₄ is common.[3]
-
Elevated Temperatures: Heating under reflux is typically required.
-
-
Question 4: I am observing significant decomposition or ring-opening during the hydrolysis of the nitrile. What can I do to minimize this?
Answer: The azetidine ring is susceptible to cleavage under harsh acidic or basic conditions due to its inherent ring strain.[1]
-
Ring-Opening under Basic Conditions:
-
Troubleshooting:
-
Milder Conditions: Attempt the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to minimize the formation of byproducts.
-
Alternative Reagents: Consider using hydrogen peroxide under basic conditions, which can sometimes effect hydrolysis under milder conditions.
-
-
-
Ring-Opening or Boc-Deprotection under Acidic Conditions:
-
Troubleshooting:
-
Choice of Acid: While strong acids are needed for hydrolysis, some may also cleave the Boc group. This can be acceptable if the final product is the deprotected amino acid. If the N-Boc protected form is desired, this route may be problematic.
-
Two-Stage Hydrolysis: A potential strategy is a two-stage hydrolysis where the nitrile is first converted to the amide under milder conditions, which can then be hydrolyzed to the carboxylic acid under conditions that may be less harsh than direct nitrile-to-acid conversion.
-
-
| Condition | Advantages | Disadvantages |
| Alkaline Hydrolysis (e.g., NaOH/EtOH/H₂O, reflux) | Boc group is stable. | Risk of ring-opening; may require harsh conditions. |
| Acidic Hydrolysis (e.g., HCl/H₂O, reflux) | Can be effective for hindered nitriles. | Boc group will likely be cleaved; risk of ring-opening. |
Table 2: Comparison of Hydrolysis Conditions for Nitriles.
Part 3: General Troubleshooting
Question 5: I have difficulty purifying the final product, N-Boc-3-methylazetidine-3-carboxylic acid. What are the recommended procedures?
Answer: The purification of this zwitterionic-capable molecule can be challenging due to its polarity.
-
Common Impurities:
-
Unreacted starting materials (e.g., the nitrile).
-
Ring-opened byproducts.
-
Polymeric material.
-
-
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water/isopropanol) is the preferred method for achieving high purity.
-
Column Chromatography: Due to its polarity, silica gel chromatography can be difficult. A reverse-phase C18 column may be more effective. If using silica, consider adding a small amount of acetic acid to the eluent to suppress tailing.
-
Acid-Base Extraction: An acid-base workup can be used to separate the carboxylic acid product from neutral impurities. Dissolve the crude product in a suitable organic solvent and extract with a weak base (e.g., aqueous NaHCO₃). The aqueous layer containing the carboxylate salt can then be acidified and the product extracted back into an organic solvent.
-
Question 6: How can I confirm the structure and purity of my final product?
Answer: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. Key signals to look for are the methyl group singlet, the diastereotopic protons of the azetidine ring, and the characteristic signals for the Boc group and the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
The following are generalized protocols based on literature procedures for analogous compounds. Optimization will be necessary for the specific target molecule.
Protocol 1: Synthesis of N-Boc-3-methylazetidine-3-carbonitrile (Route 2 Intermediate)
-
To a solution of N-Boc-3-bromo-3-methylazetidine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium cyanide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of N-Boc-3-methylazetidine-3-carbonitrile
-
Dissolve N-Boc-3-methylazetidine-3-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (5.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (this may take 24-48 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by crystallization or chromatography as described in the troubleshooting section.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed Cross-coupling Reactions. John Wiley & Sons.
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The [3+ 2] Cycloaddition of Nitrones and the Beckmann Rearrangement in the Synthesis of Azetidines. Chemical Reviews, 108(10), 3988-4035.
- Kaur, M., Sharma, E., Singh, P., & Singh, K. N. (2020). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. ChemistrySelect, 5(32), 10071-10074.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
- HETEROCYCLES, Vol. 96, No. 12, 2018.
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(77), 48775-48805.
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 1-Boc-3-methylazetidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chiral building blocks like 1-Boc-3-methylazetidine-3-carboxylic acid is a cornerstone of successful therapeutic development. The unique conformational constraints imposed by the azetidine ring make it a valuable scaffold in medicinal chemistry.[1][2] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for determining the chemical and enantiomeric purity of this compound, offering supporting data and rationale to guide your analytical strategy.
The Analytical Challenge
1-Boc-3-methylazetidine-3-carboxylic acid is a polar, chiral molecule. These characteristics present a dual challenge for conventional reversed-phase HPLC. Firstly, its polarity can lead to poor retention on standard C18 columns, causing the analyte to elute in or near the solvent front. Secondly, as a chiral compound, its enantiomers must be separated to determine enantiomeric excess (e.e.), a critical quality attribute for any chiral drug substance or intermediate.
Primary Recommended Method: Reversed-Phase HPLC with Ion-Pairing
For a robust and widely applicable purity assessment, a reversed-phase HPLC method utilizing an ion-pairing agent is recommended. This approach addresses the poor retention of the polar carboxylic acid by forming a more hydrophobic, neutral complex that interacts more strongly with the stationary phase.
Experimental Protocol
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-20 min: 10% to 70% B
-
20-25 min: 70% to 10% B
-
25-30 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Rationale for Method Selection
The choice of a C18 column provides a versatile and well-understood stationary phase. The inclusion of trifluoroacetic acid (TFA) in the mobile phase serves a dual purpose: it acts as an ion-pairing agent with the carboxylate group of the analyte, increasing its hydrophobicity and retention, and it also helps to suppress the ionization of the carboxylic acid, leading to sharper peaks.[3] The gradient elution allows for the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. Detection at 210 nm is chosen for its sensitivity to the carbamate and carboxylate chromophores in the molecule.
Chiral Purity Analysis
For the determination of enantiomeric excess, a dedicated chiral HPLC method is necessary.
Experimental Protocol
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., cellulose or amylose-based column)
-
Mobile Phase: A mixture of hexane/isopropanol with a small percentage of a polar modifier like trifluoroacetic acid. The exact ratio will need to be optimized for the specific column used.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Rationale for Chiral Method Selection
Polysaccharide-based chiral stationary phases are known for their broad applicability in separating enantiomers of a wide range of compounds, including N-protected amino acids.[4][5] The separation mechanism is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral stationary phase, which have different interaction energies, leading to different retention times. The use of a normal-phase mobile phase (hexane/isopropanol) often provides the best selectivity for this type of separation.
Comparison with Alternative Methods
While the recommended ion-pairing reversed-phase and chiral HPLC methods are robust, other techniques can be employed, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC with Ion-Pairing | Increases retention of polar analytes by forming a hydrophobic ion pair. | Good retention and peak shape for polar acids; widely available columns and reagents. | Can be harsh on columns; not ideal for LC-MS due to ion-pairing agents. |
| Hydrophilic Interaction Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[6] | Excellent retention for very polar compounds; compatible with MS.[7] | Can have longer equilibration times; retention can be sensitive to mobile phase water content. |
| UPLC-MS | Utilizes smaller particle size columns for faster, higher-resolution separations coupled with mass spectrometry for detection. | High throughput and sensitivity; provides mass information for peak identification. | Higher initial instrument cost; requires more specialized expertise. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct measurement of enantiomeric excess. | Columns can be expensive; method development can be more complex. |
Potential Impurities and Method Selectivity
A robust purity method must be able to separate the main compound from potential impurities. Based on the likely synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid, potential impurities could include:
-
Starting materials: 3-methylazetidine-3-carboxylic acid (if the Boc-protection is the final step).
-
Byproducts of Boc-protection: Di-tert-butyl carbonate and t-butanol.
-
Related substances: Isomeric impurities or degradation products.
The proposed ion-pairing reversed-phase HPLC method is designed to have good selectivity for these types of impurities. The starting material, being more polar, would elute earlier than the product, while less polar byproducts would be well-retained and separated.
Workflow Diagrams
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The purity of 1-Boc-3-methylazetidine-3-carboxylic acid is a critical parameter that requires a well-designed analytical approach. A reversed-phase HPLC method with an ion-pairing agent provides a robust and reliable means of assessing chemical purity, while a dedicated chiral HPLC method is essential for determining enantiomeric excess. For laboratories with the capability, UPLC-MS offers a high-throughput alternative with the added benefit of mass confirmation. The choice of method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
-
Analysis & Separations. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
LCGC. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]
-
PubMed. Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. [Link]
-
PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Carlo Erba Reagents. Ion pair chromatography reagents. [Link]
-
YouTube. What Is Ion Pair Chromatography? - Chemistry For Everyone. [Link]
-
DiVA portal. Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]
-
J-STAGE. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
- Google Patents.
-
ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
-
ResearchGate. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
MDPI. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. [Link]
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
ResearchGate. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Protocol Development for the Confirmation of N-Boc-3-methylazetidine-3-carboxylic acid
This guide provides a comprehensive, technically grounded protocol for the unambiguous identity confirmation of N-Boc-3-methylazetidine-3-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, compares viable analytical strategies, and establishes a self-validating framework to ensure the highest degree of scientific integrity.
The Analytical Challenge: Deconstructing the Analyte
N-Boc-3-methylazetidine-3-carboxylic acid is a Cα-tetrasubstituted, non-natural amino acid, a class of building blocks increasingly vital in medicinal chemistry for creating novel peptide structures and small molecules. Its unique structure presents a distinct analytical challenge for LC-MS.
-
Polar Core: The azetidine ring and the carboxylic acid moiety render the molecule highly polar and hydrophilic.
-
Non-polar, Labile Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a degree of hydrophobicity but is notoriously labile, especially under certain MS and solution conditions.
This duality in its physicochemical properties means that conventional reversed-phase liquid chromatography (RP-LC) methods are often suboptimal. Such methods struggle to achieve adequate retention for the polar core, leading to elution near or within the solvent front and poor separation from other polar matrix components.[1][2]
Chromatographic Strategy: A Tale of Two Phases
The primary goal of the chromatographic separation is to achieve consistent retention and a sharp peak shape, which is essential for reliable detection and quantification. The high organic content of the mobile phase also facilitates more efficient desolvation in the electrospray ionization (ESI) source, thereby enhancing MS sensitivity.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach
For small polar analytes, HILIC is the superior chromatographic technique.[5][6] Unlike RP-LC, which relies on hydrophobic interactions, HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer immobilized on a polar stationary phase.[3][7] This mechanism is perfectly suited for N-Boc-3-methylazetidine-3-carboxylic acid.
Causality Behind HILIC's Superiority:
-
Strong Retention: The polar nature of the analyte ensures strong interaction with the polar stationary phase, leading to excellent retention and resolution away from the solvent void.[5]
-
Enhanced MS Sensitivity: HILIC employs mobile phases with a high concentration of organic solvent (typically acetonitrile), which promotes efficient droplet desolvation and ionization in the ESI source.[3]
-
Improved Peak Shape: The use of buffered mobile phases (e.g., with ammonium formate or ammonium acetate) helps to control the ionization state of the carboxylic acid and the azetidine nitrogen, resulting in symmetrical, sharp peaks.[6]
Reversed-Phase Liquid Chromatography (RP-LC): An Alternative with Caveats
While not ideal, RP-LC can sometimes be adapted for polar compounds. This typically requires specialized "Aqueous C18" columns designed to prevent phase collapse in highly aqueous mobile phases or the use of ion-pairing agents.[1] However, ion-pairing agents are non-volatile and can cause significant ion suppression in the mass spectrometer, making them incompatible with high-sensitivity LC-MS analysis.[8] Therefore, for this application, HILIC remains the more robust and MS-friendly choice.
Data Presentation: Comparison of Chromatographic Approaches
| Parameter | Hydrophilic Interaction (HILIC) | Reversed-Phase (RP-LC) | Rationale |
| Analyte Retention | Excellent | Poor to Moderate | HILIC is designed for polar compounds; RP struggles to retain them.[1] |
| MS Sensitivity | High | Moderate to Low | High organic mobile phase in HILIC enhances ESI efficiency.[3][4] |
| Peak Shape | Excellent (with buffer) | Often broad or tailing | HILIC with appropriate buffers controls secondary interactions. |
| Robustness | High | Moderate (risk of phase collapse) | HILIC is inherently stable with high organic mobile phases. |
| MS Compatibility | Excellent | Poor (if ion-pairing is used) | HILIC uses volatile buffers compatible with MS.[6] |
Mass Spectrometry: A Three-Tiered Confirmation
Identity confirmation by mass spectrometry is not based on a single measurement but on a confluence of evidence. We employ a three-tiered approach: accurate mass measurement (MS1), characteristic fragmentation (MS2/MS/MS), and consistent retention time.
Ionization Mode: Positive vs. Negative
Electrospray ionization (ESI) is the ideal technique for polar, non-volatile molecules like our target analyte.[9] The choice between positive and negative ion mode is critical.
-
Positive Ion Mode ([M+H]⁺): This mode is highly recommended. The azetidine nitrogen is readily protonated. Critically, Boc-protected amines exhibit highly characteristic fragmentation patterns in positive mode, involving losses from the Boc group itself.[10][11][12]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid can be deprotonated. While viable, fragmentation in negative mode is often less specific for the Boc group and may provide less structural information compared to the positive mode.[13][14]
Tier 1: High-Resolution Accurate Mass (HRAM)
The first step in confirmation is verifying the elemental composition. Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), the measured mass of the protonated molecule ([M+H]⁺) should match its theoretical mass within a narrow mass tolerance (typically < 5 ppm).
-
Formula: C₁₁H₁₉NO₄
-
Theoretical Monoisotopic Mass: 229.1314
-
Expected [M+H]⁺ m/z: 230.1387
Tier 2: Tandem Mass Spectrometry (MS/MS) Fragmentation
The second, and most definitive, tier of confirmation is the generation of a reproducible fragmentation pattern. By isolating the precursor ion (m/z 230.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic product ions that serve as a structural fingerprint. For N-Boc protected amines, the primary fragmentation pathways involve the loss of isobutylene and the entire Boc group.[10][12][14][15]
Expected Fragmentation Pathway for [C₁₁H₁₉NO₄+H]⁺:
-
[M+H]⁺ → [M+H - 56]⁺: A neutral loss of 56.0626 Da (C₄H₈, isobutylene) via a McLafferty-type rearrangement is the most characteristic fragmentation of a Boc group.[10][15] This results in a product ion at m/z 174.0761 .
-
[M+H]⁺ → [M+H - 100]⁺: A neutral loss of 100.0528 Da (C₅H₈O₂, the entire Boc group minus one hydrogen) leads to the deprotected amino acid ion at m/z 130.0862 .
Caption: Predicted MS/MS fragmentation of N-Boc-3-methylazetidine-3-carboxylic acid.
Experimental Protocols & Workflows
The following protocols provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
Caption: Overall workflow for identity confirmation of the target analyte.
Protocol 4.1: Sample Preparation
The goal is to prepare a clean sample in a solvent compatible with the initial HILIC mobile phase conditions to ensure good peak shape.[16][17]
-
Stock Solution: Accurately weigh ~1 mg of N-Boc-3-methylazetidine-3-carboxylic acid standard.
-
Dilution: Dissolve and dilute the standard in a solution of 90% acetonitrile / 10% water / 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
Homogenization: Vortex thoroughly and sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
Protocol 4.2: Recommended HILIC-MS Method
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC system | Standard instrumentation. |
| Column | Waters ACQUITY UPLC BEH Amide (or similar) 1.7 µm, 2.1 x 100 mm | Amide-bonded phases provide excellent retention and selectivity for polar compounds.[5] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer improves peak shape and is MS-compatible.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Primary organic solvent for HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Gradient | 0.0 min - 95% B 5.0 min - 60% B 5.1 min - 95% B 7.0 min - 95% B | Starts with high organic for retention, ramps down to elute the analyte. |
Protocol 4.3: Mass Spectrometer Settings (ESI+)
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for this compound class.[9] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard setting for positive mode ESI. |
| Gas Temp. | 300 - 350 °C | Facilitates desolvation. |
| Sheath Gas Flow | 35 - 45 (arb. units) | Assists in nebulization and desolvation. |
| MS1 Scan Range | m/z 100 - 500 | Covers the precursor ion and potential adducts. |
| MS2 (dd-MS2/PRM) | Precursor: m/z 230.14 Collision Energy: 15-25 eV | Isolates the parent ion and induces fragmentation. Energy may need optimization. |
| Resolution | > 30,000 FWHM | To ensure accurate mass measurement. |
Data Interpretation: The Self-Validating System
The protocol's trustworthiness is established by its self-validating nature. A positive identity confirmation requires all three of the following criteria to be met, providing orthogonal data points that collectively build an undeniable case.
Data Presentation: Summary of Identity Confirmation Criteria
| Criterion | Parameter | Expected Result | Confidence Level |
| 1. Chromatography | Retention Time (RT) | Consistent RT (e.g., ± 0.1 min) under the specified HILIC conditions. | High |
| 2. Accurate Mass (MS1) | Precursor Ion m/z | Measured m/z of 230.1387 ± 5 ppm. | Very High |
| 3. Fragmentation (MS2) | Product Ions | Presence of key fragments at m/z 174.0761 and 130.0862. | Definitive |
By adhering to this multi-faceted approach, researchers can be confident in the structural identity of their N-Boc-3-methylazetidine-3-carboxylic acid, ensuring the quality and integrity of their subsequent research and development activities.
References
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Retrieved from [Link]
-
Scandola, M., et al. (2006). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 41(6), 781-792. Retrieved from [Link]
-
Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-1838. Retrieved from [Link]
-
Bioanalysis Zone. (2012). Hydrophilic interaction chromatography (HILIC) for LC–MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(13), 1589-1603. Retrieved from [Link]
-
ASCENT. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Retrieved from [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]
-
Grenova. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Grenova. Retrieved from [Link]
-
Sreerama, S. G., & Rao, R. N. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Retrieved from [Link]
-
Sreerama, S. G., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3415-3424. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. PMC. Retrieved from [Link]
-
Chromatography Online. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Spectroscopy Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved from [Link]
-
Universitat Politècnica de València. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. UPV. Retrieved from [Link]
-
Sreerama, S. G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(16), 2375-2386. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
Qasrawi, D. O., Petrotchenko, E. V., & Borchers, C. H. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(22), 5261–5267. Retrieved from [Link]
-
OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. U.S. Department of Energy. Retrieved from [Link]
-
ResearchGate. (2007). Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]
-
PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Library of Medicine. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... Retrieved from [Link]
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. opentrons.com [opentrons.com]
A Researcher's Guide: Confronting Conformational Tropism in Peptides with 1-Boc-3-methylazetidine-3-carboxylic Acid and Proline Analogs
Introduction: The Proline Conundrum and the Quest for Conformational Control
In the intricate architecture of peptides and proteins, L-proline occupies a singular position. Its secondary amine, cyclized into a five-membered pyrrolidine ring, imposes significant conformational rigidity on the polypeptide backbone.[1][2] This unique structure restricts the Ramachandran (φ, ψ) space, disrupts α-helical and β-sheet secondary structures, and is a potent inducer of β-turns.[1][3] Furthermore, the tertiary amide bond formed by proline can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon that is often a rate-limiting step in protein folding.[1][3]
For drug development professionals and peptide chemists, these properties make proline a powerful tool for sculpting peptide conformation to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. However, the inherent flexibility of the pyrrolidine ring and the cis/trans isomerization often represent an entropic penalty or a source of conformational heterogeneity. This has fueled a persistent search for proline analogs—mimetics that retain its turn-inducing properties while offering superior conformational pre-organization.[4][5][6][7]
This guide provides an in-depth comparison of 1-Boc-3-methylazetidine-3-carboxylic acid, a unique Cα-tetrasubstituted azetidine derivative, with canonical proline and its widely studied analogs. We will explore how ring size, substitution, and stereochemistry dictate conformational preferences and provide the experimental frameworks necessary to validate these effects in your own research.
Structural Overview: A Visual Comparison of Conformational Scaffolds
Before delving into the experimental data, it is crucial to visualize the structural differences between these key amino acids. The size of the imino acid ring and the substitution pattern are the primary determinants of their influence on peptide structure.
Caption: Chemical structures of L-Proline and key proline analogs.
Comparative Analysis: The Impact of Ring Architecture on Peptide Conformation
The substitution of proline with an analog can profoundly alter a peptide's three-dimensional structure. The choice of analog should be a deliberate one, guided by the desired conformational outcome.
1. 1-Boc-3-methylazetidine-3-carboxylic Acid: A Highly Constrained γ-Turn Inducer
1-Boc-3-methylazetidine-3-carboxylic acid is a fascinating building block for several reasons. Firstly, its four-membered azetidine ring is significantly more constrained than proline's five-membered pyrrolidine ring. Secondly, it is a Cα-tetrasubstituted amino acid, with both a methyl and a carboxyl group at the C3 position. This substitution pattern severely restricts the available conformational space.
While proline is a canonical β-turn inducer, studies on simpler azetidine-2-carboxylic acid (Aze) residues have shown they preferentially stabilize γ-turn conformations.[8] This is a direct consequence of the altered bond angles and steric constraints imposed by the smaller ring. Peptides containing Aze are often more flexible than their proline counterparts due to reduced non-covalent repulsive interactions.[9] However, the additional Cα-methylation in our target molecule counteracts this flexibility, providing a rigid scaffold that can lock the peptide backbone into a specific γ-turn-like structure. The 3-aminoazetidine-3-carboxylic acid moiety, a related structure, has been identified as a potent β-turn inducer, suggesting that the substitution pattern on the azetidine ring is critical for determining the type of turn it promotes.[10]
2. Proline and its Common Analogs: A Spectrum of Conformational Preferences
-
L-Proline (Pro): The gold standard. Its pyrrolidine ring can adopt two major puckered conformations (Cγ-endo and Cγ-exo), which in turn influence the preceding peptide bond's preference for cis or trans. The exo pucker stabilizes the trans amide bond, which is predominant in proteins, while the endo pucker is favored in a cis amide bond.[1] It is a strong inducer of Type I and Type II β-turns.
-
Azetidine-2-carboxylic Acid (Aze): As the direct lower homolog of proline, Aze has been studied extensively. Its incorporation can alter protein properties, notably destabilizing the collagen triple helix.[9] The smaller ring leads to a lower rotational barrier for the peptide bond and a preference for γ-turns over β-turns.[8][11]
-
4-Hydroxyproline (Hyp): A post-translationally modified analog crucial for collagen stability. The stereochemistry of the hydroxyl group is critical; (2S, 4R)-Hyp, the natural form, stabilizes the collagen triple helix, while (2S, 4S)-Hyp is destabilizing. The electron-withdrawing effect of the hydroxyl group also influences ring pucker and the cis/trans equilibrium.[1][11]
-
Pipecolic Acid (Pip): The six-membered ring homolog ("homoproline"). The larger ring size introduces greater steric hindrance and alters the preferred backbone dihedral angles, though its chemistry closely resembles that of proline.[11]
Data Hub: Comparative Conformational Parameters
The following table summarizes the key differences in the conformational propensities of these analogs.
| Amino Acid | Ring Size | Primary Turn Type Induced | Key Conformational Features |
| Proline | 5-Membered | β-Turn (Type I & II) | Cγ-endo/exo pucker; significant cis/trans population.[1] |
| 1-Boc-3-methylazetidine-3-carboxylic acid | 4-Membered | γ-Turn (Predicted) | Highly rigid due to Cα-tetrasubstitution; expected to strongly favor one backbone conformation. |
| Azetidine-2-carboxylic acid (Aze) | 4-Membered | γ-Turn | More flexible than proline; destabilizes polyproline helices.[8][9] |
| 4-Hydroxyproline (Hyp) | 5-Membered | β-Turn | Pucker and stability are highly dependent on hydroxyl stereochemistry.[1] |
| Pipecolic Acid (Pip) | 6-Membered | β-Turn (broader) | Increased steric bulk compared to proline.[11] |
Experimental Section: Protocols for Synthesis and Characterization
Synthesizing and analyzing peptides containing these analogs requires robust and validated protocols. The causality behind each step is critical for success, particularly when dealing with sterically hindered or non-canonical amino acids.
Workflow for Peptide Synthesis and Analysis
Caption: Standard workflow for solid-phase synthesis and subsequent biophysical analysis of modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Analog-Containing Peptide
This protocol details the manual synthesis of a model peptide using Fmoc/tBu chemistry, a widely adopted and robust method.[12][13][14]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Protected Amino Acids (Fmoc-AA-OH), including 1-Boc-3-methylazetidine-3-carboxylic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Place the resin in the synthesis vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
Rationale: Proper swelling of the polystyrene beads is essential to ensure that reactive sites within the polymer matrix are accessible to reagents, maximizing coupling efficiency.[12]
-
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes.
-
Rationale: The first short treatment removes the piperidine-dibenzofulvene adduct which can interfere with UV monitoring. The second, longer treatment ensures complete removal of the Fmoc protecting group to liberate the N-terminal amine for the next coupling step.[15]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Allow this activation mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Rationale: For sterically hindered amino acids like Cα-tetrasubstituted systems, a potent coupling reagent like HATU is recommended over standard carbodiimides. Longer coupling times and a slight excess of reagents are used to drive the reaction to completion.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu). Scavengers (TIS, H₂O) are critical to quench reactive carbocations generated during this process, preventing side reactions.[12]
-
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Biophysical Characterization
Purified peptide from RP-HPLC is required for these analyses.
A. Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the overall secondary structure content of the peptide in solution.
-
Procedure:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise concentration via UV absorbance at 280 nm (if Trp/Tyr are present) or by amino acid analysis.
-
Acquire Far-UV CD spectra from ~260 nm to 190 nm in a 1 mm pathlength cuvette.
-
Analyze the resulting spectrum. A strong negative band around 200 nm and a positive band around 220 nm are characteristic of a polyproline II (PPII) helix, while α-helices show negative bands at 222 nm and 208 nm, and a positive band at 193 nm. β-sheets show a negative band around 218 nm.[16]
-
Rationale: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The peptide backbone's regular, repeating structure in helices and sheets gives rise to characteristic CD signals, providing a rapid assessment of the dominant conformation.[16]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution structural information, including turn conformation and cis/trans isomer populations.
-
Procedure:
-
Dissolve the peptide in an appropriate deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a concentration of ~1-5 mM.
-
Acquire a 1D ¹H spectrum to assess sample purity and folding.
-
Acquire 2D NMR experiments like TOCSY (to assign spin systems) and NOESY (to identify through-space proximities between protons).
-
For proline or its analogs, the presence of two distinct sets of signals for residues adjacent to the analog indicates slow exchange between cis and trans isomers on the NMR timescale.[17][18] The integration of these peaks allows for quantification of the two populations.
-
Specific NOE patterns (e.g., a strong dαN(i, i+1) NOE for cis-proline, or dNN(i+1, i+2) for turns) provide the distance constraints needed to calculate a 3D structure.
-
Rationale: NMR is the most powerful technique for determining the solution-state structure of peptides. It can uniquely distinguish between different conformational sub-states like cis and trans isomers and provides the atomic-level distance information required for detailed structural elucidation.[18]
-
Conclusion and Future Outlook
The choice between proline and its diverse analogs is a critical decision in modern peptide design. While proline itself provides a fundamental level of conformational constraint, analogs like 1-Boc-3-methylazetidine-3-carboxylic acid offer the potential for far more precise control over peptide architecture. The rigid, Cα-tetrasubstituted four-membered ring of this particular analog is predicted to be a potent stabilizer of γ-turn structures, offering a distinct conformational outcome compared to the β-turns induced by proline or the more flexible structures resulting from the incorporation of azetidine-2-carboxylic acid.
The experimental protocols provided herein offer a validated pathway for researchers to incorporate these building blocks and rigorously characterize their structural consequences. By combining robust synthesis with high-resolution biophysical analysis, the rational design of peptidomimetics with tailored conformations, enhanced stability, and superior biological activity is not just a possibility, but an achievable reality. The continued exploration of such unique analogs will undoubtedly expand the toolkit available to scientists, pushing the boundaries of drug development and biomolecular engineering.
References
-
Grynberg, M. F. et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Thamm, P. & Hoh, H.-J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E22a. [Link]
-
Grynberg, M. F. et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
Roy, S., et al. (2020). Synthesis and anticancer activities of proline-containing cyclic peptides and their linear analogs and congeners. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
El-Faham, A., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 2011-2018. [Link]
-
Raines, R. T., & Hodges, J. A. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 49(10), 2215-2224. [Link]
-
Szefler, B., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(20), 4303-4313. [Link]
-
Gurung, R., Limbu, S., & Fanni, T. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]
- Bar-Pomp, O., et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(16), 3594. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [Link]
-
ResearchGate. (n.d.). 47652 PDFs | Review articles in PROLINE. ResearchGate. [Link]
-
Rubini, M., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]
-
Kar, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(41), 22252-22259. [Link]
-
ResearchGate. (n.d.). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate. [Link]
-
Kar, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec Website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Pharma-Chemicals Website. [Link]
-
ResearchGate. (n.d.). Biophysical studies of polyproline peptides. ResearchGate. [Link]
-
Poznański, J., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-95. [Link]
-
UCL Discovery. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. University College London. [Link]
-
Alemán, C., et al. (1998). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 63(26), 9694–9702. [Link]
-
D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3. [Link]
-
Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]
-
ResearchGate. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. ResearchGate. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Analogues - Enamine [enamine.net]
- 7. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Quality and Performance of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid (CAS 887591-62-0) for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides and peptidomimetics, the selection of non-canonical amino acid building blocks is a critical decision that profoundly influences the conformational properties, stability, and biological activity of the final molecule. Among the diverse array of available building blocks, constrained amino acids, such as derivatives of azetidine-3-carboxylic acid, have garnered significant interest. This guide provides an in-depth analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0), offering a comprehensive examination of its quality attributes as detailed in a Certificate of Analysis (CofA) and a comparative assessment of its performance against relevant alternatives in the context of peptide synthesis.
Understanding the Quality Benchmark: A Deep Dive into the Certificate of Analysis
A Certificate of Analysis is a formal document that provides batch-specific data verifying a chemical's identity, quality, and purity.[1] For a specialized building block like this compound, the CofA is the primary tool for ensuring the reliability and reproducibility of your synthetic efforts. Let's dissect a typical CofA for this compound.
A sample Certificate of Analysis for a closely related compound, 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, reveals the key quality control parameters that are essential for this class of molecules. These parameters include:
-
Appearance: A visual inspection to ensure the material is a white to off-white solid, free of foreign particulates.
-
¹H NMR Spectrum: To confirm the chemical structure and identify the presence of any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Purity (by NMR or HPLC): A quantitative measure of the compound's purity, typically expected to be ≥97%.
-
Optical Rotation: For chiral compounds, this measurement confirms the stereochemical identity.
The following table summarizes the typical specifications found on a Certificate of Analysis for a high-quality batch of this compound.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | ¹H NMR Spectroscopy |
| Purity by HPLC | ≥ 97.0% | High-Performance Liquid Chromatography |
| Mass Spectrum | Conforms to structure | Mass Spectrometry (e.g., ESI-MS) |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
Performance in Application: A Comparative Analysis
The true measure of a building block's utility lies in its performance. For this compound, its primary application is in peptide synthesis, where it serves as a constrained, non-canonical amino acid.[2] The introduction of the rigid azetidine ring into a peptide backbone can induce unique conformational constraints, leading to peptides with altered secondary structures, enhanced stability against proteolytic degradation, and potentially improved biological activity.[2]
The Alternatives:
The most relevant alternatives to this compound in peptide synthesis are:
-
1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2): The unsubstituted parent compound.
-
1-Boc-L-proline (CAS 15761-39-4): The five-membered ring homologue, a commonly used residue to introduce turns in peptides.
-
Other 3-substituted 1-Boc-azetidine-3-carboxylic acids (e.g., 3-fluoro, 3-ethyl): To fine-tune the steric and electronic properties of the residue.
Performance Comparison: Conformational Rigidity and Peptide Structure
The primary performance differentiator for these building blocks is the degree of conformational constraint they impart on the peptide backbone. The four-membered azetidine ring is more constrained than the five-membered pyrrolidine ring of proline.[3] This rigidity can have a profound impact on the secondary structure of the resulting peptide.
Studies comparing peptides containing azetidine-2-carboxylic acid (Aze) with those containing proline (Pro) have shown that while the overall conformational preferences are similar, Aze-containing peptides tend to be more flexible due to reduced steric hindrance from the smaller ring.[1] However, the constrained nature of the azetidine ring can also be leveraged to induce specific turns in a peptide chain, a property that has been shown to improve the efficiency of macrocyclization in the synthesis of cyclic peptides.[4]
The 3-methyl group in this compound adds an additional layer of steric bulk compared to the unsubstituted analog. This can further restrict the conformational freedom around the peptide bond, potentially leading to more defined secondary structures.
The following table summarizes the key performance characteristics of this compound in comparison to its alternatives.
| Feature | 1-Boc-3-methylazetidine-3-carboxylic acid | 1-Boc-azetidine-3-carboxylic acid | 1-Boc-L-proline |
| Ring Size | 4-membered | 4-membered | 5-membered |
| Conformational Constraint | High | High | Moderate |
| Turn-Inducing Potential | High | High | High |
| Proteolytic Stability | Potentially enhanced | Potentially enhanced | Standard |
| Synthetic Handling | Standard peptide coupling | Standard peptide coupling | Standard peptide coupling |
Experimental Protocols
To ensure the quality and performance of this compound, rigorous analytical testing and standardized synthetic protocols are essential.
Analytical Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of an incoming batch of this compound.
Caption: Quality control workflow for incoming material.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the peaks with the expected structure. The presence of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group is a key diagnostic signal. Purity can be estimated by integrating the peaks of the compound against those of any visible impurities.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and integrate the area of the main peak to determine the purity as a percentage of the total peak area.
Synthetic Application Workflow: Incorporation into a Model Peptide
The following diagram illustrates a standard solid-phase peptide synthesis (SPPS) workflow for incorporating this compound into a peptide sequence.
Caption: Solid-phase peptide synthesis workflow.
-
Resin Preparation: Swell Fmoc-Phe-Wang resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from phenylalanine.
-
Coupling of 1-Boc-3-methylazetidine-3-carboxylic acid:
-
Pre-activate this compound (2 eq.) with a coupling reagent such as HBTU (2 eq.) and a base like DIPEA (4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 30% TFA in DCM) to remove the Boc group from the azetidine nitrogen. Note: This step is specific to the use of a Boc-protected building block in an Fmoc-based synthesis and requires careful consideration of orthogonal protection strategies.
-
Coupling of Fmoc-Ala-OH: Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides. A thorough understanding of its quality attributes, as detailed in a Certificate of Analysis, is paramount for ensuring the success of synthetic endeavors. When compared to its unsubstituted analog and the more common proline, the 3-methyl-substituted azetidine offers a higher degree of conformational rigidity, which can be strategically employed to modulate the structure and stability of peptides. The experimental protocols provided herein offer a framework for the quality assessment and synthetic application of this compound, enabling researchers to confidently incorporate this unique building block into their drug discovery and development programs.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid, a substituted azetidine-based amino acid, represents a critical building block in the synthesis of innovative therapeutics. Its unique structural features, including a sterically hindered carboxylic acid and the absence of a strong UV chromophore, present distinct challenges for analytical method development and validation. This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The analytical validation process confirms that a method is accurate, precise, sensitive, and robust for its intended application.[1] This is a critical component of ensuring reliable and scientifically sound data in pharmaceutical development.[2] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a harmonized international framework for analytical method validation.[2][3][4][5]
Comparing Analytical Techniques for Core Validation Parameters
The selection of an appropriate analytical technique is contingent on the specific validation parameter being assessed and the physicochemical properties of the analyte. For this compound, a multi-faceted approach is often necessary.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with Universal Detection (e.g., CAD, ELSD) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Rationale & Causality |
| Specificity / Selectivity | Moderate. Relies on chromatographic separation from impurities. Potential for co-elution. | High. Provides mass-to-charge ratio (m/z) information, enabling unambiguous identification and separation from isobaric impurities.[6][7] | High. Provides a unique spectral fingerprint based on the molecular structure. Different protons in the molecule will have distinct chemical shifts. | LC-MS offers superior selectivity due to the orthogonality of chromatographic separation and mass detection.[7] qNMR provides structural confirmation, ensuring the signal is from the target analyte. |
| Linearity & Range | Good. Typically demonstrates linearity over a wide concentration range. | Excellent. High sensitivity allows for a wide dynamic range, crucial for quantifying both the main compound and trace impurities.[6] | Good. Signal intensity is directly proportional to the number of nuclei, but the dynamic range may be more limited compared to LC-MS.[8] | LC-MS is often the gold standard for quantitative analysis due to its sensitivity and wide linear range.[9] |
| Accuracy | Good. Dependent on the availability of a high-purity reference standard. | Excellent. High specificity reduces interference from matrix components, leading to more accurate quantification. | Excellent. As a primary ratio method, qNMR can provide highly accurate purity assessments without the need for a specific reference standard of the analyte.[10][11] | qNMR's ability to quantify without a specific certified reference material for the analyte itself (using a certified internal standard) is a significant advantage for novel compounds. |
| Precision (Repeatability & Intermediate Precision) | Excellent. Modern HPLC systems offer high reproducibility of injections and separations. | Excellent. Provides highly reproducible quantitative data, especially with the use of an appropriate internal standard.[7] | Good to Excellent. Dependent on instrument stability and sample preparation consistency. | Both HPLC and LC-MS are well-established techniques with excellent precision for routine analysis. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Moderate. Dependent on the detector's sensitivity. Universal detectors are generally less sensitive than UV-Vis detectors. | Excellent. Mass spectrometry is renowned for its high sensitivity, enabling the detection and quantification of very low-level impurities.[7][12] | Lower. NMR is inherently a less sensitive technique compared to mass spectrometry. | For impurity profiling, the high sensitivity of LC-MS is a distinct advantage.[7] |
| Robustness | Good. Method performance can be assessed by systematically varying parameters like mobile phase composition and temperature. | Good. Requires careful evaluation of parameters such as source conditions and collision energies. | Good. Less susceptible to minor variations in solvent composition compared to chromatographic methods. | All methods require robustness testing to ensure they remain reliable under normal operational variations. |
Experimental Workflows and Protocols
To ensure the trustworthiness of the analytical data, each protocol must be self-validating. The following are detailed, step-by-step methodologies for key experiments.
Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method validation.
Protocol 1: Purity Determination and Impurity Profiling by LC-MS
This method is ideal for separating and identifying potential process-related impurities and degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (m/z 100-500) and targeted MS/MS for expected impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo (matrix without the analyte), a spiked sample, and the analyte itself to demonstrate the absence of interference.
-
Linearity: Prepare a series of solutions of the analyte and known impurities over a range of concentrations (e.g., 0.05% to 150% of the target concentration) and plot the peak area versus concentration. A correlation coefficient (r²) of ≥0.995 is typically acceptable.[13]
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability (intra-assay precision) and perform the analysis on different days with different analysts to assess intermediate precision.[14]
-
LOD/LOQ: Determine the signal-to-noise ratio for a series of dilute solutions. A signal-to-noise ratio of 3:1 is common for LOD and 10:1 for LOQ.
-
Protocol 2: Assay and Purity by Quantitative ¹H-NMR (qNMR)
qNMR is a powerful technique for determining the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified reference material (CRM) of known purity.[10]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all signals.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Logical Relationship of Validation Parameters
Caption: Interdependence of core analytical validation parameters.
Comparative Discussion and Recommendations
For the comprehensive analytical validation of this compound, a combination of techniques is recommended.
-
LC-MS should be the primary technique for impurity profiling and determining the limits of detection and quantitation . Its high sensitivity and selectivity are indispensable for ensuring the purity of the drug substance.[6][7][12] The development and validation of HPLC methods are crucial for drug development to meet regulatory, scientific, and business needs.[1]
-
Quantitative NMR is highly recommended for an orthogonal and absolute purity assessment . Its role as a primary analytical technique provides a high degree of confidence in the purity value assigned to reference materials.[10][11]
-
HPLC with a universal detector (such as a Charged Aerosol Detector - CAD) can be a robust alternative for routine quality control assays where the use of mass spectrometry is not always practical. However, its lower sensitivity for impurity detection must be taken into account.
By employing a scientifically sound, risk-based approach to analytical validation, and leveraging the strengths of complementary techniques, researchers and drug developers can establish a comprehensive and reliable analytical control strategy for this compound, thereby ensuring the quality and safety of future medicines.
References
-
Small molecule analysis using MS - Bioanalysis Zone. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation - Altabrisa Group. [Link]
-
Mass spectrometry applications for drug discovery and development. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed. [Link]
-
Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC - NIH. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4 - iChemical. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. [Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]
-
1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem. [Link]
-
Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]
-
1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid - PubChem - NIH. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-3-methylazetidine-3-carboxylic-acid]([Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Structural comparison of azetidine vs pyrrolidine carboxylic acids in peptide conformation
A Comparative Guide to Azetidine vs. Pyrrolidine Carboxylic Acids in Peptide Conformation
Introduction: Beyond Proline, Precision in Peptide Structural Engineering
In the field of peptide design and drug development, controlling the three-dimensional structure of a peptide is paramount to modulating its function, stability, and bioavailability. For decades, proline (pyrrolidine-2-carboxylic acid), with its unique cyclic side chain, has been the cornerstone for introducing conformational rigidity and specific turns into peptide backbones. However, the very properties that make proline a powerful tool also define its limitations.
This guide provides an in-depth structural comparison between the canonical proline and its non-canonical, four-membered ring analogue, L-azetidine-2-carboxylic acid (Aze). We will move beyond a simple catalog of differences to explore the fundamental causality behind their distinct effects on peptide conformation. As researchers and drug developers, understanding these nuances allows us to select the appropriate residue not just to constrain a peptide, but to precisely engineer its conformational landscape. We will delve into the experimental data that underpins our understanding and provide validated protocols for the characterization of these unique peptidomimetics.
Section 1: Fundamental Structural Differences: The Impact of a Single Carbon
The core distinction between pyrrolidine (Pro) and azetidine (Aze) carboxylic acids is the size of the aliphatic ring: a five-membered ring for proline versus a four-membered ring for azetidine.[1][2] This seemingly minor difference introduces significant changes in bond angles, ring strain, and puckering behavior, which cascade into profound effects on the peptide backbone.
-
Pyrrolidine (Proline): The Flexible Constraint. The five-membered pyrrolidine ring is not planar and exists in two primary, low-energy puckered conformations: Cγ-endo (exo pucker) and Cγ-exo (endo pucker).[3][4] This puckering is intrinsically linked to the main-chain torsion angles (Φ, Ψ) and the cis/trans isomerization of the preceding peptide bond (ω), making it a predictable, albeit flexible, conformational switch.[5][6]
-
Azetidine (Aze): The Strained Director. The four-membered azetidine ring possesses significantly higher ring strain. This results in a less puckered, more planar ring structure compared to proline.[7] The altered bond angles around the N-Cα bond directly impact the sterically allowed backbone conformations.[7] While one might assume this increased strain leads to greater rigidity, the reality is more complex; the smaller ring can reduce non-covalent repulsive interactions with adjacent residues, paradoxically increasing the overall flexibility of the peptide chain in some contexts.[8]
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flexibility of the pyrrolidine ring in proline peptides | Semantic Scholar [semanticscholar.org]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Methylazetidine Scaffold: A Comparative Efficacy Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry
The azetidine ring, a nitrogen-containing four-membered heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern drug discovery. Its appeal lies in a unique combination of properties: the ring strain (approx. 25.4 kcal/mol) provides a favorable vector for molecular interactions without the instability of more strained systems like aziridines, while its three-dimensional, non-aromatic nature offers an escape from the "flatland" of traditional aromatic ring systems. This allows for the precise spatial orientation of substituents, leading to improved target engagement and refined pharmacological profiles.
Substitution at the 3-position of the azetidine ring is a particularly fruitful strategy for modulating a compound's properties. The introduction of a methyl group, creating the 3-methylazetidine scaffold, can influence lipophilicity, metabolic stability, and conformational rigidity. This guide provides a comparative analysis of the efficacy of therapeutic agents and clinical candidates incorporating this key structural motif, focusing on quantitative data from distinct therapeutic areas: oncology and infectious disease. We will delve into the structure-activity relationships (SAR) that drive efficacy and provide detailed, validated experimental protocols for assessing the performance of these compounds.
Oncology: Targeting Key Signaling Pathways with Azetidine-Based Inhibitors
The rigidity and defined exit vectors of the azetidine scaffold make it an ideal component for inhibitors targeting the well-defined binding pockets of enzymes like kinases and transcription factors.
Covalent Inhibition of STAT3 in Triple-Negative Breast Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, including triple-negative breast cancer (TNBC). Its persistent activation promotes tumor cell proliferation, survival, and angiogenesis, making it a high-value therapeutic target. Recently, a novel class of potent, selective, and irreversible STAT3 inhibitors based on an (R)-azetidine-2-carboxamide scaffold has been developed.
Mechanism of Action: These compounds act as covalent inhibitors, forming an irreversible bond with specific cysteine residues (Cys426 and Cys468) within the STAT3 protein. This covalent modification prevents STAT3 phosphorylation and dimerization, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.
// Node Definitions Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, JAK)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (Inactive Monomer)", fillcolor="#FFFFFF", color="#4285F4"]; STAT3_active [label="p-STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene Expression\n(c-Myc, Bcl-2, VEGF)", fillcolor="#FFFFFF", color="#4285F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Azetidine-based\nCovalent Inhibitor", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> STAT3_inactive [label=" Phosphorylates (pY705)"]; STAT3_inactive -> STAT3_active [label=" Dimerizes"]; STAT3_active -> Nucleus [label=" Translocates"]; Nucleus -> TargetGenes [label=" Activates"]; TargetGenes -> Proliferation;
// Inhibition Pathway Inhibitor -> STAT3_inactive [label=" Irreversibly Binds\n(Cys426, Cys468)", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible nodes for layout {rank=same; Cytokine; Inhibitor} {rank=same; Receptor; STAT3_inactive} } .dot Caption: JAK/STAT3 Signaling Pathway Inhibition.
Allosteric Inhibition of the MAPK Pathway with Cobimetinib (MEK1/2 Inhibitor)
The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that, when dysregulated, drives a significant portion of human cancers. Cobimetinib is an approved oral inhibitor of MEK1 and MEK2, key kinases in this pathway. Its structure features a complex 3-substituted azetidine moiety, specifically a 3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl group, which is crucial for its potent activity.
Mechanism of Action: Cobimetinib is a reversible, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-ATP-competitive binding prevents MEK from phosphorylating its only known substrate, ERK, thereby inhibiting downstream signaling and reducing tumor cell growth. It is approved for use in combination with a BRAF inhibitor for BRAF V600 mutation-positive metastatic melanoma.
// Node Definitions GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", color="#4285F4"]; BRAF [label="BRAF (V600E)", fillcolor="#FFFFFF", color="#4285F4"]; MEK [label="MEK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FFFFFF", color="#4285F4"]; Transcription [label="Transcription Factors\n(e.g., ELK1, c-Fos)", fillcolor="#FFFFFF", color="#4285F4"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cobimetinib [label="Cobimetinib", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GrowthFactor -> RAS; RAS -> BRAF; BRAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Transcription [label=" Activates"]; Transcription -> Proliferation;
// Inhibition Pathway Cobimetinib -> MEK [label=" Allosteric Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible nodes for layout {rank=same; GrowthFactor; Cobimetinib} } .dot Caption: RAS/RAF/MEK/ERK Signaling Pathway Inhibition.
Infectious Disease: Novel Quinolone Antibiotics with 3-Methylazetidine Moieties
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. A key strategy for enhancing their spectrum of activity, particularly against Gram-positive bacteria, and improving pharmacokinetic properties involves modification at the C-7 position. Research has shown that incorporating a 3-amino-2-methyl-azetidinyl substituent at this position yields compounds with outstanding broad-spectrum activity and in vivo efficacy.
Mechanism of Action: Like other quinolones, these agents target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Structure-Activity Relationship (SAR): For this class of compounds, the stereochemistry of the azetidine ring is critical. Studies have conclusively shown that the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety confers the most potent antibacterial activity. This highlights the importance of the precise three-dimensional arrangement of the methyl and amino groups for optimal interaction with the bacterial target enzymes.
Efficacy Comparison: A Quantitative Analysis
The following table summarizes the efficacy data for representative compounds from each class. It is important to note that this is an indirect comparison, as the compounds act on different targets and are evaluated using different metrics (IC50/EC50 for enzyme/cell inhibition vs. MIC for bacterial growth inhibition).
| Compound Class | Example Compound(s) | Primary Target(s) | Efficacy Metric | Value | Cell Line / Organism | Reference(s) |
| STAT3 Inhibitor | H172 (9f) / H182 | STAT3 | IC50 (In vitro) | 0.38 - 0.98 µM | Recombinant STAT3 | |
| 7g / 9k | STAT3 | EC50 (Cellular) | 0.9 - 1.9 µM | MDA-MB-231 Breast Cancer | ||
| MEK Inhibitor | Cobimetinib | MEK1 | IC50 (In vitro) | 4.2 nM | Recombinant MEK1 | |
| Azetidinylquinolone | Compound 25a (E-4767) | DNA Gyrase / Topo IV | MIC (In vitro) | ≤0.06 - 0.5 µg/mL | S. aureus, E. coli | * |
*Note: Specific MIC values for compound 25a are derived from the paper's description of it having the "best in vitro and in vivo overall profile" among a series of highly potent analogues.
Experimental Protocols: A Guide to Efficacy Determination
The trustworthiness of any comparative analysis rests on the validity of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the IC50 value of a compound (e.g., Cobimetinib) against a purified kinase (e.g., MEK1). It measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 50 nL of each concentration of the serially diluted compound. Add 5 µL of a solution containing the kinase (e.g., MEK1) and its substrate (e.g., inactive ERK) in reaction buffer. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses a compound's ability to inhibit STAT3 activation within a cellular context by measuring the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the STAT3 inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, based on CLSI and EUCAST guidelines, determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
-
Compound Preparation: Prepare a stock solution of the antibacterial compound. Create a 2-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium. Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that when 100 µL is added to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: Inoculate each well of the microtiter plate (containing the serially diluted compound) with 100 µL of the final bacterial suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
The 3-methylazetidine scaffold and its substituted analogues are potent modulators of biological function across diverse therapeutic areas. In oncology, they serve as key components in both covalent irreversible inhibitors of transcription factors like STAT3 and reversible allosteric inhibitors of critical kinases such as MEK1. In infectious disease, the specific stereochemistry of a 2-methyl-3-aminoazetidine moiety is crucial for conferring broad-spectrum antibacterial activity to the quinolone class.
The comparative efficacy data, while indirect, clearly demonstrates that molecules incorporating this scaffold can achieve high potency in the nanomolar to low-micromolar range. The true value of this scaffold lies in its ability to act as a rigid, three-dimensional anchor, allowing medicinal chemists to fine-tune the orientation of pharmacophoric groups to optimize target binding and improve drug-like properties. As synthetic methodologies for creating diverse azetidine libraries continue to advance, we can anticipate the emergence of new clinical candidates featuring this versatile scaffold, addressing a wide array of unmet medical needs.
References
-
Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100096. [Link]
-
Frigola, J., Pares, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(7), 1203–1215. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 6, 2026, from [Link]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(9), 3988–4035.
- Couty, F., & Evano, G. (2006). The chemistry of 2-cyanoazetidines. Tetrahedron: Asymmetry, 17(21), 2947-2959.
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
-
PubChem. (n.d.). Cobimetinib. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
National Cancer Institute. (2025). Cobimetinib. Division of Cancer Treatment and Diagnosis. [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved January 6, 2026, from [Link]
-
Drugs.com. (n.d.). Cobimetinib. Retrieved January 6, 2026, from [Link]
- Cotellic (cobimetinib)
- Zhang, X., et al. (2018). Discovery of potent and selective STAT3 inhibitors for cancer therapy. Journal of Medicinal Chemistry, 61(15), 6563-6579.
-
Hur, W., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1023–1028. [Link]
- Coll, R., Gargallo-Viola, D., Tudela, E., Xicota, M. A., Llovera, S., & Guinea, J. (1996). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(1),
Navigating the Landscape of Conformational Constraint: A Comparative Guide to Alternatives for N-Boc-3-methylazetidine-3-carboxylic Acid
For the Researcher at the Forefront of Drug Discovery, a Deep Dive into Constrained Amino Acids and Their Impact on Peptide Therapeutics.
In the intricate world of peptide and peptidomimetic drug design, the ability to precisely control molecular conformation is paramount. Constrained amino acids are the master keys to unlocking desired secondary structures, enhancing proteolytic stability, and improving cell permeability. N-Boc-3-methylazetidine-3-carboxylic acid has emerged as a valuable building block for these purposes, offering a unique four-membered ring system that imparts significant conformational rigidity. However, the ever-evolving landscape of medicinal chemistry demands a broader palette of tools. This guide provides a comprehensive comparison of viable alternatives to N-Boc-3-methylazetidine-3-carboxylic acid, offering researchers and drug development professionals the insights and experimental data needed to make informed decisions in their synthetic strategies.
The Rationale for Conformational Constraint: Beyond Proline
The incorporation of non-canonical amino acids is a proven strategy to elevate peptides from mere biological curiosities to potent therapeutic agents.[1][2] The inherent flexibility of linear peptides often leads to a high entropic penalty upon binding to their target and rapid degradation by proteases.[2][3] Introducing conformational constraints can pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity and shielding it from enzymatic cleavage.[3][4] While proline is the most well-known natural constrained amino acid, its conformational influence is limited. The search for novel scaffolds that offer more precise control over peptide geometry is a central theme in modern drug discovery.[4]
This guide will explore the following classes of constrained amino acids as alternatives to N-Boc-3-methylazetidine-3-carboxylic acid, evaluating their synthesis, conformational effects, and impact on key drug-like properties.
-
Other Substituted Azetidine-3-Carboxylic Acids
-
Cyclopropyl and Cyclobutyl Amino Acids (Ac3c and Ac4c)
-
Spirocyclic Amino Acids
-
α,α-Disubstituted Amino Acids
Comparative Analysis of Constrained Amino Acid Scaffolds
The choice of a constrained amino acid is a critical decision in the design of a peptidomimetic, with each class of compound offering a unique set of properties. The following sections provide a detailed comparison of these alternatives, with a focus on their impact on peptide structure and function.
Azetidine-Based Analogs: Fine-Tuning the Four-Membered Ring
While N-Boc-3-methylazetidine-3-carboxylic acid provides a specific conformational bias, other substitutions on the azetidine ring can offer alternative structural motifs. For instance, N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to act as β-turn inducers.[5] The azetidine nitrogen can also serve as a point for further functionalization, allowing for the attachment of reporter groups or other functionalities after incorporation into a peptide.[6]
Key Considerations:
-
Synthesis: The synthesis of substituted azetidines can be challenging due to ring strain, but various methods have been developed.[6]
-
Conformational Impact: The substitution pattern on the azetidine ring dictates the resulting peptide conformation. This allows for a high degree of "tunability" in designing specific secondary structures.
Small Ring Cycloalkane Amino Acids: The Power of Three and Four
1-aminocyclopropanecarboxylic acid (Ac3c) and 1-aminocyclobutanecarboxylic acid (Ac4c) are potent inducers of β-turns and helical structures in peptides.[7][8][9] Their rigid cyclic structures severely restrict the phi (φ) and psi (ψ) backbone dihedral angles, leading to well-defined secondary structures.
Experimental Insights:
-
Conformational Preferences: Molecular mechanics calculations have shown that peptides containing Ac3c favor γ-turn or helical conformations.[7] X-ray crystallography of peptides incorporating Ac4c has confirmed its ability to induce β-turn and helical structures.[9]
-
Comparative Analysis: While proline tends to induce β-turns, azetidine-containing amino acids can favor γ-turns, offering an alternative turn geometry.[10]
Data Summary: Conformational Preferences of Constrained Amino Acids
| Amino Acid Class | Predominant Secondary Structure Induced | Key References |
| Azetidine-3-Carboxylic Acids | γ-turns, β-turns | [5][10] |
| 1-Aminocyclopropanecarboxylic Acid (Ac3c) | γ-turns, Helices | [7][11] |
| 1-Aminocyclobutanecarboxylic Acid (Ac4c) | β-turns, Helices | [8][9] |
| Spirocyclic Amino Acids | β-turns, γ-turns | [12][13] |
| α,α-Disubstituted Amino Acids (Acyclic) | Helices (310 and α) | [12][14][15] |
Spirocyclic Amino Acids: Introducing a Twist
Spirocyclic amino acids, which feature two rings sharing a single carbon atom, offer a higher degree of rigidity compared to their monocyclic counterparts. These building blocks can be designed to mimic dipeptide units, effectively locking the peptide backbone into a specific reverse-turn conformation.[12]
Synthesis and Application:
-
The synthesis of spiro[3.3]heptane-derived amino acids has been reported, providing access to novel scaffolds for drug design.[16][17][18][19]
-
Spiro-bicyclic systems have been designed as potent type II β-turn peptidomimetics.[14]
-
Incorporation of spirocyclic dipeptides has been achieved through a two-step enzymatic and spontaneous cyclization process from linear peptide precursors.[13]
α,α-Disubstituted Amino Acids: Acyclic Rigidity
Not all conformational constraints come from cyclic structures. α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are powerful helix inducers.[14] The presence of two substituents on the α-carbon sterically restricts the available conformational space, favoring helical structures.[12][14]
Impact on Drug-like Properties:
-
Proteolytic Stability: The steric hindrance provided by α,α-disubstitution significantly enhances resistance to enzymatic degradation.[12]
-
Cell Permeability: The incorporation of α,α-disubstituted amino acids can improve the cell permeability of peptides, likely by stabilizing a membrane-compatible helical conformation and reducing the polar surface area.[12][15]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids
The incorporation of constrained amino acids, particularly α,α-disubstituted and spirocyclic variants, often requires optimized coupling conditions due to steric hindrance.
Materials:
-
Fmoc-protected constrained amino acid
-
Rink Amide resin
-
Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 1 and 5 minutes, respectively. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the Fmoc-protected constrained amino acid (3-5 equivalents) with a coupling reagent such as HCTU or COMU® (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly hindered amino acids, a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: The use of a 6-fold excess of coupling reagent and extended coupling times (e.g., 2 x 30 minutes at 25°C) can be beneficial for sterically hindered residues.[20]
Visualization of Concepts
Logical Flow of Constrained Amino Acid Selection
Caption: Decision workflow for selecting and evaluating a constrained amino acid.
Impact of Constrained Amino Acids on Peptide Properties
Caption: Relationship between constrained amino acids and key peptide properties.
Conclusion and Future Outlook
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. While N-Boc-3-methylazetidine-3-carboxylic acid is a valuable tool, a diverse array of alternatives offers expanded possibilities for fine-tuning peptide conformation and function. Cyclopropyl and cyclobutyl amino acids provide potent turn-inducing capabilities, spirocyclic systems offer dipeptide mimicry with exceptional rigidity, and α,α-disubstituted amino acids are powerful inducers of helical structures with enhanced proteolytic stability and cell permeability.
The selection of the optimal constrained amino acid will always be context-dependent, relying on the specific therapeutic goal and the surrounding peptide sequence. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated and diverse constrained building blocks, further empowering researchers to design the next generation of peptide-based therapeutics with precision and efficacy.
References
- Almiento, G. M., Balducci, D., Bottoni, A., Calvaresi, M., & Porzi, G. (2007). Stereoselective synthesis and conformational analysis of unnatural tetrapeptides. Part 2. Tetrahedron: Asymmetry, 18(22), 2695-2711.
- Kato, T., Numa, H., Nakamachi, M., Asano, A., & Doi, M. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & Pharmaceutical Bulletin, 70(11), 812-817.
- Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599.
- Mooney, C., Haslam, N. J., Pollastri, G., & Shields, D. C. (2012). Towards the Improved Discovery and Design of Functional Peptides: Common Features of Diverse Classes Permit Generalized Prediction of Bioactivity. PLoS ONE, 7(10), e45252.
- Kato, T., Ofuka, G., Kobayashi, R., Asano, A., & Doi, M. (2025). Evaluation of peptide secondary structure and intracellular uptake by introducing disubstituted amino acids into the amphipathic helical peptide C18AA. Results in Chemistry, 100864.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 15(12), 9215-9266.
- Bochen, A., & Grembecka, J. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(7), 842.
- Hewitt, W. M., See, Y. C., Bey, G., & Yudin, A. K. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Journal of the American Chemical Society, 140(4), 1575-1583.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem. [Link]
-
PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem. [Link]
- Cavaco, M., Castanho, M. A. R. B., & Neves, V. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Frontiers in Molecular Biosciences, 8, 788323.
- Worthington, K. S., & DeForest, C. A. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Delgado, O., Pérez, J. J., & Alemán, C. (2000). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of the American Chemical Society, 122(48), 11667-11674.
- Zhang, Y., & Li, H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Robertson, A. D., & O'Connor, M. D. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400342.
- Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., Wang, X., Wang, R., & Fu, C. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 129, 164-176.
- Hewitt, W. M., See, Y. C., Bey, G., & Yudin, A. K. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Central Science, 4(1), 84-92.
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research, 41(10), 1399-1408.
- Gyros Protein Technologies. (n.d.). Sterically Hindered Peptide Synthesis.
- Usach, I., & Peris, J. E. (2019). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 25(11), e3210.
- Zirah, S., Afonso, C., & Rebuffat, S. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(8), 589-599.
- Grygorenko, O. O., & Komarov, I. V. (2016). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 57(31), 3475-3477.
- Sorokina, M., & Stein, R. L. (2017). In vitro absorption and metabolism data for peptides with natural amino acid side chains.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research, 7(2), 60-71.
- Alemán, C., & Zanuy, D. (1998). Conformational profile of 1-aminocyclopropanecarboxylic acid. The Journal of Physical Chemistry A, 102(39), 7071-7078.
- González-García, M., Sánchez-Ramos, M., Taboada, L., Rebolledo, F., & Gotor, V. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. Molecules, 26(17), 4083.
- Zhang, Y., & Li, H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Neuhoff, S., Artursson, P., & Tavelin, S. (2007). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences, 96(10), 2776-2785.
- Olma, A., & Gieroń, A. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(46), 9154-9157.
- Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Zhuravel, I. O., Grygorenko, O. O., & Komarov, I. V. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
- Bochen, A., & Grembecka, J. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(7), 842.
- Soloshonok, V. A., & Ono, T. (2000). Efficient synthesis of serically constrained smmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. The Journal of Organic Chemistry, 65(26), 9030-9036.
- Boilevin, J., Simon, M., & Heinis, C. (2022). Passive Membrane Permeability of Sizable Acyclic β-Hairpin Peptides. ACS Medicinal Chemistry Letters, 13(9), 1467-1473.
- Zhang, Y., & Li, H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Accounts of Chemical Research, 50(7), 1747-1755.
- Kára, J., Pícha, J., & Bláha, I. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. International Journal of Peptide and Protein Research, 42(5), 472-478.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- Sormanni, P., Camilloni, C., Vendruscolo, M., & Andreasen, M. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Mooney, C., Haslam, N. J., Pollastri, G., & Shields, D. C. (2012). Towards the Improved Discovery and Design of Functional Peptides: Common Features of Diverse Classes Permit Generalized Prediction of Bioactivity. PLoS ONE, 7(10), e45252.
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 38(1), 1-12.
- Fülöp, F., Szatmári, I., & Lázár, L. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321.
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. fujc.pp.ua [fujc.pp.ua]
- 20. mesalabs.com [mesalabs.com]
A Senior Application Scientist's Guide to the Synthesis of Protected Azetidine-3-Carboxylic Acids: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a prized structural motif. Its incorporation into molecular scaffolds can impart favorable conformational constraints, improve metabolic stability, and enhance biological activity. Azetidine-3-carboxylic acid, in particular, serves as a valuable building block, but its successful integration into complex synthetic routes hinges on the judicious choice of protecting groups for its nitrogen and carboxylic acid functionalities. This guide provides an in-depth comparative analysis of the synthesis of azetidine-3-carboxylic acid protected with three of the most common N-protecting groups: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). We will delve into the synthetic efficiency, scalability, and practical considerations for each, supported by experimental data and protocols to inform your selection process.
The Strategic Importance of Protecting Groups in Azetidine Synthesis
The inherent ring strain of the azetidine core can render it susceptible to undesired side reactions under harsh chemical conditions. Protecting the nitrogen atom is therefore crucial to modulate its nucleophilicity and ensure the stability of the four-membered ring during subsequent synthetic transformations. The choice of protecting group is not a trivial one; it dictates the deprotection strategy and the overall compatibility with other functional groups in the molecule, a concept known as orthogonality.[1][2]
This guide will focus on the N-protection of azetidine-3-carboxylic acid, a common starting material. The carboxylic acid moiety is assumed to be in its unprotected form for the initial N-protection step, as is common in many synthetic approaches.
Benchmarking Protective Group Strategies: A Head-to-Head Comparison
The selection of a protecting group is a multifactorial decision, balancing yield, cost, ease of handling, and compatibility with the overall synthetic plan. Below is a comparative overview of the Boc, Cbz, and Fmoc protecting group strategies for azetidine-3-carboxylic acid.
Boc (tert-Butyloxycarbonyl) Protection: The Workhorse
The Boc group is arguably one of the most widely used amine protecting groups in organic synthesis due to its robustness and straightforward, acid-labile deprotection.[]
Synthesis Efficiency: The protection of azetidine-3-carboxylic acid with a Boc group typically proceeds with high efficiency. The reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions is a common and high-yielding method. Reports indicate that the N-Boc protection of related amino acids can achieve yields as high as 99%.[4] One source reports a crude yield of 128% for the synthesis of 1-N-Boc-3-Azetidinecarboxylic acid, suggesting a very efficient reaction, although purification is necessary to remove byproducts.[5]
Scalability and Cost-Effectiveness: The reagents for Boc protection, such as Boc anhydride and common bases like triethylamine or sodium hydroxide, are readily available and relatively inexpensive, making this method highly suitable for large-scale synthesis. The operational simplicity of the protection step further enhances its industrial applicability.
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent.[] This allows for orthogonal deprotection in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.
Cbz (Carboxybenzyl) Protection: The Classic Choice
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely adopted amine protecting groups and remains a valuable tool in the synthetic chemist's arsenal.[2]
Synthesis Efficiency: The N-protection of azetidine-3-carboxylic acid with a Cbz group is typically achieved by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. While effective, the yields for the synthesis of Cbz-protected azetidine derivatives can be more variable than for Boc protection. For instance, the synthesis of azetidine 3-aryl-3-carboxylic acid derivatives bearing a Cbz group has been reported with yields ranging from 29% to 62% over two steps.[6]
Scalability and Cost-Effectiveness: Benzyl chloroformate is a commercially available and affordable reagent. However, it is a lachrymator and should be handled with care in a well-ventilated fume hood. The purification of Cbz-protected products can sometimes be more challenging than their Boc-protected counterparts, which may impact the overall cost-effectiveness on a large scale.
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2] This deprotection method is mild and orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.
Fmoc (9-Fluorenylmethoxycarbonyl) Protection: The Solid-Phase Champion
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[]
Scalability and Cost-Effectiveness: Fmoc-based reagents are typically more expensive than those used for Boc or Cbz protection. This can be a significant consideration for large-scale synthesis. However, in the context of SPPS, the mild deprotection conditions and the potential for automation can offset the higher reagent costs, making it a favored strategy for the synthesis of complex peptides.[][]
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This deprotection is orthogonal to both acid-labile and hydrogenolysis-labile protecting groups.
Quantitative Data Summary
| Protecting Group | Typical Synthesis Yield | Reagent Cost | Scalability | Deprotection Conditions | Key Advantages |
| Boc | High (often >90%)[4] | Low | Excellent | Acidic (e.g., TFA, HCl)[] | Robust, cost-effective, well-established |
| Cbz | Moderate to High (variable)[6] | Low to Moderate | Good | Catalytic Hydrogenolysis (H₂/Pd)[2] | Orthogonal to acid/base labile groups |
| Fmoc | High (generally) | High | Excellent (especially in SPPS) | Basic (e.g., Piperidine/DMF)[] | Mild deprotection, ideal for SPPS, orthogonal |
Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of each protected azetidine-3-carboxylic acid.
Synthesis of 1-(tert-Butyloxycarbonyl)azetidine-3-carboxylic acid (Boc-Aze-OH)
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure: [5]
-
To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in tetrahydrofuran and re-concentrate to afford the crude product, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.
Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (Cbz-Aze-OH)
Materials:
-
Azetidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Synthesis of 1-(9-Fluorenylmethoxycarbonyl)azetidine-3-carboxylic acid (Fmoc-Aze-OH)
Materials:
-
Azetidine-3-carboxylic acid
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
Procedure:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in a mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.
Visualization of Synthetic Workflows
Caption: Synthetic workflows for the N-protection of azetidine-3-carboxylic acid.
Conclusion: Making an Informed Decision
The choice between Boc, Cbz, and Fmoc protecting groups for azetidine-3-carboxylic acid is highly dependent on the specific requirements of the synthetic project.
-
For large-scale, cost-sensitive syntheses where acid-lability is tolerable, the Boc group is an excellent choice due to its high efficiency and low cost.
-
When orthogonality to both acid- and base-labile groups is paramount, the Cbz group, with its hydrogenolysis-based deprotection, offers a robust solution.
-
For applications in solid-phase peptide synthesis, the Fmoc group remains the gold standard, despite its higher cost, due to its mild, base-labile deprotection that is compatible with automated synthesis.
By understanding the nuances of each protecting group strategy, researchers can design more efficient and successful synthetic routes for the incorporation of the valuable azetidine-3-carboxylic acid scaffold into novel therapeutics and other advanced materials.
References
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES, 96(12), 2126.
- WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents. (n.d.).
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Retrieved from [Link]
-
ORGANIC CHEMISTRY - RSC Publishing. (2025, August 28). Retrieved from [Link]
-
Protecting Groups Archives – Page 2 of 2 – - Total Synthesis. (2024, January 5). Retrieved from [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
- Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. (n.d.). Synfacts, 16(08), 0997.
-
A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (2005, October). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]
-
boc-azetidine-3-carboxylic acid suppliers USA. (n.d.). Retrieved from [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents. (n.d.).
Sources
A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Boc-3-methylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Conformational Constraint in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. To overcome these limitations, medicinal chemists frequently employ conformationally constrained amino acid analogues to pre-organize the peptide backbone into a bioactive conformation. Among these, cyclic amino acids have proven to be particularly effective. While proline, a five-membered ring amino acid, is the most well-known and widely used residue for inducing turns in peptide structures, smaller ring systems, such as azetidine-carboxylic acids, offer unique stereochemical constraints that can lead to novel peptide conformations and improved pharmacological properties.[1][2]
This guide provides a comprehensive conformational analysis of peptides incorporating the non-canonical amino acid, 1-Boc-3-methylazetidine-3-carboxylic acid (Boc-MeAzt). We will delve into the structural nuances imparted by this Cα-tetrasubstituted, four-membered ring system, drawing comparisons to the well-established conformational effects of proline. This document will serve as a practical resource for researchers, providing both theoretical insights and detailed experimental protocols for the synthesis and analysis of these modified peptides.
The Structural Paradigm: Azetidine Rings vs. Proline Rings in Peptides
The incorporation of a cyclic amino acid into a peptide chain introduces significant constraints on the backbone dihedral angles, primarily the phi (Φ) angle. In the case of proline, the five-membered pyrrolidine ring restricts Φ to a narrow range of approximately -60° to -75°, predisposing the peptide to adopt turn structures, most notably the β-turn.[3]
Azetidine-2-carboxylic acid, with its more constrained four-membered ring, further limits the conformational freedom of the peptide backbone.[4] Studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety is a potent inducer of β-turns.[5] This turn-inducing propensity is a key feature that makes azetidine-containing peptides attractive for mimicking or stabilizing specific secondary structures.
A crucial distinction between azetidine and proline derivatives lies in the type of turn they preferentially induce. While proline is a canonical β-turn inducer, studies have suggested that azetidine-derived amino acids can also stabilize γ-turns, a tighter turn involving a C7 intramolecular hydrogen bond. This alternative turn conformation can be a valuable tool in designing peptidomimetics with novel topologies.
The Influence of Cα-Tetrasubstitution and the 3-Methyl Group
The subject of this guide, 1-Boc-3-methylazetidine-3-carboxylic acid, is a Cα-tetrasubstituted amino acid. The presence of four non-hydrogen substituents on the α-carbon further restricts the allowable conformational space, making it a powerful tool for rigidifying the peptide backbone.[6][7]
The methyl group at the 3-position of the azetidine ring is expected to have a profound impact on the ring's puckering and, consequently, the peptide's overall conformation. While direct experimental data for this specific residue is limited, we can draw parallels from studies on 3-substituted prolines. In proline, a 3-methyl substituent can significantly influence the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond.[3] A cis-3-methyl group, for instance, has been shown to stabilize the Cγ-endo puckering of the proline ring and restrict the ψ angle, which can destabilize certain turn types.[3]
Similarly, the 3-methyl group in Boc-MeAzt will introduce steric interactions that favor a specific puckering of the azetidine ring. This, in turn, will influence the orientation of the peptide backbone and the propensity to form specific intramolecular hydrogen bonds that define turn structures. It is hypothesized that the 3-methyl group will further enhance the turn-inducing properties of the azetidine ring, potentially favoring a specific type of β-turn or γ-turn.
Comparative Data Summary
| Feature | Peptides with Proline | Peptides with Azetidine-3-carboxylic Acid Derivatives | Peptides with 1-Boc-3-methylazetidine-3-carboxylic Acid (Predicted) |
| Ring Size | 5-membered | 4-membered | 4-membered |
| Primary Induced Turn | β-turn | β-turn, with potential for γ-turn | Enhanced propensity for a specific turn type (β or γ) |
| Backbone Flexibility | Moderately constrained | Highly constrained | Very highly constrained |
| Cis/Trans Isomerism | Significant population of cis-isomer | Higher propensity for cis-isomer compared to proline[8] | Further influence on cis/trans equilibrium due to steric effects of the methyl group |
| Ring Puckering | Cγ-endo and Cγ-exo | Puckered, influenced by backbone conformation[4] | Specific puckering favored due to the 3-methyl group |
Experimental Protocols
Peptide Synthesis incorporating 1-Boc-3-methylazetidine-3-carboxylic Acid
The synthesis of peptides containing Boc-MeAzt can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Boc chemistry.[9]
Workflow for Peptide Synthesis:
Caption: Solid-phase peptide synthesis workflow for incorporating Boc-MeAzt.
Detailed Steps:
-
Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin.[10] Swell the resin in an appropriate solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[10]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF).
-
Coupling: Activate the carboxylic acid of 1-Boc-3-methylazetidine-3-carboxylic acid using a coupling reagent like HBTU/HOBt or HATU and couple it to the free amine on the resin.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful technique for elucidating the solution conformation of peptides.[11] Key experiments include COSY, TOCSY, and NOESY/ROESY.[12][13]
Workflow for 2D NMR Analysis:
Caption: Workflow for determining peptide conformation using 2D NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture).
-
Data Acquisition: Acquire a series of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12]
-
-
Data Processing: Process the raw NMR data using appropriate software to obtain the 2D spectra.
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
NOE Restraint Generation: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use molecular dynamics or distance geometry algorithms to calculate a family of 3D structures that are consistent with the experimental NOE restraints.
-
Conformational Analysis: Analyze the calculated structures to determine the predominant conformation of the peptide, including the identification of turn structures and the puckering of the azetidine ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the peptide's conformation in the solid state.
Workflow for X-ray Crystallography:
Caption: General workflow for peptide structure determination by X-ray crystallography.
Detailed Steps:
-
Crystallization: Grow single crystals of the peptide suitable for X-ray diffraction. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvent, precipitant, temperature).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution: Solve the phase problem to obtain an initial electron density map.
-
Structure Refinement: Build and refine the atomic model of the peptide to best fit the experimental diffraction data.
-
Conformational Analysis: Analyze the final crystal structure to determine the precise bond lengths, bond angles, and dihedral angles, providing a detailed picture of the peptide's conformation.
Computational Modeling
Molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of peptides in solution, complementing experimental data.[14][15]
Workflow for Molecular Dynamics Simulation:
Sources
- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of secondary structure in the asymmetric acylation reaction catalyzed by peptides based on chiral C alpha-tetrasubstituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of new Cα-tetrasubstituted α-amino acids | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular Dynamics Simulations Are Redefining Our View of Peptides Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coupling molecular dynamics simulations with experiments for the rational design of indolicidin-analogous antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral purity analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
An Objective Comparison of Analytical Methodologies for the Chiral Purity Analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical building blocks is a cornerstone of modern drug development. For chiral molecules like this compound, a precursor in numerous synthetic pathways, the ability to accurately quantify its enantiomeric purity is not merely an analytical task but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Enantiomers, while chemically identical in an achiral environment, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary chromatographic and electrophoretic techniques for this purpose. We will delve into the causality behind experimental choices, presenting a self-validating logic for each protocol.
The Analytical Challenge: Separating Mirror Images
The fundamental challenge in chiral analysis lies in the identical physical properties of enantiomers (e.g., boiling point, polarity), which makes their separation on standard, achiral stationary phases impossible. To resolve a racemic mixture, a chiral environment must be introduced into the analytical system. This is typically achieved in one of three ways: using a chiral stationary phase (CSP), adding a chiral additive to the mobile phase, or pre-column derivatization with a chiral agent to form diastereomers.[3] This guide will focus on the most direct and widely adopted of these methods: the use of Chiral Stationary Phases and Chiral Selectors.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and versatile technique for enantiomeric separations in the pharmaceutical industry.[4] Its robustness and wide applicability make it the default method for both routine quality control and method development. The mechanism relies on the differential, transient interactions between the enantiomers and a chiral stationary phase, leading to different retention times.
Expertise & Experience: Why This Protocol Works
The analyte is a carboxylic acid. To achieve good peak shape and reproducible retention, its ionization must be suppressed. This is accomplished by adding a small amount of a strong acid, like trifluoroacetic acid (TFA), to a non-polar mobile phase. Polysaccharide-based CSPs are selected for their broad enantiorecognition capabilities, which stem from a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5]
Experimental Protocol: Chiral HPLC
-
Column Selection: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.
Data Presentation: Expected HPLC Performance
| Parameter | Representative Value | Rationale |
| Retention Time (Enantiomer 1) | ~ 9.2 min | Baseline retention for interaction with CSP. |
| Retention Time (Enantiomer 2) | ~ 11.5 min | Stronger interaction leads to longer retention. |
| Resolution (Rs) | > 2.0 | Indicates baseline separation, crucial for accurate quantification. |
| Analysis Time | ~ 15 min | A standard timeframe for high-resolution HPLC methods. |
Workflow Visualization: HPLC Analysis
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a series of checkboxes but a culture of informed caution. The proper disposal of any chemical, including 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid, is the final, critical step in its lifecycle of use. This guide is structured to provide not just the "how," but the "why," ensuring that these procedures become an integrated part of your laboratory's standard operating procedures (SOPs), thereby fostering a self-validating system of safety and compliance.
This compound, while not classified as acutely toxic, presents definite hazards that necessitate careful handling through to its final disposal. Adherence to these protocols is essential for the protection of laboratory personnel, the environment, and to ensure compliance with federal and local regulations.
I. Hazard Identification and Risk Assessment
The first step in any disposal plan is a thorough understanding of the material's hazards. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]
These classifications mandate that this compound be treated as a hazardous waste. The causality is clear: exposure to the solid (dust) or solutions of this carboxylic acid can lead to irritation of any tissues it comes into contact with. Therefore, all handling and disposal steps are designed to minimize or eliminate direct contact and aerosol generation.
| Chemical and Physical Properties | |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol [1] |
| Appearance | White to off-white solid |
| GHS Hazard Codes | H315, H319, H335[1] |
| Signal Word | Warning[1][2][3] |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, the appropriate PPE is non-negotiable. The selection of PPE is a direct response to the identified hazards.
-
Eye Protection: Safety glasses with side-shields are the minimum requirement. However, given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions.[4]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of the solid), a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[5] All handling of the solid compound that could generate dust should be performed in a chemical fume hood to minimize inhalation exposure.[6]
III. Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[6][7] This means it cannot be disposed of in the regular trash or down the drain.[7]
Step 1: Waste Segregation and Container Selection
The cardinal rule of chemical waste management is segregation.[8][9] Never mix incompatible waste streams.
-
Designated Waste Container: Designate a specific, compatible container for this waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[10][11] The container must be in good condition, with no cracks or leaks.[11]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix this acidic waste with bases or other incompatible chemicals.
-
Step 2: Proper Labeling
Accurate and complete labeling is a legal requirement and crucial for safety.[7][12]
-
Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[7][12]
-
Full Chemical Name: Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
Hazard Identification: Clearly indicate the hazards (e.g., "Irritant").[7]
-
Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11][12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][12]
-
Containment: The waste container should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[6][8]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[10][11]
Step 4: Spill and Decontamination Procedures
In the event of a spill, the response should be swift and safe.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills or if respiratory protection is not available, evacuate the area.
-
Cleanup:
-
Don the appropriate PPE.
-
For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid creating dust.[5][13]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the used absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All materials used for cleanup (gloves, wipes, etc.) must also be disposed of as hazardous waste.
-
Step 5: Arranging for Final Disposal
Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][13]
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your SAA.
-
Do Not Exceed Limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by the EPA and your institution. Once a container is full, it must be removed within three days.[11]
IV. Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the generation of waste in the first place.[10][14]
-
Purchase Accordingly: Order only the quantity of chemical needed for your experiments.[10][14]
-
Scale Down Experiments: When possible, reduce the scale of your experiments to generate less waste.[10]
-
Avoid Spoilage: Store the chemical according to the manufacturer's recommendations to prevent degradation and the need to dispose of unused material.
Disposal Decision Workflow
Sources
- 1. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.com [capotchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Welcome to your essential guide for the safe handling of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS No. 887591-62-0). As a key building block in modern drug discovery, particularly in the synthesis of novel scaffolds, its proper handling is paramount to ensuring both the integrity of your research and the safety of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework rooted in established safety science to build your confidence and expertise when working with this compound.
Foundational Safety: Understanding the Hazard Profile
This compound is a solid organic compound that, while not acutely toxic, presents specific hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
These classifications are our primary directive for PPE selection. The risk is predominantly from direct contact with the solid (powder) or its solutions, and from the inhalation of airborne dust particles. Our goal is to establish robust barriers to prevent these exposure routes.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the environment itself must be engineered for safety. The principle of "as low as reasonably practicable" (ALARP) exposure is our guide.
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's constant airflow is critical for preventing the accumulation and inhalation of fine dust particles that can cause respiratory irritation.[3] Ensure the sash is lowered to the appropriate height during all manipulations to maximize containment.
The Last Line of Defense: Personal Protective Equipment (PPE)
PPE is essential to protect you from residual risks and in the event of an accidental spill or splash. The selection of each component is a direct response to the compound's hazard profile.
Eye and Face Protection: Shielding from Irritation
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[3]
-
Best Practice (Goggles): For all procedures involving this compound, tight-sealing chemical splash goggles are strongly recommended.[5][6] Goggles provide a superior seal around the eyes, offering greater protection from airborne dust and accidental splashes than safety glasses.
-
Enhanced Protection (Face Shield): When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.[3][6] The face shield protects the entire face from splashes and contact.
Skin and Body Protection: Preventing Dermal Contact
To mitigate the H315 hazard ("Causes skin irritation"), comprehensive skin and body protection is required.
-
Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, are required.[3][5] Before use, always inspect gloves for any signs of degradation or perforation. If gloves become contaminated, remove them immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly before donning a new pair.[7]
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned to protect your skin and personal clothing.[3] For procedures with a higher risk of splashes, a chemical-resistant lab coat or apron provides an additional layer of security.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory at all times.[3]
Respiratory Protection: A Contingency Measure
Under normal operating conditions within a functioning chemical fume hood, respiratory protection is typically not required.[4] However, if engineering controls are insufficient or in the event of a large spill outside of a containment hood, respiratory protection becomes necessary.
-
Respirator Type: A NIOSH-approved N95 particulate respirator (or equivalent) may be sufficient for nuisance dust. For higher concentrations or emergency situations, a respirator with OV/AG/P99 cartridges should be used.[7] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Summary of PPE Requirements
| Hazard Category | GHS Hazard Statement | Rationale for Protection | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation[1][2] | Prevents airborne powder or splashes from contacting the eyes, which can lead to significant irritation and potential damage. | Primary: Chemical splash goggles. Secondary: Face shield worn over goggles for splash risks.[3][6] |
| Skin Contact | H315: Causes skin irritation[1] | Avoids direct contact of the solid or its solutions with the skin, preventing local irritation and dermatitis. | Primary: Nitrile or other chemical-resistant gloves.[3] Secondary: Lab coat (fully buttoned), fully enclosed shoes. |
| Inhalation | H335: May cause respiratory irritation[1][2] | Minimizes the inhalation of airborne dust, which can irritate the nose, throat, and lungs. | Primary Control: Handle only within a certified chemical fume hood.[3][4] Secondary: NIOSH-approved respirator if engineering controls fail or are unavailable.[5] |
Operational Workflow for Safe Handling
The following protocol provides a step-by-step guide for safely handling this compound. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Caption: Safe Handling and Disposal Workflow.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Designated Area: Ensure all handling of the solid compound occurs within a designated area inside a certified chemical fume hood.[3]
-
Pre-Check: Before starting, verify that the fume hood is functioning correctly and the airflow is adequate.
-
Don PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and nitrile gloves, before approaching the work area.[5]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
-
Disposal Plan: A Critical Final Step
Proper disposal is a critical component of the chemical lifecycle.[3]
-
Solid Waste: All disposable materials contaminated with this compound must be collected in a designated hazardous waste container.[3]
-
Unused Compound: Unwanted or expired material should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Regulatory Compliance: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these scientifically-grounded safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.
References
-
National Center for Biotechnology Information. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Sciedco. (n.d.). This compound, 5 g. Retrieved from [Link]
-
Capot Chemical. (2025, December 29). MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. leelinework.com [leelinework.com]
- 7. capotchem.com [capotchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
